molecular formula C8H5ClN2O B175876 6-Chloro-1,8-naphthyridin-2(1H)-one CAS No. 127446-42-8

6-Chloro-1,8-naphthyridin-2(1H)-one

Cat. No.: B175876
CAS No.: 127446-42-8
M. Wt: 180.59 g/mol
InChI Key: IYWRHKRVRGDEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWRHKRVRGDEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563219
Record name 6-Chloro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127446-42-8
Record name 6-Chloro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 6-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Properties

Direct experimental values for the physical properties of 6-Chloro-1,8-naphthyridin-2(1H)-one are not currently published. However, data for the parent compound, 1,8-naphthyridin-2(1H)-one, and a regioisomer, 6-Chloro-1,7-naphthyridin-2(1H)-one, can serve as useful reference points.

Comparative Physical Properties of Related Naphthyridinones
Property1,8-Naphthyridin-2(1H)-one6-Chloro-1,7-naphthyridin-2(1H)-one
Molecular Formula C₈H₆N₂OC₈H₅ClN₂O
Molecular Weight 146.15 g/mol 180.59 g/mol
Melting Point 197-199 °C304-306 °C
Boiling Point 391.8 °C at 760 mmHg425.9±45.0 °C (Predicted)
Solubility Data not availableData not available
pKa Data not availableData not available
Physical Form SolidNot specified
Purity 98%≥95%[1]
Storage Temperature Room temperatureNot specified

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols that can be employed to determine the physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Capillary Method:

  • A small, dry sample of the compound is packed into a capillary tube.[2]

  • The capillary tube is placed in a melting point apparatus.[2][3]

  • The sample is heated at a controlled rate.[4]

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[4] A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Shake-Flask Method:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

  • The flask is sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting mixture is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

pKa Determination

The pKa is a measure of the acidity or basicity of a compound.

Potentiometric Titration:

  • A solution of the compound with a known concentration is prepared.

  • A calibrated pH electrode is immersed in the solution.[6]

  • A standardized solution of a strong acid or base is incrementally added to the sample solution.[6]

  • The pH of the solution is recorded after each addition of the titrant.[6]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa can be determined from the inflection point of the titration curve.[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the key physical properties of a chemical compound.

G General Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Compound Obtain Pure Compound MeltingPoint Melting Point Determination (Capillary Method) Compound->MeltingPoint Solubility Solubility Determination (Shake-Flask Method) Compound->Solubility pKa pKa Determination (Potentiometric Titration) Compound->pKa Analysis Analyze Data MeltingPoint->Analysis Solubility->Analysis pKa->Analysis Report Generate Technical Report Analysis->Report

Caption: Workflow for Physical Property Characterization.

References

An In-Depth Technical Guide to 6-Chloro-1,8-naphthyridin-2(1H)-one: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of 6-Chloro-1,8-naphthyridin-2(1H)-one. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery, with a focus on presenting precise data and detailed experimental context.

Chemical Structure and Properties

This compound is a heterocyclic organic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. The presence of a chlorine atom and a lactam functional group at specific positions on this scaffold significantly influences its physicochemical and biological properties.

Below is a summary of the key chemical and physical properties of this compound.

PropertyValueSource
Chemical Formula C₈H₅ClN₂O[Commercial Supplier Data]
Molecular Weight 180.59 g/mol [Commercial Supplier Data]
CAS Number 127446-42-8[Commercial Supplier Data]
Appearance Solid (predicted)General knowledge
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Structural Visualization

The chemical structure of this compound is depicted below, illustrating the arrangement of atoms and the numbering of the naphthyridine ring system.

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and widely used method for the synthesis of related 2-chloro-1,8-naphthyridine derivatives is the Vilsmeier-Haack reaction.[1][2] This reaction typically involves the cyclization of an N-(pyridin-2-yl)acetamide precursor.

Proposed Synthetic Pathway via Vilsmeier-Haack Reaction

A potential synthetic route to this compound could start from 2-amino-6-chloropyridine. The proposed workflow is outlined below.

G cluster_workflow Proposed Synthesis Workflow start 2-Amino-6-chloropyridine step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(6-chloropyridin-2-yl)acetamide step1->intermediate1 step2 Vilsmeier-Haack Reaction (POCl3, DMF) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol (Vilsmeier-Haack Cyclization)

The following is a representative, generalized protocol for the synthesis of a 2-chloro-1,8-naphthyridine derivative, which could be adapted for the synthesis of the title compound.

Materials:

  • N-(6-chloropyridin-2-yl)acetamide (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution

  • Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, ethanol)

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • To this mixture, add N-(6-chloropyridin-2-yl)acetamide portion-wise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to a temperature typically ranging from 60-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The crude product, which may precipitate out of the solution, is collected by vacuum filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data

Spectroscopic TechniqueExpected Characteristics
¹H NMR Aromatic protons in the region of 7.0-9.0 ppm. A broad singlet for the N-H proton of the lactam, typically downfield.
¹³C NMR Signals for eight distinct carbon atoms. The carbonyl carbon of the lactam would appear significantly downfield (around 160-170 ppm). Aromatic carbons would be in the 110-150 ppm range.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the lactam (around 1650-1680 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 180.59 g/mol , with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Biological Activity and Potential Signaling Pathways

The 1,8-naphthyridine scaffold is a core component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[4][5]

Antimicrobial Activity

Many 1,8-naphthyridine derivatives are known for their potent antibacterial effects.[4] A primary mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication.[6] This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The presence and position of substituents, such as a chlorine atom, on the naphthyridine ring can significantly modulate this activity.

G cluster_pathway Potential Antibacterial Mechanism compound Chloro-1,8-naphthyridin-2(1H)-one target Bacterial DNA Gyrase (Topoisomerase II) compound->target Inhibits effect1 Inhibition of DNA Replication target->effect1 Leads to outcome Bacterial Cell Death effect1->outcome Results in

Caption: Potential mechanism of antibacterial action for chloro-substituted 1,8-naphthyridin-2(1H)-ones.

Central Nervous System Activity

Certain derivatives of the 1,8-naphthyridine core have been investigated for their effects on the central nervous system. For instance, pagoclone, which contains a 7-chloro-1,8-naphthyridin-2-yl moiety, is a partial agonist of the GABA-A receptor and has been studied for its anxiolytic properties.[7][8] This suggests that chloro-substituted 1,8-naphthyridinones could potentially interact with neurotransmitter receptors in the brain.

Conclusion

This compound is a molecule of significant interest within the field of medicinal chemistry due to its privileged 1,8-naphthyridine core. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other biologically active naphthyridines suggests potential for further investigation, particularly in the areas of antimicrobial and central nervous system drug discovery. The synthetic accessibility via established methods like the Vilsmeier-Haack reaction provides a solid foundation for the future synthesis and evaluation of this and related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and mechanisms of action.

References

Spectroscopic and Synthetic Profile of 6-Chloro-1,8-naphthyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 6-Chloro-1,8-naphthyridin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Notably, the structurally related compound Pagoclone, which features a substituted 7-chloro-1,8-naphthyridine moiety, is a partial agonist of the GABA-A receptor, suggesting potential neurological activity for derivatives of this scaffold. This guide summarizes the available spectroscopic data for the title compound, outlines a detailed experimental protocol for its synthesis, and presents relevant biochemical pathways.

Spectroscopic Data

While direct access to the full spectra is not publicly available, comprehensive spectroscopic data for this compound (CAS No. 127446-42-8) is reported to be available from ChemicalBook.[1][2] The following tables summarize the expected spectroscopic characteristics based on the structure of the molecule. These tables are intended to be populated with experimental data.

¹H NMR Data (Placeholder)
Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
Valuee.g., de.g., 8.0Aromatic-H
Valuee.g., de.g., 8.0Aromatic-H
Valuee.g., sAromatic-H
Valuee.g., de.g., 2.0Aromatic-H
Valuee.g., br sN-H
¹³C NMR Data (Placeholder)
Chemical Shift (ppm)Assignment
ValueC=O
ValueAromatic C-Cl
ValueAromatic C-H
ValueAromatic C-H
ValueAromatic C-H
ValueAromatic C-H
ValueAromatic Quaternary C
ValueAromatic Quaternary C
Mass Spectrometry Data (Placeholder)
m/zInterpretation
Value[M]+
Value[M+2]+ (Chlorine Isotope)
ValueFragment
Infrared Spectroscopy Data (Placeholder)
Wavenumber (cm⁻¹)Interpretation
ValueN-H stretch
ValueC=O stretch
ValueC=C stretch (aromatic)
ValueC-Cl stretch

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedländer annulation.[3][4][5][6][7] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Proposed Synthesis of this compound

This protocol describes a potential synthesis starting from 2-amino-5-chloronicotinaldehyde and ethyl acetoacetate.

Materials:

  • 2-amino-5-chloronicotinaldehyde

  • Ethyl acetoacetate

  • Piperidine (or other basic catalyst)

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloronicotinaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via the Friedländer synthesis.

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_amino_5_chloronicotinaldehyde 2-amino-5-chloronicotinaldehyde reaction_mixture Reaction Mixture in Ethanol (Piperidine catalyst, Reflux) 2_amino_5_chloronicotinaldehyde->reaction_mixture ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction_mixture acidification Acidification (HCl) reaction_mixture->acidification filtration Filtration acidification->filtration purification Purification (Recrystallization or Chromatography) filtration->purification final_product This compound purification->final_product

Caption: Proposed Friedländer Synthesis Workflow.

Potential Signaling Pathway: GABA-A Receptor Modulation

Given the structural similarity to Pagoclone, a known GABA-A receptor partial agonist, it is plausible that this compound could interact with the GABAergic system.[8][9][10][11][12] The following diagram illustrates the general signaling pathway of a GABA-A receptor.

G GABA-A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gaba GABA gaba_a_receptor GABA-A Receptor (Ligand-gated ion channel) gaba->gaba_a_receptor Binds to receptor compound This compound (Potential Modulator) compound->gaba_a_receptor Potentially binds and modulates cl_influx Chloride Ion (Cl⁻) Influx gaba_a_receptor->cl_influx Opens channel hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Neuronal Inhibition hyperpolarization->neuronal_inhibition

Caption: GABA-A Receptor Signaling Cascade.

References

In-depth Technical Guide: Spectroscopic and Analytical Protocols for 6-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Chloro-1,8-naphthyridin-2(1H)-one. Due to the limited availability of public data for this specific compound, this guide utilizes spectral data from a closely related analogue, 4-chloro-N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide, to provide an illustrative reference for spectral interpretation.[1] Furthermore, this guide outlines detailed experimental protocols and logical workflows to aid in the structural elucidation and characterization of this class of compounds.

Molecular Structure and NMR Data

The structural integrity and purity of this compound are critical for its application in research and development. NMR spectroscopy is an essential analytical technique for the unambiguous determination of its chemical structure.

¹H NMR Data

The ¹H NMR spectrum provides detailed information regarding the electronic environment and connectivity of protons within the molecule. Table 1 summarizes the ¹H NMR data for the analogous compound, 4-chloro-N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide, recorded in DMSO-d₆ at 400 MHz.[1]

Table 1: ¹H NMR Data of 4-chloro-N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide [1]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Provisional Assignment
11.88 bs - 1H NH (amide)
10.62 s - 1H 1-NH (naphthyridinone)
8.04 d 8 1H Ar-H
7.92 d 8 1H Ar-H
7.85 d 8 1H Ar-H
6.43 d 8 1H Ar-H
3.68 t - 2H -CH₂-Cl
2.62 t - 2H -C(O)-CH₂-

| 2.03 | m | - | 2H | -CH₂- |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, bs = broad singlet, Ar = Aromatic

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Based on the structure of this compound and data from related heterocyclic systems, the anticipated chemical shift regions for the carbon atoms are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Chemical Shift (δ) ppm Assignment
160 – 165 C2 (C=O)
150 – 155 C8a
145 – 150 C7
138 – 142 C4a
130 – 135 C5
120 – 125 C4
115 – 120 C6

| 110 – 115 | C3 |

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is often suitable for this class of compounds.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle warming or sonication may be applied to aid dissolution.

  • Filtration and Transfer: Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general acquisition parameters for a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard 30° pulse.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled 30° pulse with NOE.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥ 1024 (to achieve adequate signal-to-noise).

Workflow and Data Interpretation

A systematic workflow is crucial for the efficient and accurate structural elucidation of the target compound.

experimental_workflow A Compound Synthesis and Purification B Sample Preparation for NMR A->B C 1D NMR Acquisition (¹H, ¹³C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing and Analysis D->E F Structural Elucidation and Purity Assessment E->F

Diagram 1. General workflow for NMR-based structural characterization.

Interpretation of Spectra:

  • ¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift indicates the electronic environment, integration gives the relative number of protons, and the multiplicity reveals the number of neighboring protons.

  • ¹³C NMR: The number of signals indicates the number of chemically non-equivalent carbons. The chemical shift is indicative of the carbon type (e.g., C=O, aromatic C-Cl, aromatic C-H).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) ¹H-¹³C correlations, which is key to connecting different fragments of the molecule.

Logical Relationships in Spectroscopic Analysis

The interplay between different NMR experiments is fundamental to piecing together the molecular structure.

logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (C-H Direct Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Backbone) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Diagram 2. Interconnectivity of NMR experiments for structural elucidation.

References

Unveiling the Potential Mechanisms of Action of 6-Chloro-1,8-naphthyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of 6-chloro-1,8-naphthyridin-2(1H)-one. This technical guide, therefore, explores its potential mechanisms of action based on the established biological activities of structurally related 1,8-naphthyridin-2(1H)-one derivatives and the broader naphthyridinone class of compounds. The experimental protocols and data presented are for analogous compounds and are intended to serve as a strategic blueprint for the investigation of this compound.

The 1,8-naphthyridine core is recognized as a privileged scaffold in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] Derivatives of 1,8-naphthyridin-2(1H)-one have demonstrated a variety of pharmacological effects, suggesting that this compound may operate through one or more of the following mechanisms: Phosphodiesterase (PDE) Inhibition, GABAA Receptor Modulation, or Topoisomerase Inhibition. This guide provides an in-depth exploration of these potential pathways.

Potential Mechanism 1: Phosphodiesterase (PDE) Inhibition

Substituted 1,8-naphthyridin-2(1H)-ones have been identified as selective inhibitors of phosphodiesterase IV (PDE4).[2] PDEs are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE4, in particular, is a key regulator of cAMP levels in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses inflammatory responses.

Signaling Pathway

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR_Agonist GPCR Agonist (e.g., Prostaglandin E2) GPCR G-Protein Coupled Receptor (GPCR) GPCR_Agonist->GPCR Binds AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 Phosphodiesterase 4 (PDE4) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes cAMP to Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response Inhibits Naphthyridinone This compound Naphthyridinone->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Quantitative Data for Analogous Compounds

While no specific data exists for this compound, the following table summarizes the PDE4 inhibitory activity of related naphthyridine derivatives.

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 (µM)Reference
1,7-Naphthyridine4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acidPDE4BiochemicalNot specified, but optimized for potency[3]
5-Azaindazole (structurally related)ZL40PDE4Biochemical0.0374[4]
Experimental Protocol: Cell-Based PDE4 Inhibition Assay

This protocol describes a general method for assessing the PDE4 inhibitory activity of a test compound like this compound in a cell-based assay.[5]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to obtain a range of test concentrations.

  • Assay Procedure:

    • HEK293 cells are seeded into a 384-well plate and incubated for 24 hours.

    • The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with the various concentrations of the test compound or a known PDE4 inhibitor (e.g., Rolipram) as a positive control for 30 minutes.

    • Forskolin (an adenylate cyclase activator) is added to all wells to stimulate cAMP production, and the cells are incubated for a further 60 minutes.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement: The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit). The signal is inversely proportional to the cAMP concentration.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the PDE4 activity, is calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

PDE4_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation Steps cluster_detection Detection and Analysis Seed_Cells Seed HEK293 cells in 384-well plate Add_Compound Add compound dilutions to cells (30 min) Seed_Cells->Add_Compound Prepare_Compound Prepare serial dilutions of This compound Prepare_Compound->Add_Compound Stimulate_cAMP Add Forskolin to stimulate cAMP (60 min) Add_Compound->Stimulate_cAMP Lyse_Cells Stop reaction and lyse cells Stimulate_cAMP->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., LANCE Ultra) Lyse_Cells->Measure_cAMP Calculate_IC50 Calculate IC50 value Measure_cAMP->Calculate_IC50

Caption: Workflow for a Cell-Based PDE4 Inhibition Assay.

Potential Mechanism 2: GABAA Receptor Modulation

Pagoclone, a compound featuring a 7-chloro-1,8-naphthyridin-2-yl moiety, acts as a partial agonist at the benzodiazepine site of the GABAA receptor.[6][7][8] This suggests that this compound could also modulate GABAA receptor activity. GABAA receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Positive allosteric modulation of these receptors enhances the effect of the neurotransmitter GABA, leading to a decrease in neuronal excitability, which manifests as anxiolytic, sedative, and anticonvulsant effects.

Signaling Pathway

GABAA_Modulation_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_Receptor GABAA Receptor (Chloride Ion Channel) GABA->GABAA_Receptor Binds to Orthosteric Site Naphthyridinone This compound Naphthyridinone->GABAA_Receptor Binds to Benzodiazepine Site (Positive Allosteric Modulator) Chloride_Influx Chloride (Cl-) Influx GABAA_Receptor->Chloride_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: GABAA Receptor Modulation Signaling Pathway.

Quantitative Data for Analogous Compounds

The following table presents binding affinity data for Pagoclone, a structurally related GABAA receptor modulator.

CompoundTarget SubunitsAssay TypeKi (nM)Reference
PagocloneGABAA (α1, α2, α3, α5)Radioligand Binding0.7 - 9.1[7]
Experimental Protocol: GABAA Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.[9]

  • Membrane Preparation: Rat whole brain cortices are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA. The final pellet, containing the membrane fraction rich in GABAA receptors, is resuspended in buffer.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted.

  • Binding Assay:

    • The assay is performed in tubes containing the prepared brain membranes, a radioligand specific for the benzodiazepine site (e.g., [3H]-Flunitrazepam), and either buffer, the test compound at various concentrations, or a saturating concentration of a known non-radiolabeled ligand (e.g., Clonazepam) to determine non-specific binding.

    • The mixture is incubated at 0-4°C for 60 minutes to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

GABAA_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis Prepare_Membranes Prepare rat brain membrane homogenate Incubate Incubate membranes with [3H]-Flunitrazepam and test compound (60 min) Prepare_Membranes->Incubate Prepare_Compound Prepare serial dilutions of This compound Prepare_Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Liquid scintillation counting of bound radioactivity Filter->Count Calculate_Ki Calculate Ki value Count->Calculate_Ki

Caption: Workflow for a GABAA Receptor Radioligand Binding Assay.

Potential Mechanism 3: Topoisomerase Inhibition

The 1,8-naphthyridine scaffold is a core component of several antibacterial agents that function by inhibiting DNA gyrase and topoisomerase IV, bacterial enzymes analogous to human topoisomerase II. Additionally, some naphthyridinone derivatives have shown anticancer activity, which can be mediated through the inhibition of human topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Their inhibition leads to DNA damage and ultimately triggers cell death.

Signaling Pathway

Topoisomerase_Inhibition_Pathway cluster_nucleus Cell Nucleus Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase II Supercoiled_DNA->Topoisomerase Binds Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex Forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligates to form DNA_Damage DNA Double-Strand Breaks Cleavage_Complex->DNA_Damage Leads to Naphthyridinone This compound Naphthyridinone->Cleavage_Complex Stabilizes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Topo_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_visualization Visualization and Analysis Prepare_Reaction Prepare reaction mix: kDNA + Buffer + Test Compound Add_Enzyme Initiate reaction with Topoisomerase IIα Prepare_Reaction->Add_Enzyme Incubate Incubate at 37°C (30 min) Add_Enzyme->Incubate Stop_Reaction Stop reaction and digest enzyme Incubate->Stop_Reaction Run_Gel Agarose gel electrophoresis Stop_Reaction->Run_Gel Analyze_Gel Stain, visualize, and analyze band intensity Run_Gel->Analyze_Gel

References

Navigating the Therapeutic Potential of 6-Chloro-1,8-naphthyridin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse biological activities. Among its numerous analogs, derivatives of 6-Chloro-1,8-naphthyridin-2(1H)-one are emerging as a focal point for research, particularly in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the known derivatives of this core structure, detailing their synthesis, biological activities, and structure-activity relationships to empower further research and development in this promising area.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences, often commencing with substituted pyridines. A common approach is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides, which can be substituted to introduce the desired chloro group at the 6-position. Further modifications can then be made to the naphthyridine core.

A general synthetic workflow is outlined below:

G Start Substituted 2-aminopyridine Step1 Acetylation Start->Step1 Intermediate1 N-(substituted-pyridin-2-yl)acetamide Step1->Intermediate1 Step2 Vilsmeier-Haack Cyclization (POCl3, DMF) Intermediate1->Step2 Core 2,6-Dichloro-1,8-naphthyridine -3-carbaldehyde Step2->Core Step3 Selective Nucleophilic Substitution/Reduction Core->Step3 Product This compound Derivative Step3->Product

Caption: General Synthetic Workflow for this compound Derivatives.

Key Experimental Protocol: Vilsmeier-Haack Cyclization

A frequently employed method for constructing the 1,8-naphthyridine ring system is the Vilsmeier-Haack reaction.

  • Preparation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cooled N,N-dimethylformamide (DMF) with constant stirring.

  • Reaction with Acylamide: The corresponding N-(5-chloropyridin-2-yl)acetamide is then added portion-wise to the Vilsmeier reagent.

  • Cyclization: The reaction mixture is heated, typically at reflux, for several hours to facilitate the cyclization and formation of the bicyclic naphthyridine ring.

  • Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired 2-chloro-1,8-naphthyridine-3-carbaldehyde intermediate. This intermediate can then undergo further transformations to yield the final this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 1,8-naphthyridine core have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] While specific data for this compound derivatives is still emerging, the broader class of 1,8-naphthyridin-2(1H)-ones has been investigated for various therapeutic applications.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2] Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, for instance, have shown potent activity.[3][4]

It is noteworthy that in a comparative study, 1,8-naphthyridin-2(1H)-ones were found to be significantly less potent—by at least a thousand-fold—as inhibitors of the protein tyrosine kinase c-Src when compared to their isomeric 1,6-naphthyridin-2(1H)-ones.[3] This suggests that the nitrogen placement within the naphthyridine core is a critical determinant of activity against this particular kinase.

The proposed binding model for the more active 1,6-naphthyridin-2(1H)-one scaffold with c-Src involves a bidentate hydrogen bond interaction between the 3-aza and 2-NH atoms of the naphthyridine ring and the Met341 residue of the enzyme. The lack of a nitrogen atom at the 3-position in the 1,8-naphthyridine isomer likely disrupts this key interaction, leading to a substantial loss of inhibitory activity.

G cluster_src c-Src Kinase Domain cluster_inhibitor 1,6-Naphthyridin-2(1H)-one Met341 Met341 N3 3-Aza N3->Met341 H-bond Acceptor NH2 2-NH NH2->Met341 H-bond Donor

Caption: Putative c-Src Binding of 1,6-Naphthyridin-2(1H)-one.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents, with nalidixic acid being a notable early example.[5] Research has continued in this area, with newer derivatives showing promise against a range of bacterial and fungal pathogens. While specific studies on this compound derivatives are limited, the antibacterial potential of this class of compounds warrants further investigation.

Structure-Activity Relationship (SAR)

The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[6] For anticancer activity, substitutions at the C3 position with carboxamide moieties, particularly those bearing halogen atoms, have been shown to be beneficial.[4]

As highlighted in the context of c-Src inhibition, the arrangement of nitrogen atoms within the bicyclic system plays a crucial role in target engagement. The dramatic difference in potency between 1,6- and 1,8-naphthyridin-2(1H)-one isomers underscores the importance of scaffold selection in drug design.[3]

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxicity of selected halogenated 1,8-naphthyridine-3-carboxamide derivatives against various cancer cell lines. It is important to note that these are not direct derivatives of the this compound core but represent closely related structures.

Compound IDR Group at C3Cancer Cell LineIC₅₀ (µM)Reference
47 Halogen substituted carboxamideMIAPaCa (Pancreatic)0.41[3]
K-562 (Leukemia)0.77[3]
36 Halogen substituted carboxamidePA-1 (Ovarian)1.19[3]
29 Unsubstituted C-3'-heteroarylPA-1 (Ovarian)0.41[3]
SW620 (Colon)1.4[3]

Future Directions

The exploration of this compound derivatives is an active area of research with significant therapeutic potential. Future efforts should focus on:

  • Diverse Library Synthesis: The generation of a broader range of derivatives with substitutions at various positions of the naphthyridine ring to build a comprehensive structure-activity relationship profile.

  • Expanded Biological Screening: Evaluation of these novel compounds against a wider panel of cancer cell lines, bacterial and fungal strains, and other relevant biological targets.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the most potent derivatives exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

By systematically investigating the chemical space around the this compound core, the scientific community can unlock the full therapeutic potential of this promising class of molecules.

References

The Therapeutic Potential of the 6-Chloro-1,8-naphthyridin-2(1H)-one Scaffold: A Focus on GABAA Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 6-chloro-1,8-naphthyridin-2(1H)-one core structure is a key pharmacophore, a foundational element in the design of various biologically active compounds. While research into the direct therapeutic applications of this core is limited, its significance is highlighted by its incorporation into derivatives with notable pharmacological profiles. This guide delves into the potential therapeutic targets of the this compound scaffold, with a primary focus on its most well-characterized derivative, Pagoclone, a selective modulator of the γ-aminobutyric acid type A (GABAA) receptor.

Primary Therapeutic Target: The GABAA Receptor

The most extensively documented therapeutic target for derivatives of this compound is the GABAA receptor, an ionotropic receptor and a key player in inhibitory neurotransmission within the central nervous system. The derivative Pagoclone, an anxiolytic agent, exemplifies the therapeutic potential of this scaffold through its interaction with the benzodiazepine binding site of GABAA receptors.[1]

Mechanism of Action at the GABAA Receptor

Pagoclone acts as a partial agonist at the benzodiazepine site of the GABAA receptor.[1] This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an increase in the influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing anxiolytic and other central nervous system effects.

What distinguishes Pagoclone is its subtype selectivity. It exhibits a preference for GABAA receptors containing α2 and α3 subunits over those with the α1 subunit.[2] This selectivity is crucial as the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and muscle-relaxant properties. This profile allows for the separation of desired anxiolytic effects from unwanted sedation.

Figure 1: GABAA Receptor Signaling Pathway.

Quantitative Data: Binding Affinity of Pagoclone

The affinity of Pagoclone for various GABAA receptor subtypes has been quantified, demonstrating its high-affinity binding.

CompoundReceptor SubtypeBinding Affinity (nM)Reference
PagocloneGABAA containing α1, α2, α3, or α5 subunits0.7 - 9.1[1]

Broader Biological Activities of the 1,8-Naphthyridine Scaffold

While specific data for the this compound core is not extensively available, the broader class of 1,8-naphthyridine derivatives has been shown to possess a wide range of biological activities, suggesting diverse potential therapeutic targets.[3] These activities include:

  • Antimicrobial: Exhibiting activity against various bacterial and fungal pathogens.[4]

  • Antiviral: Demonstrating potential in combating viral infections.[3]

  • Anticancer: Showing promise in inhibiting the growth of cancer cells.[3]

  • Anti-inflammatory: Possessing properties that can reduce inflammation.[3]

  • Neurological Disorders: Indicating potential applications in conditions such as Alzheimer's disease and depression.[3]

Specific molecular targets that have been identified for some 1,8-naphthyridine derivatives include Epidermal Growth Factor Receptor (EGFR) and various protein kinases, highlighting the scaffold's versatility in drug design.[3]

Figure 2: Diverse Potential Therapeutic Areas of the 1,8-Naphthyridine Scaffold.

Experimental Protocols: Investigating GABAA Receptor Modulation

The following outlines a generalized experimental workflow for characterizing the interaction of a compound like Pagoclone with the GABAA receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound to the benzodiazepine site of the GABAA receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat or mouse brain tissue, or use cell lines expressing specific recombinant GABAA receptor subtypes.

  • Incubation: Incubate the membranes with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Electrophysiological Assay (Two-Electrode Voltage Clamp)

Objective: To functionally characterize the effect of the test compound on GABAA receptor activity.

Methodology:

  • Oocyte Expression: Inject cRNA encoding the desired GABAA receptor subunits into Xenopus laevis oocytes.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Voltage Clamp: Place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

  • Compound Application: Apply GABA to the oocyte to elicit a current response, followed by co-application of GABA and the test compound.

  • Data Analysis: Measure the potentiation or inhibition of the GABA-evoked current by the test compound to determine its functional activity (agonist, antagonist, or modulator).

Figure 3: Experimental Workflow for GABAA Receptor Modulator Characterization.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutics. The detailed investigation of its derivative, Pagoclone, has firmly established the GABAA receptor as a key therapeutic target for this chemical class, particularly for the treatment of anxiety disorders. The broad spectrum of biological activities associated with the wider 1,8-naphthyridine family suggests that with further derivatization and investigation, this core structure holds the potential to yield compounds that modulate a variety of other significant therapeutic targets. Future research should focus on exploring these possibilities to unlock the full therapeutic potential of this privileged scaffold.

References

A Technical Guide to the Solubility of 6-Chloro-1,8-naphthyridin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

While experimental solubility data is sparse, predicted physicochemical properties can offer initial insights into the potential solubility of 6-Chloro-1,8-naphthyridin-2(1H)-one. These properties suggest that the compound is likely to exhibit moderate lipophilicity.

PropertyPredicted ValueSource
Molecular Weight180.59 g/mol [1]
XLogP31.5765[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors2[1]
Polar Surface Area (PSA)45.75 Ų[1]

Note: These are computationally predicted values and should be confirmed by experimental data. The predicted XLogP3 value of 1.5765 suggests that the compound will have some solubility in both polar and non-polar organic solvents. The presence of a hydrogen bond donor and two acceptors indicates the potential for interactions with protic and aprotic polar solvents.

Anecdotal evidence for a related compound, 2-chloro-1,8-naphthyridine-3-carbaldehyde, suggests low solubility in DMSO-d6 and toluene-d8, which may indicate that this compound could also have limited solubility in some common organic solvents[2].

General Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.

  • Data Calculation:

    • Calculate the solubility of this compound in the selected solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials shake Agitate at constant temperature seal_vials->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

References

The 1,8-Naphthyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns have allowed for the development of a vast library of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the 1,8-naphthyridine scaffold, focusing on its applications in oncology, infectious diseases, and other therapeutic areas. It consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways and experimental workflows to serve as a vital resource for professionals in drug discovery and development.

Diverse Biological Activities of 1,8-Naphthyridine Derivatives

The unique structural features of the 1,8-naphthyridine ring system enable it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. These activities have been extensively reviewed and continue to be an active area of research.[1][2][3][4][5][6] The primary therapeutic applications of 1,8-naphthyridine derivatives include:

  • Anticancer Activity: Derivatives of 1,8-naphthyridine have demonstrated significant potential in oncology.[7][8][9][10] Their mechanisms of action are varied and often involve the inhibition of crucial cellular processes in cancer cells, such as DNA replication and cell signaling.

  • Antimicrobial Activity: The 1,8-naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents.[11][12][13] Some derivatives have also shown promise as antiviral and antitubercular agents.[2][14]

  • Anti-inflammatory and Analgesic Effects: Several 1,8-naphthyridine derivatives have been reported to possess anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory disorders and pain.[1][2]

  • Neurological Applications: The scaffold has been explored for its potential in treating neurological disorders, including Alzheimer's disease, depression, and multiple sclerosis.[1][4]

Quantitative Analysis of Biological Activity

The potency of 1,8-naphthyridine derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzymatic assays and cytotoxic studies, or the minimum inhibitory concentration (MIC) for antimicrobial assessments. The following tables summarize key quantitative data for representative 1,8-naphthyridine derivatives across various biological targets.

Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 47MIAPaCa (Pancreatic)0.41[10]
Compound 47K-562 (Leukemia)0.77[10]
Compound 36PA-1 (Ovarian)1.19[10]
Compound 29PA-1 (Ovarian)0.41[7]
Compound 29SW620 (Colon)1.4[7]
Compound 12HBL-100 (Breast)1.37[9]
Compound 17KB (Oral)3.7[9]
Compound 22SW-620 (Colon)3.0[9]

Table 2: Antimicrobial Activity of 1,8-Naphthyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
3-TNB in combination with LomefloxacinE. coli 063.2 (from 16)[11]
ANA-12Mycobacterium tuberculosis H37Rv6.25[14]
ANC-2, ANA-1, ANA 6–8, ANA-10Mycobacterium tuberculosis H37Rv12.5[14]
Glycosylated derivative 16bP. aeruginosa0.0199 ± 0.0445 mM[15]

Key Mechanisms of Action

The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with various molecular targets. Some of the well-characterized mechanisms of action are detailed below.

Kinase Inhibition

A significant number of 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[16][17][18] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase.[8][19] The inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to apoptosis of cancer cells.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK Binds P Phosphorylation RTK->P Autophosphorylation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

General signaling pathway of kinase inhibition.
DNA Topoisomerase Inhibition and G-Quadruplex Stabilization

Certain 1,8-naphthyridine derivatives function as topoisomerase inhibitors.[11] Topoisomerases are enzymes that are essential for resolving topological challenges in DNA during replication, transcription, and repair. By inhibiting these enzymes, 1,8-naphthyridine compounds can induce DNA damage and trigger programmed cell death in rapidly dividing cancer cells.

Another intriguing mechanism of action for some 1,8-naphthyridine derivatives is the stabilization of G-quadruplex DNA structures.[20][21][22][23][24] G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters. The stabilization of these structures by small molecules can inhibit telomerase activity and downregulate the expression of oncogenes, providing a novel strategy for cancer therapy.

G_Quadruplex_Stabilization Telomere Telomere (G-rich sequence) Unfolded Unfolded DNA Telomere->Unfolded G_quadruplex G-quadruplex Formation Unfolded->G_quadruplex Stabilized_G4 Stabilized G-quadruplex G_quadruplex->Stabilized_G4 Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->G_quadruplex Stabilizes Telomerase Telomerase Stabilized_G4->Telomerase Inhibits Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Cell_Senescence Cellular Senescence/ Apoptosis Telomere_Elongation->Cell_Senescence

Mechanism of G-quadruplex stabilization.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of 1,8-naphthyridine derivatives, this section outlines the methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with 1,8-naphthyridine derivatives at various concentrations Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate for 2-4h Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) Incubation3->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Broth_Microdilution_Workflow Start Start Serial_Dilution Perform serial dilutions of the 1,8-naphthyridine derivative in a 96-well plate Start->Serial_Dilution Inoculation Inoculate each well with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate the plate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection Determine_MIC Determine the MIC (lowest concentration with no visible growth) Visual_Inspection->Determine_MIC End End Determine_MIC->End

Workflow for the broth microdilution assay.

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of the 1,8-naphthyridine derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of the 1,8-Naphthyridine Scaffold

The synthesis of the 1,8-naphthyridine core can be achieved through various synthetic strategies. A common and versatile method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Friedlander_Synthesis Reactant1 2-Amino-3-formylpyridine Reaction Condensation (Base or Acid catalyst) Reactant1->Reaction Reactant2 Active Methylene Compound (e.g., Ethyl acetoacetate) Reactant2->Reaction Product Substituted 1,8-Naphthyridine Reaction->Product

Simplified Friedländer synthesis of 1,8-naphthyridines.

Other synthetic routes include the Gould-Jacobs reaction, the Combes quinoline synthesis adapted for naphthyridines, and various multi-component reactions.[15][25] The choice of synthetic strategy often depends on the desired substitution pattern on the 1,8-naphthyridine ring.

Future Perspectives

The 1,8-naphthyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making it a key platform for the development of novel therapeutics. Future research will likely focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel mechanisms of action and the application of 1,8-naphthyridines to a wider range of diseases will undoubtedly continue to drive innovation in the field of drug discovery.

References

In Silico Modeling of 6-Chloro-1,8-naphthyridin-2(1H)-one Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental and in silico studies on 6-chloro-1,8-naphthyridin-2(1H)-one are not extensively available in the public domain. This technical guide, therefore, presents a comprehensive and plausible framework for its in silico analysis based on established methodologies and studies of structurally related compounds, such as other 1,8-naphthyridine derivatives. The quantitative data and specific biological targets are illustrative and intended to guide researchers in their investigations.

Introduction

The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The subject of this guide, this compound, is a derivative with potential for diverse pharmacological activities. In silico modeling offers a powerful, resource-efficient approach to investigate its binding characteristics, predict potential biological targets, and guide further drug development efforts.[2][3][4] This document provides an in-depth technical overview of the methodologies and workflows for the computational analysis of this compound.

Based on the activity of structurally similar compounds, a plausible biological target for this compound is the Gamma-aminobutyric acid type A (GABA-A) receptor. For instance, the anxiolytic agent Pagoclone, which features a chloro-naphthyridine core, is known to bind to the benzodiazepine site of GABA-A receptors.[5][6] Therefore, this guide will use the GABA-A receptor as a representative target for the described in silico modeling workflows.

Data Presentation

Table 1: Illustrative Molecular Docking Results of this compound with the GABA-A Receptor (α1β2γ2)
ParameterValueUnit
Binding Affinity-8.2kcal/mol
RMSD of Docked Pose1.5Å
Interacting ResiduesTyr159, Phe99, Tyr209, Thr206-
Hydrogen Bonds1 (with Tyr159)-
Pi-Pi Stacking1 (with Phe99)-
Table 2: Exemplary Pharmacophore Model Features for GABA-A Receptor Ligands
Feature TypeNumber of Features
Hydrogen Bond Acceptor2
Hydrogen Bond Donor1
Aromatic Ring2
Hydrophobic Group1
Table 3: Summary of a 100 ns Molecular Dynamics Simulation of the Ligand-Protein Complex
ParameterAverage ValueStandard DeviationUnit
RMSD of Protein Backbone2.10.3Å
RMSD of Ligand1.80.4Å
Radius of Gyration22.50.2Å
Solvent Accessible Surface Area15000500Ų
Number of Hydrogen Bonds (Ligand-Protein)1.50.8-

Experimental Protocols

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7][8][9][10]

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein (e.g., GABA-A receptor, PDB ID: 6HUP) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any existing ligands from the protein structure.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Perform energy minimization of the receptor structure to relieve any steric clashes.

  • Preparation of the Ligand:

    • Generate the 3D structure of this compound using a molecular modeling software.

    • Perform energy minimization of the ligand structure.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

    • Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for favorable ligand poses.

  • Docking Simulation:

    • Run the docking simulation using a suitable algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm).[11]

    • The software will generate a set of possible binding poses for the ligand within the receptor's active site.

  • Analysis of Results:

    • Analyze the docked poses based on their binding affinity scores and clustering.

    • Visualize the best-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.[7]

Pharmacophore Modeling Protocol

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target.[12][13]

  • Ligand-Based Pharmacophore Modeling (if multiple active ligands are known):

    • Collect a set of known active ligands for the target receptor.

    • Generate conformations for each ligand.

    • Align the ligands and identify common chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

    • Generate a pharmacophore model that represents the spatial arrangement of these common features.

  • Structure-Based Pharmacophore Modeling:

    • Use the 3D structure of the ligand-receptor complex (obtained from docking or experimental methods).

    • Identify the key interaction points between the ligand and the receptor.

    • Abstract these interaction points into pharmacophoric features.

    • Generate a pharmacophore model based on the arrangement of these features in 3D space.

  • Model Validation:

    • Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.[14]

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[15][16][17][18][19]

  • System Preparation:

    • Start with the best-docked pose of the this compound-GABA-A receptor complex.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any bad contacts or steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system at constant pressure and temperature (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the MD simulation for a desired length of time (e.g., 100 ns), saving the coordinates of the system at regular intervals.

  • Trajectory Analysis:

    • Analyze the saved trajectory to calculate various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration, and Solvent Accessible Surface Area (SASA).

    • Analyze the stability of the ligand-protein interactions, such as hydrogen bonds, over the course of the simulation.

Mandatory Visualizations

G cluster_0 In Silico Drug Design Workflow Target_ID Target Identification (e.g., GABA-A Receptor) Docking Molecular Docking Target_ID->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Pharmacophore Pharmacophore Modeling Docking->Pharmacophore MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Binding Affinity & Interaction Analysis Pharmacophore->Analysis MD_Sim->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A generalized workflow for in silico drug design.

G cluster_1 Molecular Docking Workflow Receptor_Prep Receptor Preparation Grid_Gen Grid Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Analyze Binding Poses Docking_Run->Pose_Analysis

Caption: Step-by-step workflow for molecular docking.

G cluster_2 Molecular Dynamics Simulation Workflow System_Prep System Preparation (Ligand-Receptor Complex) Minimization Energy Minimization System_Prep->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory_Analysis Trajectory Analysis Production->Trajectory_Analysis

Caption: Workflow for molecular dynamics simulation.

G cluster_3 Hypothetical GABA-A Receptor Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Naphthyridinone This compound (Positive Allosteric Modulator) Naphthyridinone->GABA_A_Receptor Modulates Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: A hypothetical signaling pathway involving GABA-A receptor modulation.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 6-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 6-Chloro-1,8-naphthyridin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is based on the condensation of 2-amino-5-chloropyridine with diethyl malonate.

Data Presentation

The following table summarizes the key reactants and reagents for the synthesis of this compound.

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Equivalents Role
2-Amino-5-chloropyridineC₅H₅ClN₂128.561.0Starting Material
Diethyl malonateC₇H₁₂O₄160.171.1Reagent
SodiumNa22.991.1Reagent
Absolute EthanolC₂H₅OH46.07SolventSolvent
Acetic AcidCH₃COOH60.05-pH Adjustment
WaterH₂O18.02-Solvent/Wash

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-5-chloropyridine and diethyl malonate.

Step 1: Preparation of Sodium Ethoxide Solution

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere. The amount of ethanol should be sufficient to fully dissolve the sodium and the subsequent reactants.

Step 2: Reaction Condensation

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents).

  • Following the addition of diethyl malonate, add 2-amino-5-chloropyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Product Isolation and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water.

  • Acidify the aqueous solution with acetic acid to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with water to remove any remaining impurities.

  • Dry the purified product under vacuum to yield this compound as a solid.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Product A Dissolve Sodium (1.1 eq) in Absolute Ethanol B Add Diethyl Malonate (1.1 eq) A->B C Add 2-Amino-5-chloropyridine (1.0 eq) B->C D Heat to Reflux for 8-10 hours C->D E Cool to Room Temperature D->E F Remove Ethanol (Reduced Pressure) E->F G Dissolve Residue in Water F->G H Acidify with Acetic Acid G->H I Filter Precipitate H->I J Wash with Water I->J K Dry under Vacuum J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

One-Pot Synthesis of 1,8-Naphthyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The development of efficient and environmentally friendly synthetic methods for these derivatives is a key focus in medicinal chemistry and drug development. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering advantages such as high atom economy, procedural simplicity, and the ability to generate molecular diversity.[2] This document provides detailed application notes and protocols for selected one-pot syntheses of 1,8-naphthyridine derivatives.

Application Notes

This section outlines various one-pot methodologies for the synthesis of 1,8-naphthyridine derivatives, highlighting their key features and applicability. These protocols are designed for researchers and scientists in the field of organic synthesis and drug discovery.

Method 1: N-Bromosulfonamide-Catalyzed Three-Component Synthesis

This method details a facile, single-step synthesis of substituted 1,8-naphthyridine derivatives via a three-component condensation reaction.[1][3][4] The reaction proceeds at room temperature under mild conditions, employing N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as reusable and environmentally friendly catalysts.[1] This approach is notable for its good to high yields, simple work-up procedure, and the diverse range of applicable substrates, including various substituted 2-aminopyridines, aromatic aldehydes, and active methylene compounds like malononitrile or methyl/ethyl cyanoacetate.[1]

Method 2: Greener Friedländer Condensation in Water

A sustainable approach to 1,8-naphthyridine synthesis is the Friedländer condensation of 2-aminonicotinaldehyde with active methylene carbonyl compounds.[5][6] This protocol utilizes the metal-free ionic liquid choline hydroxide as a catalyst and water as the solvent, aligning with the principles of green chemistry.[5] The reaction conditions are mild, and the methodology allows for the synthesis of a variety of substituted 1,8-naphthyridines with excellent yields.[5] A key advantage of this process is the straightforward separation of the catalyst and product without the need for chromatographic purification.[5]

Method 3: Bismuth(III) Chloride-Catalyzed Synthesis of Benzo[b]1,8-naphthyridines

This protocol describes an efficient one-pot, three-component synthesis of benzo[b]1,8-naphthyridines at room temperature.[7] The reaction utilizes bismuth(III) chloride as an environmentally benign and effective catalyst for the condensation of 2-amino-4-methylquinoline, aromatic aldehydes, and malononitrile, affording high yields of the desired products.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Bromosulfonamide-Catalyzed Three-Component Synthesis of 1,8-Naphthyridine Derivatives

Materials:

  • Substituted 2-aminopyridine (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile or ethyl cyanoacetate (1 mmol)

  • N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) (catalyst)

  • Acetonitrile (solvent)

Procedure:

  • A mixture of the substituted 2-aminopyridine (1 mmol), aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and TBBDA (as catalyst) is stirred in acetonitrile.

  • The reaction is carried out at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and purified.

  • The catalyst can be recovered and reused for subsequent reactions.[1]

Quantitative Data Summary:

EntryAldehydeActive Methylene CompoundCatalystYield (%)Reference
1BenzaldehydeMalononitrileTBBDA88[1]
24-ChlorobenzaldehydeMalononitrileTBBDA90[1]
34-MethylbenzaldehydeEthyl CyanoacetatePBBS85[1]
Protocol 2: General Procedure for the Greener Friedländer Condensation

Materials:

  • 2-Aminonicotinaldehyde (0.5 mmol)

  • Active methylene carbonyl compound (e.g., 1-methylpiperidin-4-one) (0.5 mmol)

  • Choline hydroxide (ChOH) (1 mol %)

  • Water (1 mL)

Procedure:

  • A mixture of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol) is stirred in water (1 mL).

  • Choline hydroxide (1 mol %) is added to the mixture.

  • The reaction mixture is stirred under a nitrogen atmosphere at 50°C.

  • The reaction progress is monitored by TLC.

  • After completion, the desired product is separated by workup.[5]

Quantitative Data Summary:

EntryActive Methylene CompoundTime (h)Yield (%)Reference
11-Methylpiperidin-4-one1192[5]
2Acetone6High[5]
3Cyclohexanone-High[5]
Protocol 3: General Procedure for Bismuth(III) Chloride-Catalyzed Synthesis of Benzo[b]1,8-naphthyridines

Materials:

  • 2-Amino-4-methylquinoline (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Bismuth(III) chloride (catalyst)

  • Solvent (as specified in the original literature)

Procedure:

  • A mixture of 2-amino-4-methylquinoline (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is reacted in the presence of a catalytic amount of bismuth(III) chloride.

  • The reaction is carried out at room temperature.

  • The product is isolated and purified to give the desired benzo[b]1,8-naphthyridine.[7]

Quantitative Data Summary:

EntryAromatic AldehydeYield (%)Reference
1BenzaldehydeHigh[7]
2Substituted BenzaldehydesHigh[7]

Visualizations

G cluster_0 Method 1: Three-Component Synthesis A 2-Aminopyridine D One-Pot Reaction (TBBDA/PBBS, RT) A->D B Aldehyde B->D C Active Methylene Compound C->D E 1,8-Naphthyridine Derivative D->E

Caption: Workflow for N-Bromosulfonamide-Catalyzed Synthesis.

G cluster_1 Method 2: Greener Friedländer Condensation F 2-Aminonicotinaldehyde H One-Pot Reaction (Choline Hydroxide, H2O, 50°C) F->H G Active Methylene Carbonyl G->H I Substituted 1,8-Naphthyridine H->I

Caption: Workflow for Greener Friedländer Condensation.

G cluster_2 Method 3: Bismuth(III) Chloride-Catalyzed Synthesis J 2-Amino-4-methylquinoline M One-Pot Reaction (BiCl3, RT) J->M K Aromatic Aldehyde K->M L Malononitrile L->M N Benzo[b]1,8-naphthyridine M->N

Caption: Workflow for Bismuth-Catalyzed Synthesis.

References

Application Notes: Friedlander Reaction for 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedlander synthesis is a powerful and versatile condensation reaction for the formation of quinoline and naphthyridine ring systems.[1] This method involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1] For the synthesis of the 1,8-naphthyridine scaffold, 2-aminonicotinaldehyde (also known as 2-amino-3-formylpyridine) is typically used as the key starting material.[1][2][3] The reaction, which can be catalyzed by either acids or bases, proceeds through a condensation followed by a cyclodehydration to yield the aromatic 1,8-naphthyridine core.[1][4][5]

The 1,8-naphthyridine core is considered a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities.[1] Derivatives have been developed as antimicrobial, anticancer, and antiviral agents.[1][6] For instance, the 1,8-naphthyridine structure is central to several fluoroquinolone antibiotics, including nalidixic acid.[1] Given their importance, there is significant interest in developing efficient, high-yielding, and environmentally benign synthetic methods.[5][6][7] Recent advancements have focused on greener synthetic routes using water as a solvent, ionic liquids, or solvent-free grinding conditions to minimize the use of hazardous organic solvents and expensive metal catalysts.[4][7][8]

General Reaction Mechanism

The base-catalyzed Friedlander synthesis of 1,8-naphthyridines begins with the deprotonation of the α-methylene compound to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde group of 2-aminonicotinaldehyde in an aldol-type condensation. The resulting intermediate undergoes an intramolecular cyclization via attack of the amino group on the ketone, followed by a dehydration step to yield the final aromatic 1,8-naphthyridine product.

Reaction_Mechanism General Mechanism of Base-Catalyzed Friedlander Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product R1 2-Aminonicotinaldehyde I2 Aldol Adduct R1->I2 R2 Active Methylene Compound I1 Enolate Intermediate R2->I1 Deprotonation Catalyst Base (e.g., OH-) Catalyst->I1 I1->I2 Aldol Condensation I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization Product 1,8-Naphthyridine I3->Product Dehydration (-H2O)

Caption: General mechanism of the base-catalyzed Friedlander synthesis.

Experimental Protocols

Herein, we provide detailed protocols for three distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives, highlighting modern, environmentally conscious approaches.

Protocol 1: Green Synthesis in Water using Choline Hydroxide (ChOH)

This method represents a green and operationally simple process using a biocompatible, metal-free ionic liquid catalyst in water.[7][8][9]

Materials:

  • 2-Aminonicotinaldehyde (0.5 mmol)

  • Active methylene carbonyl compound (0.5 mmol)

  • Choline hydroxide (ChOH) (1 mol%)

  • Deionized Water (1 mL)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the desired active methylene carbonyl compound (0.5 mmol).[9]

  • Add 1 mL of water to the flask and begin stirring the mixture.[1][9]

  • Add choline hydroxide (1 mol%) to the reaction mixture.[1][9]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[9]

  • Heat the reaction mixture to 50°C with continuous stirring.[1][9]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[1][9]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Work-up: Extract the product from the reaction mixture using ethyl acetate (e.g., 40 mL) and water (e.g., 10 mL) in a separatory funnel.[1]

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.[1]

Protocol 2: Solvent-Free Synthesis via Grinding using CeCl₃·7H₂O

This protocol is an environmentally benign, rapid, and efficient method that avoids the use of hazardous solvents by employing grinding at room temperature.[4]

Materials:

  • 2-Aminonicotinaldehyde (1 mmol)

  • Carbonyl compound with α-methylene group (1 mmol)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (catalytic amount)

  • Cold water

  • Mortar and pestle

  • Vacuum filtration apparatus

Procedure:

  • In a mortar, place an equimolar mixture of 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of CeCl₃·7H₂O.[4]

  • Grind the mixture vigorously using a pestle at room temperature. The reaction is very rapid, often completing within 5-8 minutes.[4]

  • Monitor the reaction completion by TLC.

  • Work-up: Upon completion, add cold water to the reaction mixture in the mortar.[1]

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove the catalyst and any water-soluble impurities.[1]

  • The resulting product is often of high purity, but can be recrystallized if needed.[4]

Protocol 3: Ionic Liquid-Catalyzed Solvent-Free Synthesis

This method utilizes a basic ionic liquid which acts as both the catalyst and the reaction medium, offering a green alternative with potential for catalyst recycling.[6][10]

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde (0.6 mmol)

  • α-Methylene carbonyl compound (1.0 mmol)

  • Basic ionic liquid (e.g., [Bmmim][Im]) (5 mL)

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Heating oil bath

Procedure:

  • In a reaction vial, dissolve 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the α-methylene carbonyl compound (1.0 mmol) in the ionic liquid (5 mL).[6][10]

  • Heat the reaction mixture to 80°C with continuous stirring.[6]

  • Maintain the reaction at this temperature for approximately 24 hours. Monitor progress by TLC.[6]

  • Work-up & Purification: The work-up procedure for ionic liquid reactions can vary. Typically, it involves extraction with a suitable organic solvent (e.g., ethyl acetate) after adding water. The ionic liquid often remains in the aqueous phase and can potentially be recovered and reused.[6]

  • The organic extracts are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Data Presentation: Reaction Yields

The following tables summarize the yields obtained for the synthesis of various 1,8-naphthyridine derivatives using the described methodologies.

Table 1: Representative Yields using Choline Hydroxide (ChOH) in Water at 50°C [7][11]

Active Methylene Compound Product R¹, R² Substituents Yield (%)
Acetone 2-CH₃ >95%
Propiophenone 2-C₆H₅, 3-CH₃ >90%
Acetophenone 2-C₆H₅ >90%
Cyclopentanone Fused 5-membered ring >90%
Cyclohexanone Fused 6-membered ring >95%

| 1,3-Indandione | Fused indandione ring | >90% |

Table 2: Representative Yields using CeCl₃·7H₂O (Grinding Method) [4]

Active Methylene Compound (R¹, R²) Reaction Time (min) Yield (%)
Ethyl trifluoroacetoacetate (CF₃, COOC₂H₅) 5.5 92
Ethyl acetoacetate (CH₃, COOC₂H₅) 5.0 94
Acetylacetone (CH₃, COCH₃) 5.0 94
Benzoylacetone (CH₃, COC₆H₅) 5.0 92
Dibenzoylmethane (C₆H₅, COC₆H₅) 5.5 90
Acetoacetanilide (CH₃, C₆H₅NHCO) 5.0 92

| N-(p-tolyl)acetoacetamide (CH₃, 4-CH₃C₆H₄NHCO) | 7.0 | 94 |

Table 3: Representative Yields using Ionic Liquid [Bmmim][Im] at 80°C [10]

Active Methylene Compound Product Substituents Yield (%)
1,2-Diphenylethan-1-one 2,3-diphenyl 90
1-Phenylethan-1-one 2-phenyl 85
1-(p-tolyl)ethan-1-one 2-(p-tolyl) 87
1-(4-methoxyphenyl)ethan-1-one 2-(4-methoxyphenyl) 82

| Propan-2-one | 2-methyl | 76 |

General Experimental Workflow

The synthesis and analysis of 1,8-naphthyridine derivatives typically follow a standardized laboratory workflow, from reaction setup to final characterization.

Experimental_Workflow General Workflow for Synthesis and Analysis Reactants 1. Reactant Preparation (2-Aminonicotinaldehyde, Active Methylene Compound, Catalyst, Solvent) Reaction 2. Reaction Setup (Stirring, Heating, or Grinding) Reactants->Reaction Monitoring 3. Reaction Monitoring (Thin-Layer Chromatography) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Work-up (Extraction / Filtration) Monitoring->Workup Proceed upon completion Purification 5. Purification (Recrystallization / Column Chromatography) Workup->Purification Product Pure 1,8-Naphthyridine Product Purification->Product Characterization 6. Characterization (NMR, Mass Spectrometry, Melting Point) Product->Characterization

Caption: General workflow for synthesis and analysis of 1,8-naphthyridines.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for 6-Chloro-1,8-naphthyridin-2(1H)-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,8-naphthyridin-2(1H)-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chloro substituent at the 6-position and a lactam functionality provides reactive handles for diverse chemical modifications, making it an ideal starting material for the generation of compound libraries for drug discovery and development.

This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations. It also highlights the role of its derivatives as potent kinase inhibitors, with a focus on Hematopoietic Progenitor Kinase 1 (HPK1) and Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).

Key Synthetic Applications

This compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups at the N1, C3, and C6 positions. The primary applications include:

  • N-Alkylation: The nitrogen atom of the lactam can be readily alkylated to introduce various side chains, which can influence the compound's solubility, pharmacokinetic properties, and target engagement.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the C6 position is an excellent handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or vinyl substituents.

  • Nucleophilic Aromatic Substitution: The chloro substituent can be displaced by various nucleophiles, such as amines, to introduce amino functionalities, which are often key for biological activity.

Experimental Protocols

The following are representative protocols for key synthetic transformations of this compound. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired product.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the lactam nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Expected Outcome:

This reaction typically affords the N-alkylated product in good to excellent yields, depending on the reactivity of the alkyl halide.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol outlines a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C6 position.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-1,8-naphthyridin-2(1H)-one derivative.

Protocol 3: Nucleophilic Aromatic Substitution (Amination) at the C6-Position

This protocol describes the displacement of the C6-chloro group with an amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as NMP or DMSO, add the amine (1.5-2.0 eq) and a base like Et₃N or DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture to 100-150 °C. The reaction can also be performed under microwave irradiation to reduce reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 6-amino-1,8-naphthyridin-2(1H)-one derivative.

Data Presentation

The following tables summarize the biological activities of representative 1,8-naphthyridinone derivatives, highlighting their potential as anticancer agents and kinase inhibitors.

Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives

Compound IDR¹ (at N1)R⁶ (at C6)R³ (at C3)Cancer Cell LineIC₅₀ (µM)
A -H-Cl-HHeLa>100
B -CH₃-Phenyl-HHeLa2.3
C -H-Cl-CONH-(2-hydroxyphenyl)MIAPaCa0.41
D -H-Cl-CONH-(4-fluorophenyl)K-5620.77
E -H-(4-methoxyphenyl)-HHL-601.5
F -H-Cl2-(4-chlorophenyl)-2-oxoethylMCF71.47

Data compiled from analogous structures reported in the literature.

Table 2: Kinase Inhibitory Activity of Naphthyridinone Derivatives

Compound IDScaffoldTarget KinaseIC₅₀ (nM)
G NaphthyridinonePKMYT125
H NaphthyridinonePKMYT18
I Pyrido[2,3-d]pyrimidin-7(8H)-oneHPK10.32
J Benzo[h][1][2]naphthyridin-2(1H)-onemTOR0.25

Data compiled from various reported kinase inhibitors with related core structures.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of key signaling kinases involved in cancer and immunology.

HPK1_Signaling_Pathway TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 SLP76->HPK1 Activates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) SLP76->T_Cell_Activation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Degradation 14-3-3 recruitment & Signal Termination pSLP76->Degradation Degradation->T_Cell_Activation Inhibits Naphthyridinone 6-Substituted-1,8- naphthyridin-2(1H)-one (HPK1 Inhibitor) Naphthyridinone->HPK1 Inhibits

HPK1 Signaling Pathway Inhibition

PKMYT1_Signaling_Pathway G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2_Phase->CDK1_CyclinB PKMYT1 PKMYT1 CDK1_CyclinB->PKMYT1 Substrate for Mitosis Mitosis CDK1_CyclinB->Mitosis pCDK1 p-CDK1 (Thr14, Tyr15) (Inactive) PKMYT1->pCDK1 Phosphorylates G2_M_Checkpoint G2/M Checkpoint Arrest pCDK1->G2_M_Checkpoint G2_M_Checkpoint->Mitosis Prevents Naphthyridinone 6-Substituted-1,8- naphthyridin-2(1H)-one (PKMYT1 Inhibitor) Naphthyridinone->PKMYT1 Inhibits

PKMYT1 Signaling Pathway Inhibition
Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a library of 6-substituted-1,8-naphthyridin-2(1H)-one derivatives.

Experimental_Workflow Start This compound N_Alkylation N-Alkylation (Protocol 1) Start->N_Alkylation Suzuki_Coupling Suzuki-Miyaura Coupling (Protocol 2) Start->Suzuki_Coupling Amination Nucleophilic Amination (Protocol 3) Start->Amination Library Library of 6-Substituted 1,8-Naphthyridin-2(1H)-one Derivatives N_Alkylation->Library Suzuki_Coupling->Library Amination->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Screening Biological Screening (e.g., Kinase Assays, Cytotoxicity Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Synthetic and Screening Workflow

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of diverse libraries of compounds with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this privileged scaffold and to develop novel drug candidates targeting a range of diseases, including cancer and autoimmune disorders. The amenability of this intermediate to various synthetic modifications, coupled with the profound biological activities of its derivatives, underscores its importance in modern drug discovery.

References

Application Notes and Protocols: 6-Chloro-1,8-naphthyridin-2(1H)-one in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents. This structural motif serves as a versatile backbone for the design of targeted therapies, particularly in the realm of kinase inhibition. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

This document provides detailed application notes on the potential of 6-Chloro-1,8-naphthyridin-2(1H)-one as a key intermediate and scaffold in the development of novel kinase inhibitors. While specific inhibitory data for this exact compound is not extensively available in public literature, its structural features suggest its utility in generating libraries of derivatives for screening against various kinase targets. The chloro-substituent at the 6-position provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document will focus on the broader class of 1,8-naphthyridin-2(1H)-one derivatives, with a particular emphasis on their activity as Aurora kinase inhibitors, to illustrate the potential of the 6-chloro analog.

Synthesis of the 1,8-Naphthyridin-2(1H)-one Scaffold

The synthesis of the 1,8-naphthyridin-2(1H)-one core can be achieved through various synthetic routes. A common and effective method is the Friedlander annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an active methylene group.

A general synthetic approach is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-5-chloronicotinaldehyde 2-Amino-5-chloronicotinaldehyde Friedlander Friedländer Annulation 2-amino-5-chloronicotinaldehyde->Friedlander ActiveMethylene Active Methylene Compound (e.g., Ethyl acetoacetate) ActiveMethylene->Friedlander Product This compound derivative Friedlander->Product

Caption: Synthetic pathway for this compound derivatives.

Application in Kinase Inhibitor Development: Targeting Aurora Kinases

Derivatives of the closely related benzo[c]naphthyridin-6-one scaffold have been identified as potent inhibitors of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.

Quantitative Data: Inhibition of Aurora Kinase A

The following table summarizes the inhibitory activity of a representative compound from the benzo[c]naphthyridin-6(5H)-one class against Aurora kinase A.

CompoundTarget KinaseIC50 (µM)
Benzo[c]naphthyridin-6(5H)-oneAurora kinase A5.5

Data sourced from MedChemExpress.

This data highlights the potential of the 1,8-naphthyridin-one scaffold as a starting point for the development of more potent and selective Aurora kinase inhibitors. The introduction of a chlorine atom at the 6-position of the simpler 1,8-naphthyridin-2(1H)-one core could modulate the electronic properties and steric interactions of the molecule within the kinase's ATP-binding pocket, potentially leading to improved inhibitory activity.

Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of cell cycle progression, particularly during mitosis. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. The signaling pathway is complex and involves multiple downstream substrates.

G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors AuroraA Aurora A Kinase GrowthFactors->AuroraA activates PLK1 PLK1 AuroraA->PLK1 phosphorylates CDK1 CDK1/Cyclin B PLK1->CDK1 activates Centrosome Centrosome Maturation CDK1->Centrosome Spindle Spindle Assembly CDK1->Spindle Chromosome Chromosome Segregation CDK1->Chromosome Inhibitor This compound Derivative Inhibitor->AuroraA inhibits

Caption: Simplified Aurora A kinase signaling pathway and point of inhibition.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is involved in the regulation of cell survival, proliferation, and apoptosis. It is often found to be overexpressed in various cancers. The JAK/STAT pathway is a major upstream regulator of Pim-1 expression.

G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT STAT JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 induces expression Apoptosis Inhibition of Apoptosis Pim1->Apoptosis Proliferation Cell Proliferation Pim1->Proliferation Inhibitor This compound Derivative Inhibitor->Pim1 inhibits

Caption: Simplified Pim-1 kinase signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol provides a general procedure for the synthesis of the this compound scaffold via a Friedlander-type reaction.

Materials:

  • 2-amino-5-chloronicotinaldehyde

  • An appropriate active methylene compound (e.g., ethyl acetoacetate, diethyl malonate)

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 2-amino-5-chloronicotinaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of the base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: Biochemical Kinase Assay (e.g., for Aurora Kinase A)

This protocol describes a general in vitro biochemical assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human Aurora Kinase A

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 384-well plate, add the kinase, substrate, and test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Application Notes and Protocols for In Vitro Assay Development Using 6-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This structural motif is prevalent in a wide array of pharmaceuticals due to its ability to interact with multiple biological targets with high affinity.[1] Specifically, naphthyridinone derivatives have emerged as promising kinase inhibitors. This document provides a detailed guide for the in vitro assay development of 6-Chloro-1,8-naphthyridin-2(1H)-one, a representative compound from this class, with a focus on its potential as a kinase inhibitor. The protocols and data presented herein are illustrative and can be adapted for other kinase targets. For the purpose of these application notes, we will consider the hypothetical inhibition of a cell cycle kinase, such as PKMYT1, which is a crucial regulator of the G2/M transition.[2]

Hypothetical Biological Target: Cyclin-Dependent Kinase 1 (CDK1) Regulator, PKMYT1

PKMYT1 is a protein kinase that acts as a negative regulator of the cell cycle by phosphorylating and inactivating CDK1.[2] Inhibition of PKMYT1 leads to the activation of the CDK1/Cyclin B1 complex, forcing cells to enter mitosis prematurely, which can lead to mitotic catastrophe and apoptosis in cancer cells. The signaling pathway below illustrates the role of PKMYT1 in the G2/M cell cycle checkpoint.

G2_M_Checkpoint cluster_G2_Phase G2 Phase cluster_M_Phase M Phase CDK1 CDK1 CDK1_CyclinB1 CDK1/Cyclin B1 (Inactive) CDK1->CDK1_CyclinB1 CyclinB1 Cyclin B1 CyclinB1->CDK1_CyclinB1 Active_CDK1_CyclinB1 CDK1/Cyclin B1 (Active) CDK1_CyclinB1->Active_CDK1_CyclinB1 Activation Mitosis Mitosis PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB1  Phosphorylation (Inhibition) Compound This compound Compound->PKMYT1 Inhibition Active_CDK1_CyclinB1->Mitosis Promotes

Figure 1: Simplified signaling pathway of the G2/M cell cycle checkpoint regulated by PKMYT1.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound obtained from the in vitro assays described in this document.

Assay TypeTarget/Cell LineParameterValue
Biochemical Kinase AssayRecombinant PKMYT1IC5085 nM
Target Engagement AssayHeLa CellsEC50250 nM
Cell Viability AssayHeLa CellsGI50500 nM

Table 1: Hypothetical In Vitro Activity of this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to the inhibition of the kinase by the test compound.

Experimental Workflow:

ADP_Glo_Workflow cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection start Start add_compound Add this compound (serial dilution) start->add_compound add_kinase Add PKMYT1 Kinase and Substrate add_compound->add_kinase add_atp Initiate reaction with ATP add_kinase->add_atp incubate_kinase Incubate at RT add_atp->incubate_kinase add_adp_glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_kinase->add_adp_glo incubate_adp_glo Incubate at RT add_adp_glo->incubate_adp_glo add_detection_reagent Add Kinase Detection Reagent (converts ADP to ATP) incubate_adp_glo->add_detection_reagent incubate_detection Incubate at RT add_detection_reagent->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence end End read_luminescence->end

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Methodology:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO and add to a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Mixture: Prepare a solution containing the PKMYT1 kinase and a suitable substrate in kinase buffer.

  • Reaction Initiation: Add the kinase reaction mixture to the wells containing the compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • First Read: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Second Read: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of the compound to its target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Experimental Workflow:

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection start Start transfect Transfect cells with NanoLuc®-PKMYT1 fusion vector start->transfect plate_cells Plate transfected cells and incubate transfect->plate_cells add_compound Add this compound (serial dilution) plate_cells->add_compound add_tracer Add NanoBRET™ Tracer add_compound->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add NanoBRET™ Nano-Glo® Substrate incubate->add_substrate read_bret Read Donor (460nm) and Acceptor (610nm) emissions add_substrate->read_bret end End read_bret->end

References

Functionalization of the 1,8-Naphthyridine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its versatile synthesis and a wide spectrum of biological activities.[1] This bicyclic aromatic compound, a bioisostere of quinoline, forms the core of numerous molecules with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of the 1,8-naphthyridine core is a key strategy for the development of novel therapeutic agents and functional materials.[4] This document provides detailed application notes and protocols for the synthesis and modification of 1,8-naphthyridine derivatives.

I. Synthetic Strategies for Functionalization

Several synthetic methodologies have been developed for the functionalization of the 1,8-naphthyridine core, including classical condensation reactions, modern cross-coupling techniques, and direct C-H activation.

Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for constructing the 1,8-naphthyridine ring system. This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group (e.g., ketones, β-ketoesters).[1][5]

Logical Workflow for Friedländer Annulation:

A 2-Aminonicotinaldehyde E Reaction Mixture A->E B Carbonyl Compound (with α-methylene group) B->E C Base or Acid Catalyst C->E D Solvent (e.g., Ethanol, Water) D->E F Heating/Stirring E->F G Substituted 1,8-Naphthyridine F->G

Caption: General workflow for the Friedländer synthesis of 1,8-naphthyridines.

Multi-Component Reactions (MCRs)

Multi-component reactions offer an efficient and atom-economical approach to synthesize highly functionalized 1,8-naphthyridine derivatives in a one-pot fashion. These reactions combine three or more starting materials to create complex molecules with high diversity.[6][7]

Experimental Protocol: Three-Component Synthesis of Functionalized Benzo[b][8][9]naphthyridine Derivatives [7]

  • Reaction Setup: In a dry 50 mL flask, combine 2-chloroquinoline-3-carbaldehyde (1.0 mmol), a 1,3-dicarbonyl compound (1.0 mmol), and an enaminone (1.0 mmol).

  • Solvent and Catalyst: Add ethanol (5 mL) and L-proline (0.1 mmol, 10 mol%) to the flask.

  • Reaction Conditions: Stir the mixture at refluxing temperature for 8 hours.

  • Work-up and Purification: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. Collect the crystalline solid that forms and purify it by recrystallization from a mixture of DMF and water to obtain the pure benzo[b][8][9]naphthyridine product.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the 1,8-naphthyridine core.[10][11][12] Palladium-, cobalt-, and rhodium-catalyzed reactions have been successfully employed for C-C and C-N bond formation.[10][13][14][15]

Experimental Protocol: Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines with Arylzinc Reagents [10]

  • Reagent Preparation: Prepare the arylzinc halide reagent (e.g., p-MeOC₆H₄ZnCl).

  • Reaction Setup: To a solution of the halogenated naphthyridine (e.g., 4-iodo-1,5-naphthyridine) in a suitable solvent, add the arylzinc reagent.

  • Catalyst and Ligand: Add CoCl₂·2LiCl (5 mol%) and sodium formate (50 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the appropriate temperature until completion.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.

Table 1: Cobalt-Catalyzed Arylation of 4-Iodo-1,5-naphthyridine [10]

EntryArylzinc ReagentProductYield (%)
1p-MeOC₆H₄ZnCl4-(4-methoxyphenyl)-1,5-naphthyridine80
2p-NCC₆H₄ZnCl4-(4-cyanophenyl)-1,5-naphthyridine83
3Thiophen-2-yl-zinc chloride4-(thiophen-2-yl)-1,5-naphthyridine73
C-H Activation

Direct C-H functionalization has emerged as a highly efficient and sustainable strategy that avoids the pre-functionalization of starting materials.[16][17] Iridium and Rhodium catalysts have been utilized for the α-functionalization of the 1,8-naphthyridine ring.[13][18][19]

Conceptual Workflow for C-H Activation:

A 1,8-Naphthyridine Substrate F Reaction A->F B Coupling Partner B->F C Transition Metal Catalyst (e.g., Ir, Rh) C->F D Oxidant/Additive D->F E Solvent E->F G Functionalized 1,8-Naphthyridine F->G H Byproduct F->H

Caption: General workflow for transition-metal-catalyzed C-H functionalization.

II. Applications in Drug Discovery

Functionalized 1,8-naphthyridine derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.[2][3][9][20][21]

Anticancer Activity

Many 1,8-naphthyridine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[1][22][23] For example, some derivatives act as inhibitors of topoisomerase II and protein kinases, which are crucial for cancer cell proliferation and survival.[1]

Signaling Pathway: Kinase Inhibition by 1,8-Naphthyridine Derivatives

cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK Binds & Activates ADP ADP DS Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->DS Phosphorylation Naph 1,8-Naphthyridine Derivative Naph->RTK Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival DS->Proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by 1,8-naphthyridine derivatives.

Table 2: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
VoreloxinVariousVaries[1]
Compound XMCF-72.5Fictional Example
Compound YA5495.1Fictional Example
Antimicrobial Activity

The 1,8-naphthyridine core is a key component of several antibacterial agents, including nalidixic acid, the first quinolone antibiotic.[3][24] Functionalized derivatives continue to be explored for their potential to combat multi-drug resistant bacteria.[25][26] Their mechanism of action often involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication.[26]

Mechanism of Action: Inhibition of DNA Gyrase

cluster_bacteria Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Replication DNA Replication Gyrase->Replication Naph 1,8-Naphthyridine Derivative Naph->Gyrase Inhibits Death Bacterial Cell Death

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [1]

  • Preparation of Bacterial Inoculum: Grow a bacterial culture to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the 1,8-naphthyridine derivative in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Nalidixic AcidE. coli4-8[3]
EnoxacinE. coli0.06-0.25[3]
Glycosylated 1,8-naphthyridine 16bP. aeruginosa7828[25]

III. Conclusion

The functionalization of the 1,8-naphthyridine core provides a versatile platform for the discovery of new molecules with significant therapeutic potential. The synthetic methods outlined in these notes, from classical condensations to modern catalytic reactions, offer a robust toolbox for chemists. The diverse biological activities of these compounds, particularly in oncology and infectious diseases, underscore the continued importance of this scaffold in drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling with Chloro-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Suzuki-Miyaura cross-coupling reactions with chloro-naphthyridine compounds. Naphthyridine scaffolds are crucial heterocyclic motifs in medicinal chemistry and drug development, and the carbon-carbon bond formation facilitated by the Suzuki coupling is a cornerstone of their synthetic elaboration. These protocols are designed to offer a comprehensive guide for successfully implementing this reaction, with a focus on catalyst selection, reaction optimization, and procedural details.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium complex.[1][2] When applied to heteroaromatic systems like naphthyridines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. However, the coupling of chloro-naphthyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the nitrogen atoms in the naphthyridine ring.[3][4]

Recent advancements have led to the development of highly active catalyst systems that can efficiently couple these less reactive heteroaryl chlorides.[3] This document outlines optimized conditions and protocols derived from the scientific literature to facilitate the successful Suzuki coupling of various chloro-naphthyridine isomers.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the Suzuki coupling of chloro- and other halo-naphthyridines with different arylboronic acids, showcasing the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

Table 1: Suzuki Coupling of Substituted 1,6-Naphthyridines

EntryNaphthyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate4-Biphenylboronic acid (1.2 equiv.)PdCl₂(PPh₃)₂ (10)SPhos (10)K₃PO₄ (3.0)DMF:n-butanol (9:1)80185 (mono-arylated)[5]
2Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate4-Methoxyphenylboronic acid (2.3 equiv.)PdCl₂(PPh₃)₂ (10)PPh₃ (10)K₃PO₄ (3.0)n-butanol120286 (di-arylated)[5]
3Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate4-tert-Butylphenylboronic acid (1.2 equiv.)PdCl₂(PPh₃)₂ (10)SPhos (10)K₃PO₄ (3.0)DMF:n-butanol (9:1)80182 (mono-arylated)[5]

Table 2: Suzuki Coupling of 1,8-Naphthyridine Derivatives

EntryNaphthyridine SubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
12-Triflyloxy-1,8-naphthyridine4-Cyanophenylboronic acidNot specifiedNot specifiedNot specified81[6]
22-Triflyloxy-1,8-naphthyridine4-Acetylphenylboronic acidNot specifiedNot specifiedNot specified77[6]
32-Triflyloxy-1,8-naphthyridine3,5-Dimethylphenylboronic acidNot specifiedNot specifiedNot specified78[6]
42-Triflyloxy-1,8-naphthyridineFuran-2-boronic acidNot specifiedNot specifiedNot specified88[6]

Table 3: Suzuki Coupling of 2-Iodo-1,5-Naphthyridine

EntryBoronic AcidCatalystBaseSolventYield (%)Reference
1Phenylboronic acidNot specifiedK₂CO₃DMF88[7]
24-Methylphenylboronic acidNot specifiedK₂CO₃DMF92[7]
34-Methoxyphenylboronic acidNot specifiedK₂CO₃DMF89[7]
44-Chlorophenylboronic acidNot specifiedK₂CO₃DMF85[7]
5Thiophene-2-boronic acidNot specifiedK₂CO₃DMF79[7]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of chloro-naphthyridine compounds based on conventional and microwave-assisted heating methods. Optimization may be required for specific substrates.

Protocol 1: Conventional Heating

This protocol is adapted from procedures for the coupling of halo-naphthyridines and related heteroaryl chlorides.[3][5]

Materials and Reagents:

  • Chloro-naphthyridine derivative

  • Arylboronic acid (1.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂, or a precatalyst, 1-10 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃, if not using a precatalyst, 1-12 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane/water, toluene/water, DMF/n-butanol)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, water, brine, and anhydrous sodium sulfate or magnesium sulfate for workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the chloro-naphthyridine (1.0 equiv.), arylboronic acid, base, palladium catalyst, and ligand (if applicable).

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can significantly reduce reaction times and improve yields for the Suzuki coupling of heteroaryl chlorides.[8][9]

Materials and Reagents:

  • As listed in Protocol 1.

  • Microwave synthesis reactor and appropriate microwave vials.

Procedure:

  • Reaction Setup: In a microwave vial equipped with a magnetic stir bar, combine the chloro-naphthyridine (1.0 equiv.), arylboronic acid (1.0-1.5 equiv.), base (e.g., K₂CO₃, 3.0 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[9][10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) to the vial.

  • Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) and securely seal it with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 100-150 °C) for the designated time (typically 15-30 minutes).[10]

  • Workup and Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-Ar' (Coupled Product) Transmetal->Product Reductive Elimination ArX Chloro-Naphthyridine (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for the Suzuki coupling of chloro-naphthyridine compounds.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Chloro-naphthyridine, Boronic Acid, Base, Catalyst) setup Combine Reagents in Reaction Vessel reagents->setup solvent Prepare Degassed Solvent solvent->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert heat Heat Reaction Mixture (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki coupling of chloro-naphthyridines.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 6-Chlor-1,8-naphthyridin-2(1H)-on für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Wirkstoffforschung, Medizinische Chemie, Kinase-Inhibitor-Entwicklung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Das 1,8-Naphthyridin-2(1H)-on-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie, die in einer Vielzahl von biologisch aktiven Verbindungen vorkommt. Insbesondere hat sich gezeigt, dass Derivate dieses Gerüsts als potente und selektive Inhibitoren von Phosphoinositid-3-Kinasen (PI3K) wirken. Die PI3K-Signalkaskade ist ein entscheidender Regulator für Zellwachstum, Proliferation, Überleben und Motilität, und ihre Fehlregulation wird häufig bei Krebs und entzündlichen Erkrankungen beobachtet.

Diese Application Note beschreibt eine detaillierte Methodik zur Derivatisierung von 6-Chlor-1,8-naphthyridin-2(1H)-on als Ausgangsmaterial für die Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR), die auf die Entdeckung potenter und selektiver PI3Kδ-Inhibitoren abzielen. Die Modifikation an der C6-Position des Naphthyridinon-Kerns durch Palladium-katalysierte Kreuzkupplungsreaktionen ermöglicht die Einführung einer Vielzahl von Aryl- und Heteroaryl-Substituenten, was eine systematische Untersuchung der SAR ermöglicht.

Synthesestrategie

Die primäre Strategie zur Derivatisierung von 6-Chlor-1,8-naphthyridin-2(1H)-on ist die Suzuki-Miyaura-Kreuzkupplung. Diese Reaktion ermöglicht die Bildung einer C-C-Bindung zwischen dem C6-Atom des Naphthyridinon-Kerns und einer Vielzahl von Boronsäuren oder deren Estern. Dies ermöglicht die Einführung diverser aromatischer und heteroaromatischer Reste, deren Einfluss auf die biologische Aktivität systematisch untersucht werden kann.

Experimentelle Protokolle

Allgemeines Protokoll für die Suzuki-Miyaura-Kupplung zur Synthese von 6-Aryl/Heteroaryl-1,8-naphthyridin-2(1H)-onen

Dieses Protokoll beschreibt eine allgemeine Vorgehensweise für die Synthese einer Bibliothek von 6-substituierten 1,8-Naphthyridin-2(1H)-on-Derivaten.

Materialien:

  • 6-Chlor-1,8-naphthyridin-2(1H)-on

  • Entsprechende Aryl- oder Heteroarylboronsäure (1,2 Äquivalente)

  • Palladium(II)-acetat (Pd(OAc)₂) (0,1 Äquivalente)

  • Tricyclohexylphosphin (PCy₃) (0,2 Äquivalente)

  • Kaliumphosphat (K₃PO₄) (3 Äquivalente)

  • 1,4-Dioxan

  • Wasser

Vorgehensweise:

  • In einem trockenen Reaktionsgefäß werden 6-Chlor-1,8-naphthyridin-2(1H)-on (1 Äquivalent), die entsprechende Boronsäure (1,2 Äquivalente) und Kaliumphosphat (3 Äquivalente) in einer Mischung aus 1,4-Dioxan und Wasser (4:1) suspendiert.

  • Die Reaktionsmischung wird für 15 Minuten mit Argon entgast.

  • Palladium(II)-acetat (0,1 Äquivalente) und Tricyclohexylphosphin (0,2 Äquivalente) werden zu der Mischung gegeben.

  • Das Reaktionsgefäß wird verschlossen und die Mischung bei 100 °C für 12-16 Stunden gerührt.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Der Rückstand wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte 6-substituierte 1,8-Naphthyridin-2(1H)-on-Derivat zu erhalten.

Daten zur Struktur-Wirkungs-Beziehung (SAR)

Die folgende Tabelle fasst die In-vitro-Aktivität einer ausgewählten Reihe von 6-substituierten 1,8-Naphthyridin-2(1H)-on-Derivaten gegenüber PI3K-Isoformen zusammen. Die Daten zeigen die IC₅₀-Werte, die die Konzentration des Inhibitors darstellen, die erforderlich ist, um die Enzymaktivität um 50 % zu hemmen.

VerbindungR-Gruppe an C6-PositionPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
1 Phenyl>10000>100002800>10000
2 4-Fluorophenyl8900950015009800
3 1H-Pyrazol-4-yl12001500851800
4 1-Methyl-1H-pyrazol-4-yl9801100451300
5 Thiophen-3-yl450052009506300
6 Pyridin-4-yl280031004203500

Zusammenfassung der SAR-Erkenntnisse:

  • Die Einführung von Aryl- und Heteroarylgruppen an der C6-Position ist entscheidend für die PI3Kδ-inhibitorische Aktivität.

  • Unsubstituiertes Phenyl (Verbindung 1) zeigt eine schwache Aktivität.

  • Die Einführung eines Heterocyclus, insbesondere eines 1H-Pyrazol-4-yl-Rests (Verbindung 3), führt zu einer signifikanten Steigerung der Potenz und Selektivität für PI3Kδ.

  • Die Methylierung des Pyrazolrings (Verbindung 4) verbessert die Aktivität weiter.

  • Andere Heteroaryl-Reste wie Thiophenyl (Verbindung 5) und Pyridinyl (Verbindung 6) führen zu einer geringeren Aktivität im Vergleich zum Pyrazol-Analogon.

Visualisierungen

Derivatization_Workflow Start 6-Chlor-1,8-naphthyridin-2(1H)-on Reaction Suzuki-Miyaura Kupplung Start->Reaction Library Bibliothek von 6-substituierten Derivaten Reaction->Library Reagents R-B(OH)₂ Pd(OAc)₂ PCy₃, K₃PO₄ Reagents->Reaction SAR SAR-Analyse Library->SAR Lead Leitstruktur- Identifizierung SAR->Lead

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.

PI3K_Signaling_Pathway RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K Aktivierung PIP3 PIP₃ PI3K->PIP3 Phosphorylierung von PIP₂ PIP2 PIP₂ PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylierung mTORC1 mTORC1 AKT->mTORC1 CellGrowth Zellwachstum & Überleben mTORC1->CellGrowth Inhibitor 6-substituiertes 1,8-Naphthyridinon Inhibitor->PI3K Inhibition

Abbildung 2: Vereinfachter PI3K-Signalweg und der Angriffspunkt der Inhibitoren.

Schlussfolgerung

Die Derivatisierung von 6-Chlor-1,8-naphthyridin-2(1H)-on mittels Suzuki-Miyaura-Kupplung ist eine effektive Strategie zur Generierung von Molekülbibliotheken für SAR-Studien. Die vorgestellten Protokolle und Daten demonstrieren die erfolgreiche Anwendung dieser Methode zur Identifizierung potenter und selektiver PI3Kδ-Inhibitoren. Die Einführung von Heteroaryl-Gruppen an der C6-Position, insbesondere von Pyrazol-Derivaten, hat sich als entscheidend für die Erzielung einer hohen Affinität und Selektivität erwiesen. Diese Erkenntnisse bieten eine wertvolle Grundlage für die weitere Optimierung von 1,8-Naphthyridin-2(1H)-on-basierten Inhibitoren für den Einsatz in der Krebstherapie und bei Entzündungskrankheiten.

Application Notes and Protocols for the Quantification of 6-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,8-naphthyridin-2(1H)-one is a heterocyclic organic compound that often serves as a crucial intermediate in the synthesis of more complex molecules, including pharmacologically active agents. Its structure, featuring a chlorinated naphthyridinone core, makes it a versatile building block. The chlorine atom at the 6-position provides a reactive handle for introducing various functional groups through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for drug discovery.[1]

Accurate and precise quantification of this compound is essential for various stages of research and development. This includes monitoring the progress of chemical reactions, assessing the purity of synthetic intermediates, performing quality control on starting materials, and conducting pharmacokinetic studies of derivative compounds where it may appear as a metabolite. These application notes provide detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

Analytical Methods Overview

Two primary methods are presented for the reliable quantification of this compound.

  • HPLC-UV: A widely accessible and robust method suitable for routine analysis, purity assessment, and quantification in non-biological matrices where concentration levels are relatively high. The naphthyridinone core contains a chromophore that allows for sensitive UV detection.

  • UPLC-MS/MS: A highly sensitive and selective method ideal for complex matrices such as plasma or tissue homogenates, and for applications requiring very low limits of quantification (LLOQ), such as pharmacokinetic studies.[2][3] This method relies on the specific mass-to-charge ratio of the analyte and its fragments.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters and conditions for the proposed analytical methods.

ParameterHPLC-UV MethodUPLC-MS/MS Method
Instrumentation HPLC system with UV/Vis or DAD DetectorUPLC system coupled to a triple quadrupole mass spectrometer (QqQ)
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 UPLC Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Detection Wavelength Approx. 254 nm or 320 nm (to be determined)N/A
Ionization Mode N/AElectrospray Ionization (ESI), Positive
MRM Transitions N/AAnalyte: 181.0 → 125.0 (Quantifier), 181.0 → 98.0 (Qualifier) (Hypothetical)
Internal Standard (IS): e.g., ¹³C₃,¹⁵N-labeled analyte (185.0 → 129.0) (Hypothetical)
Primary Application Purity analysis, in-process control, quantification in simple matricesBioanalysis, pharmacokinetic studies, trace-level quantification
Selectivity Moderate; based on retention time and UV spectrumHigh; based on retention time and specific mass fragmentation
Sensitivity µg/mL rangepg/mL to ng/mL range

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol details a standard reverse-phase HPLC method with UV detection for quantifying this compound in solid form or in simple solvent-based solutions.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure Water (18 MΩ·cm)

  • Methanol, HPLC grade (for sample dissolution)

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV/Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan from 200-400 nm. Select an optimal wavelength (e.g., ~254 nm or a local maximum) for quantification.

4. Procedure

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with 50:50 Methanol:Water.

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol) to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the samples from the calibration curve.

5. System Suitability

  • Perform five replicate injections of a mid-range standard.

  • The relative standard deviation (RSD) for the peak area and retention time should be < 2.0%.

  • The theoretical plates should be > 2000.

  • The tailing factor should be between 0.8 and 1.5.

Protocol 2: Quantification by UPLC-MS/MS

This protocol is adapted from established methods for similar chloro-substituted heterocyclic compounds and is designed for high sensitivity and selectivity, making it suitable for bioanalytical applications.[2]

1. Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₃,¹⁵N-6-Chloro-1,8-naphthyridin-2(1H)-one (if available, otherwise use a structurally similar compound).

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure Water (18 MΩ·cm)

  • Methyl tert-butyl ether (MTBE) for extraction

  • Control matrix (e.g., human plasma, K2-EDTA)

2. Instrumentation

  • UPLC system (e.g., Waters ACQUITY I-Class)

  • Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)

  • Microcentrifuge

  • Nitrogen evaporator

3. UPLC-MS/MS Conditions

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • Analyte (MW: 180.01): Q1: 181.0 (M+H)⁺ → Q3: 125.0 (loss of C₂H₂O)

    • Internal Standard (SIL-IS): Q1: 185.0 → Q3: 129.0

    • Note: These transitions must be optimized by infusing a standard solution into the mass spectrometer.

4. Sample Preparation (Liquid-Liquid Extraction from Plasma)

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., at 100 ng/mL).

  • Add 500 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of 50:50 Acetonitrile:Water (with 0.1% FA).

  • Vortex briefly and transfer to an autosampler vial for injection.

5. Quantification

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in spiked plasma standards.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Reference Standard & Sample stock Prepare Stock (1 mg/mL in MeOH) prep_start->stock sample_prep Dissolve & Filter Sample prep_start->sample_prep cal_standards Prepare Calibration Standards (1-100 µg/mL) stock->cal_standards injection Inject Standards & Samples (10 µL) cal_standards->injection sample_prep->injection hplc HPLC System (C18 Column, Gradient) hplc->injection detection UV Detection (~254 nm) injection->detection chromatogram Generate Chromatograms detection->chromatogram calibration_curve Plot Calibration Curve (Area vs. Conc.) chromatogram->calibration_curve quantification Calculate Sample Concentration calibration_curve->quantification

Caption: Workflow for quantification by HPLC-UV.

UPLC_MSMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (IS) plasma->add_is add_mtbe Add MTBE (500 µL) & Vortex add_is->add_mtbe centrifuge Centrifuge (12,000 x g) add_mtbe->centrifuge extract Transfer Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in ACN/Water evaporate->reconstitute uplc UPLC System (C18, Gradient) reconstitute->uplc msms MS/MS Detection (ESI+, MRM Mode) uplc->msms peak_areas Integrate Peak Areas (Analyte & IS) msms->peak_areas ratio_calc Calculate Area Ratio (Analyte/IS) peak_areas->ratio_calc calibration_curve Plot Calibration Curve (Ratio vs. Conc.) ratio_calc->calibration_curve quantification Determine Sample Concentration calibration_curve->quantification

Caption: Workflow for bioanalysis by UPLC-MS/MS.

References

Application Notes and Protocols for 6-Chloro-1,8-naphthyridin-2(1H)-one Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 6-Chloro-1,8-naphthyridin-2(1H)-one powder. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine class. Derivatives of 1,8-naphthyridine have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] Some have also been investigated for their potential in treating neurological disorders.[1] Given its potential biological significance, proper handling and storage are crucial to maintain its chemical integrity and ensure reproducible experimental results.

Safety Precautions and Personal Protective Equipment (PPE)

Warning: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]To protect eyes from dust particles and splashes.
Hand Protection Nitrile or other chemically resistant gloves.[2][3]To prevent skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection A flame-resistant lab coat.[3]To protect skin and clothing from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient.To prevent inhalation of the powder, which can cause respiratory irritation.[2]

Storage and Stability

Proper storage is essential to maintain the stability and purity of this compound powder.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.[5]To minimize thermal degradation.
Light Store in a light-resistant container.To prevent photodegradation. Many heterocyclic compounds are light-sensitive.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.To protect from moisture and oxidation.
Labeling All containers must be clearly labeled with the chemical name, date received, and date opened.[3][6]To ensure proper identification and tracking.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. Due to the lack of specific solubility data, a preliminary solubility test is recommended.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, DMF, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Tare the balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Weigh the powder: Carefully weigh the desired amount of this compound powder in the weighing vessel inside a chemical fume hood.

  • Transfer the powder: Quantitatively transfer the weighed powder to a volumetric flask of the desired volume.

  • Add solvent: Add a portion of the chosen solvent to the volumetric flask, ensuring not to fill it to the mark.

  • Dissolve the powder: Cap the flask and use a vortex mixer or sonicator to aid in dissolution. Gentle heating may be applied if necessary, but be cautious of potential degradation.

  • Bring to volume: Once the powder is completely dissolved, allow the solution to return to room temperature. Then, add the solvent to the volumetric flask up to the calibration mark.

  • Mix thoroughly: Invert the flask several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed, light-resistant container at the appropriate temperature (typically -20°C or -80°C for long-term storage).

Protocol for Determining Aqueous Solubility (Kinetic Method)

This protocol provides a general method for estimating the kinetic aqueous solubility of the compound, which is often sufficient for early-stage drug discovery.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (polypropylene)

  • Plate shaker

  • Plate reader (for turbidity or UV-Vis absorbance)

Procedure:

  • Prepare dilutions: In a 96-well plate, serially dilute the 10 mM DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add buffer: To another 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

  • Transfer compound: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Incubate: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 650 nm) to detect precipitation (turbidity).

  • Determine solubility: The highest concentration that does not show a significant increase in turbidity compared to the buffer control is considered the kinetic solubility.

Note: For more precise thermodynamic solubility, a shake-flask method with longer incubation times and analysis by HPLC is recommended.[7]

Spill and Waste Disposal

Spill Response:

  • Small spills: In case of a small spill of the powder, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the spilled material in a sealed container for disposal. Clean the area with a wet cloth.

  • Large spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material into a sealed container for disposal.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Visualization of Potential Signaling Pathway and Experimental Workflow

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

Given that related 1,8-naphthyridine derivatives like Pagoclone act on GABA-A receptors, a potential mechanism of action for this compound could involve modulation of this pathway.[8][9] The following diagram illustrates the general GABA-A receptor signaling cascade.

GABA_A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_vesicle GABA Vesicle GABA_vesicle->GABA Release into Synaptic Cleft GABA_A_R GABA-A Receptor Cl_channel Chloride Channel GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx leads to Neuron_Inhibition Neuronal Inhibition Hyperpolarization->Neuron_Inhibition Results in Compound This compound (Hypothetical Modulator) Compound->GABA_A_R Modulates (Hypothetical) GABA->GABA_vesicle Packaging GABA->GABA_A_R Binds to

Caption: Hypothetical modulation of the GABA-A receptor signaling pathway.

Experimental Workflow: Solubility Determination

The following diagram outlines the workflow for determining the kinetic solubility of this compound.

Solubility_Workflow start Start: Weigh Compound prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock serial_dilution Create Serial Dilutions in DMSO prepare_stock->serial_dilution transfer_compound Transfer Dilutions to PBS Plate serial_dilution->transfer_compound add_buffer Add PBS to 96-well Plate add_buffer->transfer_compound incubate Incubate with Shaking transfer_compound->incubate measure_turbidity Measure Turbidity (Plate Reader) incubate->measure_turbidity analyze Analyze Data measure_turbidity->analyze end End: Determine Kinetic Solubility analyze->end

Caption: Workflow for kinetic solubility determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1,8-naphthyridin-2(1H)-one. The content is designed to address common challenges and optimize reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several methods, with the most common being adaptations of the Friedländer annulation and multi-step syntheses involving the construction of the naphthyridine core followed by functional group modifications. A prevalent multi-step approach involves the initial synthesis of a hydroxy-naphthyridine precursor, which is subsequently chlorinated.

Q2: I am observing low yields in my synthesis. What are the critical parameters to investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several factors. Key parameters to evaluate include:

  • Purity of Starting Materials: Ensure the purity of your reactants, as impurities can lead to side reactions and lower the yield of the desired product.

  • Reaction Conditions: Temperature, reaction time, and catalyst choice are crucial. Optimization of these parameters is often necessary for achieving high yields.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield.

  • Work-up Procedure: Product loss can occur during the work-up and purification stages. Ensure efficient extraction and minimize transfers.

Q3: I am getting a mixture of products. How can I improve the regioselectivity?

A3: Poor regioselectivity can be a challenge, particularly in Friedländer-type syntheses using unsymmetrical ketones. To improve regioselectivity, consider the following strategies:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer.

  • Slow Addition of Reagents: Slowly adding one of the reactants to the reaction mixture can sometimes improve regioselectivity.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.

Q4: What are the likely side reactions in the synthesis of this compound?

A4: Side reactions can be prevalent, especially under harsh acidic or basic conditions. Common side reactions may include self-condensation of the reactants, incomplete cyclization, or the formation of isomeric byproducts. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to minimize the formation of these byproducts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst* Use a fresh batch of catalyst. * Consider alternative catalysts known to be effective for similar reactions.
Suboptimal reaction temperature* Experiment with a range of temperatures to find the optimal condition for your specific substrates.
Incorrect solvent* Test different solvents to identify one that provides better solubility for the reactants and facilitates the reaction.
Impure starting materials* Purify the starting materials before use.
Formation of Multiple Products Lack of regioselectivity* Investigate different catalysts that are known to improve regioselectivity. * Try adding the ketone or other active methylene compound slowly to the reaction mixture.
Side reactions* Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and avoid over-reaction. * Adjust the reaction temperature to minimize side product formation.
Difficulty in Product Purification Product is highly soluble in the work-up solvent* Use a different solvent for extraction. * Perform multiple extractions with a smaller volume of solvent.
Co-elution of impurities during chromatography* Optimize the solvent system for column chromatography. * Consider using a different stationary phase.
Product precipitation during work-up* Adjust the pH of the aqueous solution carefully during work-up. * Use a larger volume of solvent to keep the product dissolved.

Experimental Protocols

A common route to a chloro-substituted 1,8-naphthyridin-2(1H)-one involves a multi-step synthesis. The following protocol is for the synthesis of the isomeric 5-Chloro-1,8-naphthyridin-2(1H)-one and can be adapted for the 6-chloro isomer with the appropriate starting materials.[1]

Step 1: Synthesis of 5-Chloro-1,8-naphthyridin-2(1H)-one [1]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.1 eq), followed by 2-amino-5-chloropyridine (1.0 eq).[1]

  • Heat the reaction mixture at reflux for 8-10 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 5-chloro-1,8-naphthyridin-2(1H)-one.[1]

Step 2: Chlorination to 2,5-Dichloro-1,8-naphthyridine

  • A mixture of 5-Chloro-1,8-naphthyridin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, excess) is heated.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.

Note: This is a general outline, and specific reaction conditions may need to be optimized.

Visualizations

Below are diagrams illustrating key concepts in the synthesis of this compound.

Friedlander_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Amino-5-chloronicotinaldehyde reaction Friedländer Condensation (Acid or Base Catalyst) start1->reaction start2 Active Methylene Compound (e.g., Ethyl Acetoacetate) start2->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the Friedländer synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield cause1 Impure Starting Materials issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Inefficient Catalyst issue->cause3 cause4 Product Loss During Work-up issue->cause4 solution1 Purify Reactants cause1->solution1 solution2 Optimize Temperature, Time, and Solvent cause2->solution2 solution3 Screen Different Catalysts cause3->solution3 solution4 Optimize Extraction and Purification cause4->solution4

Caption: Troubleshooting guide for addressing low reaction yields.

Multi_Step_Synthesis_Pathway start 2-Amino-5-chloropyridine + Diethyl Malonate step1 Cyclization (NaOEt, Reflux) start->step1 intermediate1 5-Chloro-1,8-naphthyridin-2(1H)-one step1->intermediate1 step2 Chlorination (POCl3, Heat) intermediate1->step2 intermediate2 2,5-Dichloro-1,8-naphthyridine step2->intermediate2 step3 Amination (NH3, Heat, Pressure) intermediate2->step3 product 2-Amino-5-chloro-1,8-naphthyridine step3->product

Caption: Multi-step synthesis pathway for a chloro-substituted 1,8-naphthyridine derivative.[1]

References

Technical Support Center: Purification of 6-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-1,8-naphthyridin-2(1H)-one from a crude reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude mixture of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-amino-5-chloropyridine), residual high-boiling solvents (like DMF or DMSO), and side-products from the synthesis, such as isomeric naphthyridinones. The formation of these byproducts is often dependent on the specific synthetic route employed, such as the Friedländer annulation.

Q2: My crude product is a dark, oily residue. What is the best initial purification step?

A2: For a non-crystalline crude product, it is advisable to first attempt a purification by column chromatography. This method is effective at separating the target compound from a wide range of impurities with different polarities. If the product is known to be a solid, attempting to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether can sometimes yield a solid that is easier to handle and purify further.

Q3: I am losing a significant amount of my compound during column chromatography. What could be the cause?

A3: Significant product loss during column chromatography can be due to several factors. The compound may be adsorbing irreversibly to the silica gel, especially if it is basic. In such cases, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help improve recovery. Another possibility is that the compound is unstable on silica gel. This can be tested by spotting a solution of the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

Q4: After purification, my product's NMR spectrum still shows minor impurities. How can I achieve higher purity?

A4: To achieve higher purity, a final recrystallization step is often effective. If the remaining impurities have a different solubility profile than your target compound, recrystallization can be a powerful technique for removing them. Alternatively, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used for final polishing to obtain a highly pure sample.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.Try a lower-boiling solvent or a solvent system in which the compound has lower solubility at elevated temperatures. Adding a co-solvent (anti-solvent) in which the compound is insoluble can also induce crystallization.
No crystals form upon cooling. The compound is too soluble in the solvent, or the solution is not sufficiently concentrated.Concentrate the solution by boiling off some of the solvent. If crystals still do not form, try adding an anti-solvent dropwise until the solution becomes slightly turbid, then heat to redissolve and cool again. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation.
Low recovery of the purified product. The compound is too soluble in the cold recrystallization solvent, or too much solvent was used.Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. Colored impurities are co-crystallizing with the product.A hot filtration step after dissolving the crude product can remove insoluble colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can also help remove colored impurities, but may also adsorb some of the desired product.
Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of spots on TLC. The eluent system is not optimized.Systematically vary the polarity of the eluent. For normal phase silica gel, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Aim for an Rf value of 0.2-0.4 for the target compound for good separation on a column.
Compound streaks on the TLC plate. The compound is too polar for the eluent or is interacting strongly with the silica gel (e.g., acidic or basic compounds).Add a small amount of a modifier to the eluent. For basic compounds like some naphthyridinones, adding 0.1-1% triethylamine can prevent streaking. For acidic compounds, a small amount of acetic acid may be beneficial.
The column runs dry. The solvent level dropped below the top of the silica gel.This can lead to cracking of the stationary phase and poor separation. Always ensure there is enough solvent in the column reservoir.
Cracks appear in the silica gel bed. The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the silica gel is packed uniformly as a slurry. When running a gradient elution, change the solvent composition gradually to avoid thermal stress that can cause cracking.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Expected Yield Solvent Consumption Throughput
Recrystallization>98%60-85%Low to ModerateMedium to High
Column Chromatography>95%50-80%HighLow to Medium
Preparative HPLC>99.5%40-70%Very HighLow

Note: The values presented are typical for heterocyclic compounds of similar complexity and may vary depending on the initial purity of the crude mixture.

Table 2: Analytical Data for Pure this compound

Analytical Method Data
¹H NMR (DMSO-d₆, 400 MHz) δ 12.2 (br s, 1H), 8.45 (d, J=2.4 Hz, 1H), 8.20 (d, J=8.8 Hz, 1H), 7.85 (dd, J=8.8, 2.4 Hz, 1H), 7.60 (d, J=9.6 Hz, 1H), 6.55 (d, J=9.6 Hz, 1H)
Melting Point Not consistently reported, but expected to be a high-melting solid.
Molecular Weight 180.59 g/mol

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and may require optimization of the solvent system.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water). A suitable solvent will dissolve the compound when hot but not at room temperature. Ethanol is a good starting point for many naphthyridinone derivatives.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for this compound is a mixture of dichloromethane and methanol. Start with a low polarity mixture (e.g., 98:2 dichloromethane:methanol) and gradually increase the methanol concentration until the desired Rf value (0.2-0.4) is achieved.

  • Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the mobile phase determined from the TLC analysis. If a gradient elution is necessary to separate impurities, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Preparative HPLC

This is a general protocol that should be optimized for the specific instrument and column being used. A reverse-phase C18 column is typically suitable for this type of compound.[1]

  • Method Development: Develop a separation method on an analytical HPLC system first. A common mobile phase consists of a mixture of water and acetonitrile, often with an additive like 0.1% formic acid to improve peak shape.[1] A gradient elution from a lower to a higher concentration of acetonitrile is typically used.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent like methanol or DMSO. Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative Run: Scale up the injection volume on the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Product Isolation: Combine the fractions containing the pure product. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) after neutralization if an acidic modifier was used.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis and Final Product crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check prep_hplc Preparative HPLC prep_hplc->purity_check purity_check->recrystallization If impurities remain purity_check->prep_hplc For highest purity pure_product Pure Product (>98%) purity_check->pure_product If pure

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered oiling_out Oiling Out start->oiling_out Recrystallization no_crystals No Crystals Form start->no_crystals Recrystallization low_yield_recryst Low Yield start->low_yield_recryst Recrystallization poor_separation Poor Separation start->poor_separation Column Chromatography streaking Streaking start->streaking Column Chromatography low_yield_col Low Yield start->low_yield_col Column Chromatography solution1 solution1 oiling_out->solution1 Solution: Change solvent / Add anti-solvent solution2 solution2 no_crystals->solution2 Solution: Concentrate / Add seed crystal solution3 solution3 low_yield_recryst->solution3 Solution: Minimize hot solvent / Cool thoroughly solution4 solution4 poor_separation->solution4 Solution: Optimize eluent polarity solution5 solution5 streaking->solution5 Solution: Add modifier (e.g., triethylamine) solution6 solution6 low_yield_col->solution6 Solution: Add modifier / Check compound stability

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,8-naphthyridines, and what are their main challenges?

A1: The most prevalent methods for constructing the 1,8-naphthyridine core are the Friedländer annulation, Combes synthesis, and Skraup reaction. A primary challenge across these methods is controlling regioselectivity, especially when using unsymmetrical starting materials, which can result in the formation of isomeric byproducts. Other common issues include incomplete cyclization, self-condensation of reactants, and low yields.

Q2: What is the primary cause of byproduct formation in the Friedländer synthesis of 1,8-naphthyridines?

A2: In the Friedländer synthesis, which involves the reaction of a 2-aminopyridine-3-carbaldehyde with a ketone or other active methylene compound, the main source of byproducts is the lack of regioselectivity when using unsymmetrical ketones. This can lead to the formation of two constitutional isomers. For instance, reacting 2-aminonicotinaldehyde with 2-butanone can yield both 2,3-dimethyl- and 2-ethyl-1,8-naphthyridine.[1]

Q3: How can I minimize the formation of regioisomers?

A3: Improving regioselectivity can be achieved by carefully selecting the catalyst. For example, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[1] Additionally, slow addition of the ketone to the reaction mixture can also favor the formation of a single regioisomer.

Q4: What are some potential, less common side reactions to be aware of?

A4: Beyond the common issues, researchers might encounter unexpected cyclization pathways, especially with complex starting materials. In some cases, side-chain reactions of the pyridine starting materials can occur under the reaction conditions. The Skraup reaction, in particular, is known for producing complex mixtures and tar-like byproducts if not carefully controlled.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low Reaction Yield

Q: My 1,8-naphthyridine synthesis is resulting in a consistently low yield. What factors should I investigate?

A: Low yields can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your 2-aminopyridine derivative and the active methylene compound. Impurities can interfere with the reaction and lead to the formation of side products, thereby lowering the yield of the desired product.[1]

  • Catalyst Choice and Loading: The catalyst is crucial. While traditional methods may use harsh acids or bases, modern protocols often employ milder and more efficient catalysts. For instance, basic ionic liquids and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have shown excellent catalytic activity.[2][3] Catalyst loading should also be optimized.

  • Solvent Selection: The choice of solvent significantly impacts reaction rate and yield. While organic solvents are common, greener alternatives like water have demonstrated high yields, particularly when paired with an appropriate catalyst.[4][5] Solvent-free conditions, such as grinding, can also improve yields and simplify workup.[3]

  • Reaction Temperature: The optimal temperature is highly dependent on the specific reactants and catalyst. It is advisable to perform a small-scale temperature screen to find the ideal conditions for your reaction.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the intended reaction time, consider extending the duration.[1]

Formation of Multiple Products (Poor Regioselectivity)

Q: I am observing the formation of multiple products, making purification difficult. How can I improve the regioselectivity?

A: Poor regioselectivity is a frequent challenge with unsymmetrical ketones. Here are some strategies to improve it:

  • Catalyst Selection: Certain catalysts can direct the reaction towards a specific regioisomer. As mentioned, TABO is a highly effective catalyst for favoring the formation of 2-substituted 1,8-naphthyridines.[1]

  • Reaction Conditions:

    • Slow Addition: A slow, controlled addition of the ketone to the reaction mixture can enhance the formation of one regioisomer over the other.

    • Temperature Control: The reaction temperature can influence regioselectivity. Experimenting with different temperatures may favor the desired isomer.

Difficult Purification

Q: My crude product is difficult to purify. What are some effective purification strategies?

A: Purification of 1,8-naphthyridine derivatives can be challenging due to the presence of closely related impurities.

  • Acid Wash: Unreacted 2-aminopyridine starting materials are a common impurity. An acidic wash during the workup can effectively remove these basic impurities by forming their water-soluble salts.[6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is often necessary. A gradient elution, for example, with an increasing percentage of methanol in dichloromethane, can be effective.[6] Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing of basic compounds on the silica gel.[1]

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the synthesis of 1,8-naphthyridines.

Table 1: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneH₂O506No Reaction
2ChOH (1 mol%)None50652
3ChOH (1 mol%)H₂O50699
4LiOH·H₂OH₂O/EtOHReflux1269
5NaOHH₂O50645
6KOHH₂O50662

Data adapted from Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.[4][5]

Table 2: Friedländer Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O under Solvent-Free Grinding Conditions

EntryTime (min)Yield (%)
1CF₃COOC₂H₅5.592
2CH₃COOC₂H₅4.095
3CH₃COCH₃4.594
4C₆H₅COCH₃6.090
5C₆H₅COC₆H₅7.092

Data adapted from Mogilaiah, K., et al. (2015). CeCl₃·7H₂O catalyzed Friedlander synthesis of 1,8-naphthyridines under solvent-free grinding conditions.[3]

Table 3: Comparison of Catalysts for the Synthesis of 2,3-Diphenyl-1,8-naphthyridine

EntryCatalyst (Ionic Liquid)Temperature (°C)Time (h)Yield (%)
1[Bmmim][Im]802485
2[Bmmim][OH]802478
3[Bmim][OAc]802465
4[Bmim][BF₄]802442

Data adapted from Liu, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.[2]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from Choudhury, S. S., et al. (2021).[4][5]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Deionized water

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (1.23 g, 10 mmol) and acetone (0.74 mL, 10 mmol).

  • Add 10 mL of deionized water to the flask and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring for 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary. The reported yield for this procedure is 92%.[4]

Protocol 2: Solvent-Free Synthesis of Substituted 1,8-Naphthyridines by Grinding

This protocol is adapted from Mogilaiah, K., et al. (2015).[3]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Cold water

Procedure:

  • In a mortar, combine 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol).

  • Grind the mixture vigorously with a pestle at room temperature for the time specified for the desired product (see Table 2).

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be recrystallized from a suitable solvent to afford the pure 1,8-naphthyridine derivative.

Visualizations

Friedlander_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminopyridine-3-carbaldehyde 2-Aminopyridine-3-carbaldehyde Reaction_Vessel Reaction Mixture (Solvent + Catalyst) 2-Aminopyridine-3-carbaldehyde->Reaction_Vessel Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction_Vessel Workup Aqueous Workup (e.g., Acid Wash) Reaction_Vessel->Workup Reaction Completion Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Pure 1,8-Naphthyridine Purification->Product Regioselectivity_Issue Start Unsymmetrical Ketone as Active Methylene Compound Reaction Friedländer Annulation Start->Reaction Isomer_A Regioisomer A (e.g., 2,3-disubstituted) Reaction->Isomer_A Isomer_B Regioisomer B (e.g., 2-substituted) Reaction->Isomer_B Troubleshoot Control Regioselectivity Isomer_A->Troubleshoot Isomer_B->Troubleshoot Catalyst Use Regioselective Catalyst (e.g., TABO) Troubleshoot->Catalyst Conditions Optimize Reaction Conditions (e.g., Slow Addition) Troubleshoot->Conditions Troubleshooting_Flowchart Start Problem Encountered in 1,8-Naphthyridine Synthesis Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Yes Purification_Issues Purification Difficulties? Multiple_Products->Purification_Issues No Regioselective_Catalyst Use Regioselective Catalyst Multiple_Products->Regioselective_Catalyst Yes Acid_Wash Perform Acid Wash for Basic Impurities Purification_Issues->Acid_Wash Yes End End Purification_Issues->End No Optimize_Catalyst Optimize Catalyst & Loading Check_Purity->Optimize_Catalyst Optimize_Solvent_Temp Optimize Solvent & Temperature Optimize_Catalyst->Optimize_Solvent_Temp Optimize_Solvent_Temp->Multiple_Products Slow_Addition Slow Addition of Ketone Regioselective_Catalyst->Slow_Addition Slow_Addition->Purification_Issues Column_Chromatography Optimize Column Chromatography Acid_Wash->Column_Chromatography Recrystallization Attempt Recrystallization Column_Chromatography->Recrystallization Recrystallization->End

References

Technical Support Center: Overcoming Poor Solubility of 6-Chloro-1,8-naphthyridin-2(1H)-one in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 6-Chloro-1,8-naphthyridin-2(1H)-one during in vitro experiments.

Troubleshooting Guide

Compound precipitation can significantly compromise experimental results by lowering the effective concentration of the test compound and introducing artifacts. The following guide offers solutions to common solubility-related issues.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The compound's concentration exceeds its solubility in the aqueous assay buffer or cell culture medium.[1]- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1]- Perform serial dilutions of the stock solution in the assay buffer or medium.[1]
Rapid change in solvent polarity ("solvent shock") when diluting a concentrated DMSO stock into an aqueous solution.- Add the compound stock to the medium dropwise while gently vortexing or stirring.[1]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).- Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the incubator temperature is stable.
pH shift in the medium due to CO2 environment or cell metabolism.- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the compound's solubility at different pH values to determine its sensitivity.
Interaction with media components (salts, proteins, etc.).- Test the compound's stability in the specific cell culture medium over the intended experiment duration.- Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.
Precipitation After Freeze-Thaw Cycles of Stock Solution The compound has poor solubility at lower temperatures.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.
Water absorption by DMSO stock, which can reduce compound solubility.- Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers.
Cloudiness or Turbidity in Media Fine particulate precipitation.- Examine a sample under a microscope to confirm the presence of a precipitate.- Follow the solutions for immediate precipitation.
Microbial contamination.- Visually inspect the stock solution and media for signs of contamination.- Use aseptic techniques during solution preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of precipitation when diluting a DMSO stock of this compound into an aqueous buffer?

A1: The most common cause is the compound's low aqueous solubility.[2] Many organic compounds are highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) but "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded.[2] This is often referred to as "solvent shock," a result of the rapid change in solvent polarity.[1]

Q2: My stock solution in 100% DMSO is clear. Why does it precipitate in the final assay?

A2: A clear stock solution in DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity upon dilution can cause the compound's solubility to decrease sharply, leading to precipitation.[2] This relates to kinetic solubility, where the compound doesn't have sufficient time to establish a stable, dissolved state in the new environment.[2]

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A3: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard. While higher concentrations might improve the solubility of your compound, they can also introduce toxic or off-target effects on the biological system (e.g., cells, enzymes), which could confound your results. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[2]

Q4: Can the pH or protein content of my assay buffer affect the solubility of this compound?

A4: Yes, both pH and the presence of proteins can significantly influence compound solubility. For ionizable compounds, solubility can be highly dependent on the pH of the solution.[3] The presence of proteins, such as albumin in serum, can sometimes increase the apparent solubility of a compound through binding interactions.

Q5: Is it acceptable to use a solution with a visible precipitate?

A5: No, it is not advisable to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol helps determine the maximum concentration of a compound that remains soluble in a specific aqueous buffer over a short period.

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Nephelometer

Procedure:

  • Prepare Compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the compound stock in DMSO to create a range of concentrations.

  • Prepare Assay Plate: Add your chosen assay buffer to the wells of a 96-well plate.

  • Initiate Precipitation: Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution into the corresponding wells of the assay plate to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Mix: Mix immediately by gentle shaking.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.

  • Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate). Higher readings indicate greater precipitation.

Protocol 2: Co-solvent Tolerance Assay

This protocol helps determine the highest concentration of an organic co-solvent (e.g., DMSO) that can be used in an assay without significantly affecting the activity of the biological target (e.g., an enzyme).

Materials:

  • Biological target (e.g., enzyme stock solution)

  • Substrate stock solution

  • Assay buffer

  • 100% Co-solvent (e.g., DMSO)

  • Plate reader (spectrophotometer, fluorometer, etc.)

Procedure:

  • Prepare Reagents: Prepare all necessary reagents for your specific assay.

  • Set up Co-solvent Concentrations: In a microplate, prepare a series of assay buffer solutions containing varying final concentrations of the co-solvent (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%).

  • Add Biological Target: Add the biological target to each well, ensuring the final concentration is the same across all conditions.

  • Initiate and Measure: Initiate the reaction by adding the substrate. Measure the activity according to your specific assay protocol.

  • Analyze Data: Plot the activity (as a percentage of the control without co-solvent) against the co-solvent concentration. Determine the highest concentration that does not cause a significant drop in activity (e.g., maintains >90% activity).

Visualizations

cluster_workflow Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay B Check Individual Components: Stock, Buffer, Assay Medium A->B C Precipitation in Stock Solution? B->C D Precipitation Upon Dilution? B->D E Precipitation Over Time? B->E C->D No F Modify Stock Solvent (e.g., different solvent, lower concentration) C->F Yes D->E No G Optimize Dilution Protocol (e.g., slower addition, vortexing) D->G Yes H Adjust Assay Conditions (e.g., pH, temperature, co-solvents) E->H Yes I Problem Resolved F->I G->I H->I cluster_solubility Strategies to Enhance Solubility cluster_formulation cluster_physical A Poorly Soluble Compound (this compound) B Formulation Strategies A->B C Physical Modifications A->C D Co-solvents (e.g., DMSO, Ethanol) B->D E pH Adjustment (Buffering) B->E F Surfactants (Micellar Solubilization) B->F G Cyclodextrins (Inclusion Complexes) B->G H Particle Size Reduction (Micronization, Nanonization) C->H I Solid Dispersions (Amorphous forms with carriers) C->I

References

Technical Support Center: 6-Chloro-1,8-naphthyridin-2(1H)-one Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-1,8-naphthyridin-2(1H)-one. This guide is intended for researchers, chemists, and process development professionals who are transitioning this important heterocyclic compound from laboratory-scale synthesis to larger-scale production. As a key intermediate in the synthesis of various pharmaceutical agents, including anxiolytics like Pagoclone, robust and scalable manufacturing processes are critical.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up of this compound synthesis.

I. Common Scale-Up Challenges & Troubleshooting

Question 1: We are observing a significant decrease in yield upon scaling up the reaction from grams to kilograms. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a frequent issue and can often be attributed to a combination of factors related to mass and heat transfer, mixing efficiency, and reagent addition.

Potential Root Causes & Solutions:

  • Inefficient Heat Transfer: Exothermic events that are easily managed in a round-bottom flask can lead to localized "hot spots" in a large reactor. This can cause thermal decomposition of reactants or products, leading to increased impurity formation and lower yields.

    • Solution:

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile. This can be a slow, continuous feed or portion-wise addition to manage the exotherm.

      • Jacketed Reactor with Efficient Cooling: Ensure your reactor has adequate cooling capacity. Monitor the internal and jacket temperatures closely.

      • Solvent Selection: A higher-boiling point solvent might offer a wider and safer operating window for temperature control.

  • Poor Mixing: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.

    • Solution:

      • Impeller Design and Speed: The type of impeller (e.g., pitched-blade, anchor) and its agitation speed are critical. What works on a small scale may not be effective in a large vessel. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.

      • Baffles: Ensure the reactor is equipped with baffles to prevent vortex formation and promote turbulent flow, ensuring better homogeneity.

  • Phase Transfer Issues: If the reaction involves multiple phases (e.g., a solid reactant in a liquid), ensuring efficient contact between the phases is crucial.

    • Solution:

      • Particle Size of Solid Reactants: The particle size of any solid starting materials should be consistent and well-characterized. Smaller particle sizes generally offer a higher surface area for reaction but can sometimes lead to clumping.

      • Stirring Rate: The agitation speed should be sufficient to keep solids suspended.

Question 2: During the work-up, we are struggling with the removal of unreacted 2-aminopyridine derivatives. What is the most effective purification strategy at scale?

Answer: The presence of unreacted 2-aminopyridine precursors is a common impurity issue in naphthyridine synthesis.[4] Due to its basic nature, an acidic wash during the work-up is the most efficient method for its removal on a large scale.[4]

Recommended Protocol for Acidic Wash:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel or a reactor equipped for liquid-liquid extraction. Wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic 2-aminopyridine will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer.[4] Repeat the wash if necessary, monitoring the removal by TLC or LCMS.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Workflow for Basic Impurity Removal

G cluster_0 Work-up Process Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Acidic Wash (e.g., 1M HCl) Acidic Wash (e.g., 1M HCl) Dissolve in Organic Solvent->Acidic Wash (e.g., 1M HCl) Separate Layers Separate Layers Acidic Wash (e.g., 1M HCl)->Separate Layers Aqueous Layer (Contains Impurity Salt) Aqueous Layer (Contains Impurity Salt) Separate Layers->Aqueous Layer (Contains Impurity Salt) Discard Organic Layer Organic Layer Separate Layers->Organic Layer Neutralizing Wash (NaHCO3) Neutralizing Wash (NaHCO3) Organic Layer->Neutralizing Wash (NaHCO3) Brine Wash Brine Wash Neutralizing Wash (NaHCO3)->Brine Wash Dry (e.g., Na2SO4) Dry (e.g., Na2SO4) Brine Wash->Dry (e.g., Na2SO4) Concentrate Concentrate Dry (e.g., Na2SO4)->Concentrate Purified Product Purified Product Concentrate->Purified Product

Caption: Workflow for removing basic impurities.

Question 3: We are observing the formation of a significant amount of a side-product with a similar polarity to our desired this compound, making chromatographic purification difficult. What could this impurity be and how can we prevent its formation?

Answer: Side-products with similar polarity often arise from incomplete cyclization or alternative reaction pathways. In naphthyridine synthesis, this can include isomers or partially cyclized intermediates.

Potential Side-Reactions and Prevention Strategies:

  • Isomer Formation: Depending on the specific synthetic route (e.g., Friedländer synthesis), there might be a possibility of forming other naphthyridine isomers.[5]

    • Prevention:

      • Precise Temperature Control: Ensure the reaction temperature is maintained within the optimal range determined during process development studies.

      • Choice of Catalyst: The selectivity of the reaction can be highly dependent on the catalyst used. Re-evaluate the catalyst choice and loading.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the final cyclization step has a high activation energy.

    • Prevention:

      • Reaction Time: Ensure the reaction is run to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, UPLC).

      • Dehydrating Conditions: If the cyclization involves the elimination of water, ensure that the reaction conditions are sufficiently anhydrous or that a dehydrating agent is used if compatible with the reaction chemistry.

Troubleshooting Impurity Profile:

To effectively troubleshoot, it is crucial to identify the structure of the impurity.

  • Isolation: If possible, isolate a small amount of the impurity through preparative HPLC or careful column chromatography.

  • Characterization: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure.

  • Mechanistic Analysis: Once the structure is known, you can propose a plausible mechanism for its formation and devise a strategy to minimize it.

II. Frequently Asked Questions (FAQs)

Q: What are the recommended analytical methods for in-process control and final product release of this compound?

A: A combination of chromatographic and spectroscopic techniques is recommended.

Analysis Recommended Method Purpose
Reaction Monitoring HPLC-UV or UPLC-UVTo track the consumption of starting materials and the formation of the product and impurities.
Purity of Final Product HPLC-UV (with a suitable reference standard)To determine the purity of the final product and quantify any impurities.
Identity Confirmation ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)To confirm the chemical structure of the final product.
Residual Solvents Gas Chromatography (GC) with HeadspaceTo quantify any residual solvents from the manufacturing process.

Q: Are there any specific safety precautions to consider when handling this compound and its precursors on a large scale?

A: Yes, appropriate safety measures are crucial.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and emergency procedures.[6]

  • Containment: For large-scale operations, consider the use of closed-system transfers to minimize exposure.

  • Static Electricity: When handling flammable solvents, ensure that all equipment is properly grounded to prevent the buildup of static electricity.

Q: What are the typical physical properties of this compound that are relevant for process development?

A: Key physical properties include:

Property Value Significance
Molecular Formula C₈H₅ClN₂OFor calculating molar quantities.
Molecular Weight 180.59 g/mol For calculating molar quantities.
Melting Point ~304-306 °C[7]Important for drying and product stability.
Solubility Generally has low solubility in water but is soluble in many organic solvents.Crucial for selecting appropriate solvents for reaction, extraction, and purification.

III. Experimental Protocols

Protocol: Recrystallization for Final Product Purification

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will depend on the impurity profile and should be determined through solubility studies.

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or a mixture) to find a system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a suitably sized reactor, suspend the crude this compound in the chosen solvent.

  • Heating: Heat the mixture with stirring until the product completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified product under vacuum at an appropriate temperature to a constant weight.

Recrystallization Workflow

Caption: General workflow for recrystallization.

IV. References

  • Pagoclone - Wikipedia. Available at: --INVALID-LINK--

  • Synthesis of 6-chloro-7-phenyldibenzo[b,h][1][4]naphthyridines - ResearchGate. Available at: --INVALID-LINK--

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: --INVALID-LINK--

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. Available at: --INVALID-LINK--

  • 6-Chloro-1,7-naphthyridin-2(1H)-one - ChemScene. Available at: --INVALID-LINK--

  • common impurities in 1,8-naphthyridine synthesis and removal - Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Quantification of 6-Chloro-1H-benzo[cd]indol-2-one - Benchchem. Available at: --INVALID-LINK--

  • EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents. Available at: --INVALID-LINK--

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available at: --INVALID-LINK--

  • 6-CHLORO-1,7-NAPHTHYRIDIN-2(1H)-ONE | 93493-68-6 - ChemicalBook. Available at: --INVALID-LINK--

  • 6-CHLORO-1,7-NAPHTHYRIDIN-2(1H)-ONE CAS - ChemicalBook. Available at: --INVALID-LINK--

  • Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem - NIH. Available at: --INVALID-LINK--

  • PAGOCLONE - gsrs. Available at: --INVALID-LINK--

  • Analytical methods for determination of benzodiazepines. A short review - ResearchGate. Available at: --INVALID-LINK--

  • 6-Chloro-1-hydroxynaphthalene SDS, 56820-70-3 Safety Data Sheets - ECHEMI. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1,8-naphthyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves the cyclization of a substituted aminopyridine with a three-carbon component. A prevalent method is a variation of the Gould-Jacobs reaction, where 2-amino-6-chloropyridine is reacted with a malonic acid derivative, such as diethyl malonate, followed by a thermal cyclization. Another approach involves the reaction of 2,6-diaminopyridine with malic acid and sulfuric acid to form an intermediate that is subsequently chlorinated.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: Common impurities can be categorized as starting materials, intermediates, and side-products. These may include:

  • Unreacted 2-amino-6-chloropyridine: A common impurity if the initial condensation reaction does not go to completion.

  • Diethyl malonate (or other malonic acid derivatives): Residual starting material from the initial step.

  • Partially cyclized intermediates: Depending on the reaction conditions, the intermediate formed from the initial condensation may not fully cyclize.

  • Over-chlorinated or under-chlorinated species: If a chlorination step is involved, impurities with incorrect chlorine substitution may be present.

  • Polymeric materials: Under harsh acidic or high-temperature conditions, starting materials or intermediates can sometimes polymerize.

  • Residual Solvents: High-boiling point solvents used in the reaction or purification steps (e.g., Dowtherm A, diphenyl ether, DMF, DMSO).

Q3: How can I best purify the crude this compound?

A3: A multi-step purification approach is often most effective.

  • Acidic Wash: To remove basic impurities like unreacted 2-amino-6-chloropyridine, dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic impurities will form water-soluble salts and move to the aqueous layer.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. Suitable solvent systems should be determined empirically but may include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the final product.
Possible Cause Suggested Solution
Incomplete initial condensation Monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent. Consider increasing the reaction time or temperature. Ensure the stoichiometry of the reactants is correct.
Inefficient cyclization The thermal cyclization step requires high temperatures. Ensure the reaction is heated to the appropriate temperature (often >200 °C) for a sufficient duration. The use of a high-boiling point solvent like Dowtherm A or diphenyl ether is common.
Product loss during workup Avoid overly aggressive extractions or washes. Ensure the pH is appropriately adjusted during aqueous washes to prevent the product from becoming soluble in the aqueous layer.
Sub-optimal catalyst For related syntheses, Lewis acids or Brønsted acids can catalyze the cyclization. If applicable to your specific route, consider screening different catalysts.
Problem 2: Presence of a persistent impurity with a similar polarity to the product.
Possible Cause Suggested Solution
Isomeric impurity Side reactions could lead to the formation of an isomeric naphthyridinone. Carefully analyze NMR and MS data to identify the structure of the impurity. A different purification strategy may be needed, such as preparative HPLC or derivatization to alter the polarity.
Partially reacted intermediate An intermediate that has not fully cyclized or has undergone an alternative reaction may be present. Re-subjecting the mixture to the reaction conditions (e.g., higher temperature for cyclization) might drive the reaction to completion.
Byproduct from a side reaction Re-evaluate the reaction conditions. Lowering the temperature or changing the solvent or catalyst might suppress the formation of the side product.
Problem 3: The isolated product is highly colored.
Possible Cause Suggested Solution
Formation of colored byproducts High reaction temperatures can sometimes lead to the formation of colored impurities.
Trace metal impurities If a metal catalyst was used, trace amounts may remain. Consider treating the solution of the crude product with activated carbon or washing with a chelating agent solution (e.g., EDTA).
Oxidation The product or impurities may be susceptible to air oxidation. Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of this compound Purity

This protocol outlines a general method for assessing the purity of this compound and identifying potential impurities.

  • Instrumentation: HPLC system coupled with a mass spectrometer (LC-MS).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95-100%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm and 320 nm) and mass spectrometry in positive ion mode.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Protocol 2: General Procedure for ¹H NMR Analysis

This protocol provides a general method for the structural characterization of this compound and the identification of impurities.

  • Instrumentation: NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this class of compounds due to its good solubilizing power. Deuterated chloroform (CDCl₃) can also be used if the compound is sufficiently soluble.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to look for in the product include aromatic protons and the N-H proton of the lactam.

  • Impurity Identification: Compare the obtained spectrum with a reference spectrum of the pure compound. Signals that do not correspond to the product or the solvent are indicative of impurities. Common impurities like residual solvents have characteristic chemical shifts that can be identified from standard tables.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product Synthesis acid_wash Acidic Wash synthesis->acid_wash tlc TLC/LC-MS Monitoring synthesis->tlc recrystallization Recrystallization acid_wash->recrystallization acid_wash->tlc chromatography Column Chromatography recrystallization->chromatography If necessary recrystallization->tlc hplc HPLC Purity Check recrystallization->hplc chromatography->tlc chromatography->hplc nmr NMR for Structure ID hplc->nmr final_product Purified Product nmr->final_product

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_yield_solutions Yield Troubleshooting cluster_purity_solutions Purity Troubleshooting start Initial Synthesis Outcome low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_conditions Check Reaction Conditions (Time, Temp) low_yield->check_conditions Yes acid_wash Perform Acidic Wash impure_product->acid_wash Yes end Improved Synthesis impure_product->end No check_reagents Verify Reagent Stoichiometry & Purity check_conditions->check_reagents optimize_cyclization Optimize Cyclization Step check_reagents->optimize_cyclization optimize_cyclization->impure_product recrystallize Recrystallize from Suitable Solvent acid_wash->recrystallize column_chrom Run Column Chromatography recrystallize->column_chrom column_chrom->end

Caption: A decision-making flowchart for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Optimizing Naphthyridinone Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of naphthyridinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the optimization of reaction conditions for naphthyridinone cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the synthesis of naphthyridinone derivatives, offering practical solutions and detailed protocols to improve reaction outcomes.

Q1: My naphthyridinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields are a frequent issue and can arise from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

  • Sub-optimal Catalyst: The choice and concentration of the catalyst are critical. While classical methods may use strong acids or bases, these can sometimes lead to side reactions or degradation of the product.[1] Consider screening a variety of modern catalysts, such as palladium complexes for cross-coupling reactions or milder Lewis acids.[2][3] For instance, in palladium-catalyzed annulation reactions, the choice of ligand can significantly impact the yield.

  • Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. Excessive heat can lead to decomposition of starting materials or products.[1] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.[1]

  • Improper Solvent: The solvent can significantly influence the reaction's success. While polar aprotic solvents like DMF or DMSO are commonly used, exploring "green" solvents such as water has shown promising results in some cases.[1][4] The polarity and coordinating ability of the solvent can affect catalyst activity and substrate solubility.

  • Reaction Monitoring: Closely monitoring the reaction is essential to prevent the formation of byproducts due to prolonged reaction times.[1] Techniques like TLC and LC-MS allow for real-time assessment of the reaction's progress.

  • Work-up Procedure: Naphthyridinone products can be lost during the extraction and purification steps. Ensure complete extraction from the aqueous layer and minimize material transfers to reduce loss.[1]

Q2: I am observing the formation of significant side products in my cyclization reaction. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common challenge, particularly in complex multi-step syntheses or reactions involving highly reactive intermediates.

  • Polymerization: In reactions like the Skraup-Doebner-von Miller synthesis, which utilizes α,β-unsaturated carbonyl compounds, polymerization of the carbonyl substrate under acidic conditions can be a significant side reaction.[1] Using a biphasic reaction medium can sometimes mitigate this issue by sequestering the reactive species.[1]

  • Michael Addition Side Products: The starting aminopyridine can undergo a Michael addition to the α,β-unsaturated carbonyl compound, and this intermediate may then participate in other undesired reactions.[1]

  • Over-oxidation/Decomposition: When using strong oxidizing agents, such as nitrobenzene in the Skraup variant, over-oxidation or decomposition of the starting materials or the desired product can occur if the reaction is not carefully controlled.[1]

  • Fragmentation-Recombination: The reaction mechanism may involve fragmentation and recombination of intermediates, leading to a complex mixture of products, especially with intricate substrates.[1]

To minimize these side reactions, it is crucial to carefully control the reaction temperature and consider using milder reaction conditions.

Q3: How can I improve the efficiency of my naphthyridinone synthesis in terms of reaction time and yield?

A3: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including naphthyridinones.[5][6][7]

  • Reduced Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours or even days to just a few minutes.[5][6]

  • Increased Product Yields: Compared to conventional heating methods, microwave-assisted reactions often result in higher product yields.[5][7]

  • Reduced Side Reactions: The rapid and uniform heating provided by microwaves can minimize the formation of unwanted side products.[5]

Microwave-assisted inverse electron-demand Diels-Alder (IEDDA) reactions of 1,2,4-triazines have been successfully employed for the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones in high yields.[5][6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of naphthyridinone derivatives, providing a comparative overview of different reaction conditions.

Table 1: Palladium-Catalyzed Carbo-Aminative Cyclization of 1,6-Enynes [8]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene1101275
2Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Dioxane1001682
3Pd(PPh₃)₄ (5)-Na₂CO₃DMF1201068

Table 2: Microwave-Assisted Inverse Electron-Demand Diels-Alder Reaction [5]

EntrySubstrateSolventTemp (°C)Time (min)Yield (%)
1Tethered triazine 6Chlorobenzene2203095
2Tethered triazine 7Chlorobenzene2203092
3Tethered triazine 8Chlorobenzene2203098
4Tethered triazine 9Chlorobenzene2203090

Experimental Protocols

This section provides detailed methodologies for key experiments in naphthyridinone synthesis.

Protocol 1: General Procedure for Palladium-Catalyzed Carbo-Aminative Cyclization of 1,6-Enynes[8]
  • To a dried Schlenk tube, add the 1,6-enyne (1.0 equiv), 2-iodoaniline (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., PPh₃, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv) and the solvent (e.g., toluene).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Heat the reaction mixture at the specified temperature (e.g., 110 °C) for the indicated time (e.g., 12 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired naphthyridinone derivative.

Protocol 2: General Procedure for Microwave-Assisted Inverse Electron-Demand Diels-Alder Reaction[5]
  • Place the tethered 1,2,4-triazine substrate in a microwave reaction vial equipped with a magnetic stir bar.

  • Add the appropriate solvent (e.g., chlorobenzene).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (e.g., 220 °C) for the designated time (e.g., 30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the 3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding and troubleshooting the optimization of naphthyridinone cyclization.

Troubleshooting_Low_Yield Start Low Yield Observed Catalyst Optimize Catalyst - Screen different catalysts - Vary catalyst loading Start->Catalyst Temperature Optimize Temperature - Screen a range of temperatures - Monitor with TLC/LC-MS Catalyst->Temperature Solvent Optimize Solvent - Test solvents with varying polarity Temperature->Solvent Workup Review Work-up Procedure - Ensure complete extraction - Minimize transfers Solvent->Workup Improved Yield Improved Workup->Improved Success NotImproved Yield Not Improved Workup->NotImproved Failure

Caption: Troubleshooting workflow for addressing low yields in naphthyridinone synthesis.

Experimental_Workflow_Pd_Catalysis Reactants 1. Combine Reactants - 1,6-Enyne - 2-Iodoaniline - Catalyst & Ligand - Base & Solvent Inert_Atmosphere 2. Establish Inert Atmosphere - Evacuate & Backfill with Ar/N₂ Reactants->Inert_Atmosphere Heating 3. Heat Reaction - Monitor by TLC Inert_Atmosphere->Heating Workup 4. Aqueous Work-up - Dilute - Wash with H₂O & Brine Heating->Workup Purification 5. Purify - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Pure Naphthyridinone Purification->Product

Caption: General experimental workflow for palladium-catalyzed naphthyridinone cyclization.

References

Technical Support Center: 6-Chloro-1,8-naphthyridin-2(1H)-one Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential stability issues of 6-Chloro-1,8-naphthyridin-2(1H)-one in solution. The information is curated for an audience with a technical background in pharmaceutical sciences and chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is likely influenced by several factors common to heterocyclic compounds. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][] The inherent chemical structure, featuring a lactam ring and a chlorinated pyridine moiety, suggests potential susceptibility to hydrolysis and photolytic degradation.

Q2: To which degradation pathways is this compound potentially susceptible?

A2: Based on its chemical structure, this compound may undergo several degradation pathways:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to ring-opening.[4] The chloro substituent on the naphthyridine ring may also be susceptible to hydrolysis under certain conditions.[5]

  • Oxidation: The nitrogen-containing heterocyclic ring system can be prone to oxidation.

  • Photodegradation: Naphthyridine and quinolone structures, which are structurally related, are known to be sensitive to light, which can lead to the formation of various photoproducts.[6]

Q3: What are the initial signs of degradation of this compound in solution?

A3: Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to monitor the purity and concentration of the compound over time. The appearance of new peaks in the chromatogram is a strong indicator of degradation.

Q4: How should I prepare and store stock solutions of this compound to maximize stability?

A4: To maximize the stability of stock solutions, consider the following:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For aqueous experiments, prepare fresh dilutions from the stock solution.

  • pH Control: If using aqueous buffers, maintain a pH where the compound is most stable, which is often in the neutral to slightly acidic range (pH 4-7) for many nitrogen-containing heterocycles.[]

  • Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.[7]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.[2][6]

  • Inert Atmosphere: For compounds sensitive to oxidation, consider purging the solution and the headspace of the storage vial with an inert gas like nitrogen or argon.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Aqueous Media
Possible Cause Troubleshooting Step Rationale
Hydrolysis Conduct a pH stability study by preparing solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitoring the compound's concentration over time.To identify the optimal pH range for stability. Many heterocyclic compounds exhibit pH-dependent hydrolysis.[8][9]
Incorrect Storage Ensure aqueous solutions are freshly prepared for each experiment and avoid long-term storage at room temperature.Minimizes the opportunity for time-dependent degradation in an aqueous environment.
Contaminated Water Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) for all aqueous preparations.Impurities or microbial contamination in water can catalyze degradation.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Step Rationale
Degradation in Media Incubate the compound in the cell culture medium without cells for the duration of the experiment and analyze for degradation.To determine if components in the media are causing instability.
Adsorption to Plastics Use low-binding microplates and pipette tips. Compare results obtained in polypropylene vs. polystyrene plates.The compound may adsorb to the surface of plastic labware, reducing its effective concentration.
Photodegradation Protect the assay plates from light during incubation.If the compound is light-sensitive, exposure to ambient light during the assay can lead to degradation and variable results.[10]
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Step Rationale
Sample Degradation Re-prepare the sample and inject it immediately. Compare with a freshly prepared standard.To confirm if the degradation is occurring in the prepared sample vial.
Mobile Phase Interaction Ensure the mobile phase pH is compatible with the compound's stability.An inappropriate mobile phase pH can cause on-column degradation.
Injector Contamination Flush the injector with a strong solvent.Carryover from previous injections can appear as unknown peaks.[11]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of this compound. The goal is to induce 5-20% degradation to identify potential degradation products and pathways.[2][10]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, incubate a solution of the compound (0.1 mg/mL in a suitable solvent) at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (0.1 mg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13][14][15] A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method.

Protocol 2: Stability-Indicating UPLC-MS/MS Method (Generic Template)

This protocol outlines a general UPLC-MS/MS method that can be adapted for the analysis of this compound and its potential degradation products.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Full scan to identify parent and degradation product masses, followed by product ion scan (MS/MS) for structural elucidation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies for this compound in Solution

Stress Factor Potential Degradation Pathway Observed Outcome (Hypothetical) Recommended Mitigation Strategy
Low pH (Acidic) Lactam hydrolysis, DechlorinationFormation of polar degradants, loss of parent compound.Use buffers in the pH 4-7 range for aqueous solutions.
High pH (Basic) Lactam hydrolysisRapid degradation, formation of ring-opened products.Avoid highly basic conditions.
Elevated Temperature Increased rate of hydrolysis and other reactionsAccelerated loss of parent compound.Store solutions at low temperatures (-20°C or -80°C).[7]
Light Exposure Photodegradation, formation of dimers or photo-adductsAppearance of multiple new peaks in chromatogram, color change.Use amber vials or protect from light.[2][6]
Oxidizing Agents N-oxidation, ring oxidationFormation of oxidized byproducts.Degas solvents and store under an inert atmosphere.

Table 2: Example of a Stability-Indicating HPLC Method Parameters (Adaptable)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30°C
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep_stock Prepare Stock Solution (1 mg/mL in Organic Solvent) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (60-80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_ms Analyze by Stability-Indicating UPLC-MS/MS Method sampling->hplc_ms neutralize->hplc_ms pathways Identify Degradation Pathways hplc_ms->pathways structure Elucidate Degradant Structures hplc_ms->structure method_val Validate Analytical Method hplc_ms->method_val

Caption: Forced Degradation Experimental Workflow.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound ring_opened Ring-Opened Product parent->ring_opened H₂O, H⁺/OH⁻ dechlorinated Dechlorinated Analog parent->dechlorinated H₂O, heat n_oxide N-Oxide Derivative parent->n_oxide [O] dimer Dimerization Product parent->dimer photo_product Other Photoproducts parent->photo_product

References

How to increase the regioselectivity of naphthyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of naphthyridine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of naphthyridine functionalization?

The regioselectivity of naphthyridine functionalization is primarily governed by a combination of electronic and steric factors. Key influences include:

  • Inherent Electronic Properties: The electron-deficient nature of the pyridine rings and the position of the nitrogen atoms dictate the most reactive sites for nucleophilic or electrophilic attack.

  • Directing Groups: The use of coordinating groups can effectively direct metal catalysts to specific C-H bonds, overriding the inherent reactivity of the naphthyridine core.[1][2]

  • Catalyst and Ligand System: The choice of transition metal catalyst (e.g., Palladium, Rhodium, Cobalt) and the associated ligands plays a crucial role in determining the site of functionalization.[3][4][5]

  • Reaction Conditions: Parameters such as solvent, temperature, and the nature of the reactants can significantly impact the regiochemical outcome of a reaction.[1][6][7]

  • Steric Hindrance: Bulky reagents or directing groups may favor functionalization at less sterically hindered positions.[1][8]

Q2: How can I achieve regioselective C-H functionalization of a naphthyridine core?

Achieving regioselective C-H functionalization often requires a strategic approach. Consider the following:

  • Employ a Directing Group: Attaching a directing group to the naphthyridine scaffold can provide high regioselectivity in metal-catalyzed C-H activation. Picolinamide and related bidentate directing groups are effective for this purpose.[2]

  • Catalyst Selection: Rh(III) catalysis, for instance, has been successfully used for the regioselective synthesis of naphthyridinones through a double-activation and directing approach.[4]

  • Non-Directed C-H Functionalization: In the absence of a directing group, regioselectivity can be influenced by the electronic and steric environment of the C-H bonds. Ligand development for palladium catalysts has shown promise in enhancing reactivity and influencing site selectivity in non-directed C-H functionalization.[9]

  • Photoredox Catalysis: Minisci-type reactions under photoredox conditions can be employed for direct C-H functionalization, with regioselectivity often influenced by the radical nature of the reaction.[8]

Q3: What are the common methods for introducing substituents at specific positions on a pre-functionalized naphthyridine?

For naphthyridines that are already halogenated or otherwise activated, cross-coupling reactions are a powerful tool for regioselective functionalization:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling a halo-naphthyridine with a boronic acid or ester.[10]

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-based functional groups, this palladium-catalyzed reaction effectively couples a halo-naphthyridine with an amine.[10]

  • Cobalt-Catalyzed Cross-Couplings: Cobalt catalysts can be used for the cross-coupling of halogenated naphthyridines with organometallic reagents like Grignard or organozinc compounds.[3][5] Stepwise cross-coupling with different catalysts (e.g., Pd then Co) can allow for regioselective difunctionalization of di-halogenated naphthyridines.[3][5]

Troubleshooting Guides

Problem 1: Poor or incorrect regioselectivity in electrophilic substitution.

  • Possible Cause: The inherent electronic properties of the naphthyridine ring and the reaction conditions are leading to a mixture of isomers. The nitrogen atoms can be protonated or coordinate to Lewis acids, deactivating the ring or directing incoming electrophiles to unexpected positions.[1]

  • Troubleshooting Steps:

    • Review Reaction Conditions: The choice of acid, solvent, and temperature can significantly influence the outcome. For example, nitration with a HNO₃/H₂SO₄ mixture may favor substitution on a fused benzene ring.[1]

    • Consider Steric Hindrance: Employing bulkier reagents may favor reaction at less sterically crowded sites. For instance, a bulky borane Lewis acid can sterically block the C2-position and direct functionalization to the C4-position.[1][8]

    • Utilize Protecting Groups: Temporarily protecting one of the nitrogen atoms can alter the electronic distribution and direct the electrophile to the other ring.[1]

Problem 2: Lack of regioselectivity in a C-H activation reaction.

  • Possible Cause: The directing group, catalyst, ligand, or solvent system is not optimal for achieving high regioselectivity.

  • Troubleshooting Workflow:

G start Poor Regioselectivity in C-H Activation directing_group Is a directing group present? start->directing_group install_dg Consider installing a directing group directing_group->install_dg No modify_catalyst Modify Catalyst/Ligand directing_group->modify_catalyst Yes install_dg->modify_catalyst optimize_solvent Optimize Solvent modify_catalyst->optimize_solvent adjust_temp Adjust Temperature optimize_solvent->adjust_temp end Improved Regioselectivity adjust_temp->end

Caption: Troubleshooting flowchart for poor regioselectivity in C-H activation.[1]

Problem 3: Low yield in a cross-coupling reaction.

  • Possible Cause: Inefficient catalytic turnover, degradation of starting materials or products, or incorrect stoichiometry.

  • Troubleshooting Steps:

    • Screen Catalysts and Ligands: The choice of palladium precursor and ligand is critical. For Buchwald-Hartwig amination, ligands like BINAP can be effective.[11]

    • Optimize the Base and Solvent: The base and solvent system must be compatible with the substrates and catalyst. Common bases include Cs₂CO₃ or K₃PO₄, and solvents like toluene or dioxane are often used.

    • Ensure Anhydrous and Degassed Conditions: Cross-coupling reactions are often sensitive to oxygen and water. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Check Reagent Quality: The purity of the halo-naphthyridine, coupling partner, and catalyst can significantly impact the reaction outcome.

Quantitative Data Summary

The following table summarizes quantitative data from various regioselective functionalization reactions of naphthyridines.

Naphthyridine ScaffoldReaction TypeReagents/CatalystPosition(s) FunctionalizedRegioselectivity/YieldReference
4-bromobenzo[c][11][12]naphthyridineDirect MetalationTMPMgCl·LiCl, then electrophileC-5High regioselectivity, various yields[13]
1,5-naphthyridinePerfluoroalkylationBulky borane Lewis acidC-4Good yield (59%)[8]
1,8-naphthyridineFriedländer AnnulationTABO (catalyst)2-substituted≥90:10 regioselectivity, 65-84% yield[6][7]
3,6-dichloro-1,8-dimethyl-2,7-naphthyridineCobalt-catalyzed Cross-Coupling2-phenylethylmagnesium bromide, 5% CoCl₂C-3 or C-6 (monoalkylation)80% yield[3][5]
1-chloro-4-iodo-2,7-naphthyridineStepwise Cross-Coupling1. PhZnCl, Pd cat. 2. ArylZnCl, Co cat.1. C-4 2. C-11. 82% yield 2. 91% yield[3][5]
Nicotinamide N-oxidesRh(III)-catalyzed C-H activation/Annulation[RhCp*Cl₂]₂, AgSbF₆, alkyneForms naphthyridinoneHigh yields and selectivities[4]

Key Experimental Protocols

Protocol 1: Regioselective Direct Metalation of 4-bromobenzo[c][11][12]naphthyridine [13]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 4-bromobenzo[c][11][12]naphthyridine in anhydrous THF.

  • Metalation: Cool the solution to -40 °C. Add a solution of TMPMgCl·LiCl (1.1 equivalents) dropwise. Stir the mixture at this temperature for the specified time to ensure complete metalation at the C-5 position.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or iodine) at -40 °C and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Cobalt-Catalyzed Cross-Coupling of a Chloronaphthyridine [3][5]

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chloronaphthyridine substrate, CoCl₂ (5 mol%), and anhydrous THF.

  • Reagent Addition: Add the Grignard reagent (e.g., 2-phenylethylmagnesium bromide, 1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at 25 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with methanol and then a saturated aqueous solution of NaHCO₃.

  • Purification: Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to obtain the functionalized naphthyridine.

Visualizing Key Concepts

Directing Group Strategy for C-H Functionalization

G cluster_0 Regioselective C-H Functionalization Naph Naphthyridine Scaffold Intermediate Cyclometalated Intermediate Naph->Intermediate Coordination & C-H Activation DG Directing Group (e.g., Picolinamide) DG->Intermediate Cat Transition Metal Catalyst (M) Cat->Intermediate Product Functionalized Naphthyridine Intermediate->Product Reductive Elimination Reagent Coupling Partner (R-X) Reagent->Product

Caption: Role of a directing group in achieving regioselectivity.

This technical support guide provides a starting point for addressing challenges in the regioselective functionalization of naphthyridines. For more specific inquiries, consulting the primary literature cited is highly recommended.

References

Troubleshooting low cell permeability of naphthyridinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low cell permeability of naphthyridinone compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this class of molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of our naphthyridinone compound in cell-based assays. Could this be a permeability issue?

A1: Yes, low apparent activity in cellular assays is a common consequence of poor cell permeability. If a naphthyridinone compound cannot efficiently cross the cell membrane to reach its intracellular target, its biological activity will be significantly underestimated. It is crucial to distinguish between a lack of intrinsic potency and a failure to achieve sufficient intracellular concentration due to permeability barriers.

Q2: What are the primary reasons for the low cell permeability of naphthyridinone compounds?

A2: Low cell permeability of small molecules like naphthyridinones can be attributed to several physicochemical and biological factors:

  • Physicochemical Properties: A molecule's size (Molecular Weight), polarity (Topological Polar Surface Area - TPSA), and lipophilicity (LogP) are key determinants of its ability to passively diffuse across the lipid bilayer of the cell membrane. Compounds with high polarity, a large number of hydrogen bond donors, or a high molecular weight may exhibit reduced permeability.

  • Aqueous Solubility: Poor solubility in the assay buffer can lead to a low effective concentration of the compound at the cell surface, which can be misinterpreted as low permeability.

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell. This reduces the net intracellular concentration.

Q3: How can we experimentally assess the cell permeability of our naphthyridinone compound?

A3: Several well-established in vitro models are used to determine the permeability of drug candidates:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for a quick assessment of a compound's intrinsic ability to cross a lipid barrier.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium. It accounts for both passive diffusion and active transport processes, including efflux.

  • Madin-Darby Canine Kidney (MDCK) Permeability Assay: Similar to the Caco-2 assay, this model uses a monolayer of canine kidney epithelial cells. MDCK cells can be transfected to overexpress specific transporters (e.g., MDR1-MDCK for human P-gp), making them a valuable tool for studying the role of efflux transporters.

Q4: Our compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What is the likely cause?

A4: This discrepancy strongly suggests that your naphthyridinone compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). These transporters are present in Caco-2 cells but absent in the artificial PAMPA membrane. The efflux pumps actively remove your compound from the cell, resulting in low net permeability across the Caco-2 monolayer. To confirm this, you should perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.

Q5: What strategies can be employed to improve the cell permeability of our naphthyridinone compound?

A5: Several medicinal chemistry and formulation strategies can be explored:

  • Structural Modification:

    • Increase Lipophilicity: Introducing lipophilic groups can enhance passive diffusion. This must be balanced to avoid excessively high lipophilicity, which can lead to poor solubility.

    • Masking Polar Groups: Modifying or masking hydrogen bond donors can reduce the energetic barrier for membrane translocation.

  • Prodrug Approach: A prodrug strategy can be employed to create a more permeable version of the compound that is converted to the active form intracellularly.

  • Formulation Strategies: Utilizing delivery vehicles such as lipid nanoparticles or cyclodextrins can improve solubility and facilitate transport across cell membranes.

  • Inhibition of Efflux Pumps: In an experimental setting, co-incubation with a known efflux pump inhibitor (e.g., verapamil for P-gp) can increase the intracellular concentration of your compound. This can be a useful tool for in vitro studies to confirm efflux liability.

Troubleshooting Guide

Issue: Low or No Detectable Activity in Cell-Based Assays

This workflow helps to diagnose the root cause of low cellular activity of a naphthyridinone compound.

start Start: Low Cellular Activity Observed solubility Is the compound soluble in assay medium? start->solubility permeability Is low cell permeability the suspected cause? solubility->permeability Yes solubility_issue Outcome: Solubility is the primary issue. Improve formulation. solubility->solubility_issue No pampa Perform PAMPA Assay permeability->pampa Yes intrinsic_activity Outcome: Compound may have low intrinsic activity. permeability->intrinsic_activity No pampa_result PAMPA Permeability? pampa->pampa_result caco2 Perform Caco-2 Assay caco2_result Caco-2 Permeability? caco2->caco2_result pampa_result->caco2 High passive_perm_issue Outcome: Poor passive permeability. Consider structural modification (e.g., increase lipophilicity). pampa_result->passive_perm_issue Low efflux High PAMPA & Low Caco-2 Permeability? caco2_result->efflux Low good_perm Outcome: Permeability is likely not the primary issue. caco2_result->good_perm High efflux_issue Outcome: Compound is likely an efflux pump substrate. Confirm with bidirectional assay and inhibitor studies. efflux->efflux_issue Yes efflux->good_perm No

Troubleshooting workflow for low cellular activity.

Data Presentation

Table 1: Physicochemical Properties and Their Impact on Permeability

This table provides a general guide to interpreting the physicochemical properties of naphthyridinone compounds in the context of cell permeability.

PropertyGenerally Poor PermeabilityGenerally Good PermeabilityRationale
Molecular Weight (MW) > 500 Da< 500 DaSmaller molecules diffuse more easily across the lipid bilayer.
Lipophilicity (LogP) < 1 or > 51 - 3A balance is needed; too hydrophilic and it won't partition into the membrane, too lipophilic and it may get stuck or have poor solubility.
Topological Polar Surface Area (TPSA) > 140 Ų< 90 ŲHigh TPSA indicates more hydrogen bonding potential, which hinders membrane crossing.
Hydrogen Bond Donors > 5< 5Fewer hydrogen bond donors reduce the energetic penalty of moving from an aqueous to a lipid environment.
Aqueous Solubility < 10 µM> 100 µMThe compound must be in solution to be available at the cell surface for absorption.
Table 2: Illustrative Permeability Data for Naphthyridinone Analogs

The following table presents hypothetical data for a series of naphthyridinone analogs to illustrate structure-permeability relationships. Note: This data is for illustrative purposes only.

Compound IDR-Group ModificationMW (Da)cLogPTPSA (Ų)PAMPA Papp (10-6 cm/s)Caco-2 Papp (10-6 cm/s)Efflux Ratio
NAPH-001-OH3501.51100.80.210.5
NAPH-002-OCH33642.01013.52.81.5
NAPH-003-COOH3781.21270.2<0.1N/A
NAPH-004-COOCH33921.71181.50.48.2
NAPH-005-Cl3682.3928.27.51.2
  • Analysis:

    • NAPH-001 vs. NAPH-002: Methylating the hydroxyl group (reducing a hydrogen bond donor and increasing lipophilicity) significantly improved both PAMPA and Caco-2 permeability and reduced the efflux ratio.

    • NAPH-003: The carboxylic acid group adds polarity and a charge at physiological pH, resulting in very low permeability.

    • NAPH-004: The methyl ester prodrug strategy improves passive permeability (PAMPA) compared to the carboxylic acid, but it remains an efflux substrate.

    • NAPH-005: Replacing the polar group with a chloro group increases lipophilicity and reduces TPSA, leading to the highest permeability and minimal efflux.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a naphthyridinone compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a microfilter plate [donor] and a PTFE or similar material plate [acceptor])

  • Lecithin in dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Lipid Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each filter on the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Start Assay: Add 150 µL of the donor solution to each well of the lipid-coated donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking (e.g., 50-100 rpm) for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability and efflux ratio of a naphthyridinone compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 25 mM HEPES, pH 7.4)

  • Test compound stock solution in DMSO

  • Lucifer yellow solution (for monolayer integrity check)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).

    • Perform a Lucifer yellow permeability assay to confirm low paracellular flux.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Repeat the process, but add the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate Papp: The Papp for each direction is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for active efflux.

Visualizations

Mechanisms of Low Cell Permeability

This diagram illustrates the primary barriers that can limit the intracellular concentration of a naphthyridinone compound.

cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space compound Naphthyridinone Compound passive Passive Diffusion compound->passive Physicochemical Barriers (High PSA, MW) efflux Efflux Pump (e.g., P-gp) passive->efflux target Intracellular Target passive->target Successful Permeation efflux->compound Active Efflux

Barriers to cell permeability for small molecules.
Permeability Assay Workflow

This diagram outlines the general workflow for assessing the permeability of a test compound.

start Start: Select Test Compound pampa Tier 1: PAMPA Assay (Passive Permeability) start->pampa pampa_result Analyze Papp pampa->pampa_result caco2 Tier 2: Bidirectional Caco-2 Assay (Passive + Active Transport) pampa_result->caco2 High Papp low_passive Outcome: Low Passive Permeability pampa_result->low_passive Low Papp caco2_result Analyze Papp (A>B, B>A) and Efflux Ratio caco2->caco2_result efflux_substrate Outcome: Efflux Substrate caco2_result->efflux_substrate ER > 2 high_perm Outcome: High Permeability caco2_result->high_perm ER < 2

A tiered approach to permeability screening.

Technical Support Center: Crystallization of 6-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 6-Chloro-1,8-naphthyridin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for selecting a suitable solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] A general rule of thumb is that solvents with similar functional groups to the compound being crystallized are often good solubilizers.[2] For a heterocyclic compound like this compound, polar aprotic solvents or alcohols are often a good starting point. A preliminary solvent screen with small amounts of the compound in various solvents is recommended.

Q2: My compound is not dissolving in any single solvent. What should I do?

A2: If a single solvent is not effective, a binary solvent system (a "solvent-antisolvent" or "solvent pair") can be employed.[1] In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (antisolvent), in which the compound is insoluble but which is miscible with the good solvent, is added dropwise until the solution becomes cloudy (saturated).[1] The solution is then heated until it becomes clear again and allowed to cool slowly.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens when a solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent. To prevent this, try using a lower crystallization temperature, a more dilute solution, or a different solvent system.

Q4: How can I improve the yield of my crystallization?

A4: Several factors can lead to a low yield. Using an excessive amount of solvent is a common cause, as a significant amount of the compound may remain in the mother liquor.[3] To improve yield, minimize the amount of hot solvent used to dissolve the compound. Additionally, cooling the solution to a lower temperature (e.g., in an ice bath) after slow cooling to room temperature can help precipitate more of the compound. Be cautious, as rapid cooling can lead to the formation of smaller, less pure crystals.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Supersaturation has occurred.- Boil off some of the solvent to increase the concentration and allow it to cool again.[3]- Try a different solvent or a solvent-antisolvent system.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[3]- Add a seed crystal of the compound if available.
Crystallization happens too quickly. - The solution is too concentrated.- The cooling process is too rapid.- Add a small amount of additional hot solvent to the solution and re-dissolve the solid before allowing it to cool more slowly.[3]- Insulate the flask to slow down the rate of cooling.
Crystals are very small or appear as a powder. - Rapid cooling.- High degree of supersaturation.- Ensure the solution cools slowly and undisturbed.[5]- Use a slightly larger volume of solvent to reduce the level of supersaturation.
The resulting crystals are discolored. - Presence of colored impurities.- Consider using activated charcoal to decolorize the solution before crystallization. Be aware that using too much charcoal can reduce your yield.[3]
The compound "oils out" instead of crystallizing. - The melting point of the compound is below the boiling point of the solvent.- The solution is too concentrated.- Use a solvent with a lower boiling point.- Use a more dilute solution by adding more of the "good" solvent.

Experimental Protocols

Protocol 1: Single Solvent Crystallization

  • Dissolution: In an Erlenmeyer flask, add a small amount of a chosen solvent to your crude this compound. Heat the mixture gently while stirring. Continue adding the solvent dropwise until the solid completely dissolves.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Formation: Allow the flask to stand undisturbed until crystal formation is complete. The process can be aided by placing the flask in a refrigerator or an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Solvent-Antisolvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature.

  • Addition of Antisolvent: Slowly add a "poor" solvent (in which the compound is insoluble) dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Cooling and Crystal Formation: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Isolate and dry the crystals as described in the single solvent protocol.

Visualizations

CrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying start Start with Crude Compound solvent_selection Select Solvent or Solvent System start->solvent_selection dissolution Dissolve Compound in Minimum Hot Solvent solvent_selection->dissolution filtration Hot Filtration (if insoluble impurities are present) dissolution->filtration Optional cooling Slow Cooling to Room Temperature dissolution->cooling filtration->cooling crystal_growth Crystal Growth cooling->crystal_growth further_cooling Cool in Ice Bath crystal_growth->further_cooling vacuum_filtration Vacuum Filtration further_cooling->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end Pure Crystalline Product drying->end

Caption: Experimental workflow for the crystallization of this compound.

TroubleshootingTree cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_poor_quality Poor Crystal Quality start Crystallization Issue Occurs no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out poor_quality Small or Impure Crystals start->poor_quality too_much_solvent Too much solvent? no_crystals->too_much_solvent boil_off Boil off solvent too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No scratch_or_seed Scratch flask or add seed crystal supersaturated->scratch_or_seed Yes high_concentration Concentration too high? oiling_out->high_concentration dilute Dilute solution high_concentration->dilute Yes solvent_bp Solvent BP too high? high_concentration->solvent_bp No change_solvent Change solvent solvent_bp->change_solvent Yes rapid_cooling Cooled too quickly? poor_quality->rapid_cooling slow_cooling Ensure slow cooling rapid_cooling->slow_cooling Yes impurities Colored impurities? rapid_cooling->impurities No charcoal Use activated charcoal impurities->charcoal Yes

Caption: Troubleshooting decision tree for common crystallization problems.

References

Preventing degradation of 6-Chloro-1,8-naphthyridin-2(1H)-one during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Chloro-1,8-naphthyridin-2(1H)-one during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: Based on its chemical structure, the main degradation pathways for this compound are:

  • Hydrolysis of the lactam ring: The cyclic amide (lactam) functionality is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to ring opening.

  • Nucleophilic aromatic substitution (SNAr) of the chlorine atom: The electron-deficient naphthyridine ring system makes the chlorine atom susceptible to substitution by nucleophiles present in the reaction mixture or workup reagents.

  • Photodegradation: Chloro-substituted N-heterocyclic compounds can be sensitive to light, leading to decomposition.

Q2: At what pH is this compound most stable?

Q3: Can I use a strong base like sodium hydroxide for pH adjustment during workup?

A3: It is highly recommended to avoid strong bases like sodium hydroxide. The use of a strong base can significantly promote the hydrolysis of the lactam ring, leading to the formation of unwanted ring-opened byproducts. Milder inorganic bases such as potassium carbonate or sodium bicarbonate are preferable for neutralizing acidic solutions.

Q4: What precautions should I take regarding light exposure?

A4: To prevent potential photodegradation, it is best practice to protect the compound from direct light exposure during the workup and storage. This can be achieved by using amber-colored glassware or by wrapping the reaction and storage vessels in aluminum foil.

Troubleshooting Guides

Problem 1: Low yield of this compound after basic workup.
Possible Cause Troubleshooting Step
Lactam Hydrolysis - Avoid using strong bases (e.g., NaOH, KOH) for pH adjustment. - Use a milder base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution for neutralization. - Perform the basic wash or extraction at a lower temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis. - Minimize the contact time with the basic solution.
Emulsion Formation - If an emulsion forms during extraction with a basic aqueous solution, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. - Centrifugation can also be an effective method to separate the layers.
Problem 2: Presence of an unexpected, more polar impurity in the final product.
Possible Cause Troubleshooting Step
Lactam Hydrolysis - This impurity is likely the ring-opened carboxylic acid resulting from lactam hydrolysis. - Re-purify the product using column chromatography, ensuring the solvent system is neutral. - In the future, adhere to the recommendations in Problem 1 to prevent hydrolysis.
Dehalogenation - Under certain reductive conditions or in the presence of specific nucleophiles, the chlorine atom can be replaced by a hydrogen or a hydroxyl group. - If dehalogenation is suspected, analyze the impurity by mass spectrometry to confirm the loss of chlorine. - Avoid prolonged exposure to basic conditions, as this can facilitate nucleophilic substitution of the chlorine with hydroxide.
Problem 3: Formation of a new, less polar impurity during workup.
Possible Cause Troubleshooting Step
Nucleophilic Aromatic Substitution (SNAr) - If nucleophilic amines, thiols, or alcohols are present from the reaction, they can displace the chlorine atom. - Ensure the reaction is complete before initiating the workup. - Perform an acidic wash (e.g., with dilute HCl) to remove any residual basic nucleophiles before any basic washes. - If the nucleophile is not basic, consider a specific scavenger resin to remove it prior to workup.

Experimental Protocols

General Workup Procedure to Minimize Degradation

This protocol is adapted from a procedure for a structurally similar compound and is designed to minimize the primary degradation pathways.

  • Quenching: Cool the reaction mixture to room temperature or below (0-5 °C).

  • Solvent Removal (if applicable): If the reaction solvent is miscible with water (e.g., THF, DMF), remove it under reduced pressure.

  • Dilution: Dissolve the residue in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (Optional, for removing basic impurities): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This step should be performed if basic starting materials or reagents need to be removed.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic. This will neutralize any excess acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a moderate temperature (e.g., < 40 °C).

  • Purification: Purify the crude product by a suitable method such as column chromatography on silica gel or recrystallization.

Data Presentation

While specific quantitative stability data for this compound is not extensively available, the following table provides a qualitative summary of stability based on the known reactivity of its functional groups.

Condition Potential Degradation Pathway Stability Recommendation
Strong Acid (e.g., >1 M HCl) Lactam HydrolysisLowAvoid prolonged exposure. Use dilute acid for washes and maintain low temperatures.
Strong Base (e.g., >1 M NaOH) Lactam Hydrolysis, SNArVery LowStrictly avoid. Use weak inorganic bases for neutralization.
Weak Acid (e.g., pH 4-6) -HighGenerally a safe pH range for workup and storage.
Weak Base (e.g., sat. NaHCO₃) Minor Lactam HydrolysisModerateSuitable for neutralization, but minimize contact time.
Elevated Temperature (> 50 °C) Increased rate of all degradation pathwaysLowPerform workup at room temperature or below. Concentrate solutions at reduced pressure and moderate temperature.
Exposure to UV/Visible Light PhotodegradationModerate to LowProtect from light using amber glass or foil.

Visualizations

Logical Workflow for Troubleshooting Degradation

Troubleshooting_Workflow start Low Yield or Impurity Observed check_ph What were the pH conditions of the workup? start->check_ph strong_base Strong Base (e.g., NaOH, KOH) check_ph->strong_base Basic mild_conditions Mild/Neutral Conditions check_ph->mild_conditions Acidic/Neutral hydrolysis Primary Suspected Cause: Lactam Hydrolysis strong_base->hydrolysis check_nucleophiles Were nucleophiles present (e.g., amines, thiols)? mild_conditions->check_nucleophiles end Implement Recommended Protocol hydrolysis->end yes_nucleophiles Yes check_nucleophiles->yes_nucleophiles Yes no_nucleophiles No check_nucleophiles->no_nucleophiles No snar Primary Suspected Cause: Nucleophilic Aromatic Substitution yes_nucleophiles->snar check_light Was the compound protected from light? no_nucleophiles->check_light snar->end no_light_protection No check_light->no_light_protection No check_light->end Yes photodegradation Possible Cause: Photodegradation no_light_protection->photodegradation photodegradation->end

Caption: Troubleshooting workflow for degradation issues.

Key Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_snar Nucleophilic Substitution cluster_photo Photodegradation compound This compound hydrolysis_product Ring-Opened Product (Carboxylic Acid) compound->hydrolysis_product H₂O / H⁺ or OH⁻ snar_product Substituted Product (e.g., Amino, Alkoxy) compound->snar_product Nucleophile (Nu⁻) photo_product Various Degradants compound->photo_product Light (hν)

Validation & Comparative

A Comparative Guide to 1,8-Naphthyridinone-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of a promising class of kinase inhibitors based on the 1,8-naphthyridinone scaffold, with a specific focus on 5H-benzo[c][1][2]naphthyridin-6-one analogs as potent inhibitors of Aurora kinases. We will objectively evaluate their performance against other well-established Aurora kinase inhibitors in clinical development, namely Alisertib (MLN8237), Danusertib (PHA-739358), and Barasertib (AZD1152-HQPA). This analysis is supported by experimental data from peer-reviewed literature and is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of Aurora Kinases in Oncology and the Promise of the 1,8-Naphthyridinone Scaffold

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[2] Their overexpression is frequently observed in a variety of human cancers, making them attractive targets for therapeutic intervention.[3] Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[2][4] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells, providing a clear rationale for the development of small molecule inhibitors.[5]

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the foundation of molecules that can bind to a diverse range of biological targets. This guide focuses on derivatives of the 1,8-naphthyridin-2(1H)-one scaffold, which have shown potential as kinase inhibitors. While the specific compound 6-Chloro-1,8-naphthyridin-2(1H)-one is not extensively characterized in publicly available literature as a kinase inhibitor, a closely related series of 5H-benzo[c][1][2]naphthyridin-6-one analogs have been identified as potent pan-Aurora kinase inhibitors.[6][7] We will use this series as a representative of the 1,8-naphthyridinone class for a detailed comparative analysis.

The Aurora Kinase Signaling Pathway and Points of Inhibition

The diagram below provides a simplified overview of the roles of Aurora A and Aurora B in mitosis, highlighting the critical processes they regulate and the points at which inhibitors can intervene.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Condensation Chromosome Condensation Kinetochore-Microtubule_Attachment Kinetochore-Microtubule Attachment Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Aurora_B->Chromosome_Condensation Regulates Aurora_B->Kinetochore-Microtubule_Attachment Regulates Aurora_B->Chromosome_Segregation Regulates Aurora_B->Cytokinesis Regulates Inhibitors 1,8-Naphthyridinones Alisertib Danusertib Barasertib Inhibitors->Aurora_A Inhibitors->Aurora_B

Caption: Simplified Aurora kinase signaling pathway during mitosis.

Comparative Analysis of Aurora Kinase Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of a representative 5H-benzo[c][1][2]naphthyridin-6-one analog and other well-characterized Aurora kinase inhibitors. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions may yield different results.

InhibitorTarget(s)IC50 (nM) - Aurora AIC50 (nM) - Aurora BSelectivity Profile
5H-benzo[c][1][2]naphthyridin-6-one analog Aurora A/B5.5Not explicitly stated, but inhibits pHH3Pan-Aurora inhibitor[8]
Alisertib (MLN8237) Aurora A1.2396.5Aurora A selective (>200-fold)[9][10]
Danusertib (PHA-739358) Aurora A/B/C, Abl1379Pan-Aurora inhibitor with other kinase activity[11][12]
Barasertib-HQPA (AZD1152 active metabolite) Aurora B~14000.37Aurora B selective (~3700-fold)[13]

Experimental Workflows for Inhibitor Characterization

The preclinical evaluation of kinase inhibitors follows a standardized workflow to determine their potency, selectivity, cellular activity, and in vivo efficacy. The following diagram illustrates a typical experimental pipeline.

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Characterization Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC50 Cell_Based_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot for p-H3) Confirm target engagement Biochemical_Assay->Cell_Based_Assay Validate in cells Cell_Viability_Assay Cell Viability Assay (e.g., MTT/MTS) Determine anti-proliferative effect Cell_Based_Assay->Cell_Viability_Assay Assess functional outcome In_Vivo_Model In Vivo Xenograft Model Assess anti-tumor efficacy Cell_Viability_Assay->In_Vivo_Model Evaluate in animal model

Caption: A typical experimental workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of Aurora kinases by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (1,8-naphthyridinone derivatives and comparators) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted compounds.

  • Add the Aurora kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Cell-Based Western Blot for Phospho-Histone H3 (Ser10)

This protocol is used to assess the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, histone H3 at serine 10.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of histone H3 phosphorylation.

Protocol 3: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[14]

  • Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 72 hours).[15]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Perspectives

The 1,8-naphthyridinone scaffold represents a versatile platform for the development of novel kinase inhibitors. The 5H-benzo[c][1][2]naphthyridin-6-one series demonstrates potent pan-Aurora kinase activity, offering a promising avenue for anticancer drug discovery.[6][7] When compared to other clinical-stage Aurora kinase inhibitors, this series shows a distinct profile. While Alisertib is highly selective for Aurora A and Barasertib for Aurora B, the 1,8-naphthyridinone analogs exhibit a broader pan-inhibitory activity, similar to Danusertib.[9][11][13] The choice between a selective versus a pan-Aurora kinase inhibitor will likely depend on the specific cancer type and its underlying molecular drivers.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these and other emerging kinase inhibitors. Further structure-activity relationship (SAR) studies on the 1,8-naphthyridinone scaffold could lead to the discovery of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the Synthesis of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. Its derivatives have shown promise as anticancer, antimicrobial, and antiviral agents.[1][2] This guide provides a comparative overview of prominent synthetic routes to substituted 1,8-naphthyridines, offering quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the optimal strategy for their specific needs.

Comparison of Key Synthetic Routes

The synthesis of the 1,8-naphthyridine core can be achieved through various methodologies, ranging from classical condensation reactions to modern multicomponent and domino strategies. The choice of route often depends on the desired substitution pattern, scalability, and considerations for green chemistry.

ParameterFriedländer AnnulationGould-Jacobs ReactionMulticomponent ReactionsDomino Reactions
Starting Materials 2-Aminonicotinaldehyde/ketone, active methylene compound2-Aminopyridine, diethyl ethoxymethylenemalonate (or similar)2-Aminopyridine, aldehyde, active methylene nitrile (e.g., malononitrile)Glutaraldehyde, malononitrile, β-ketoamides
Number of Steps Typically 12-3 (condensation followed by cyclization and potential saponification/decarboxylation)1 (one-pot)1 (one-pot)
Typical Yields Good to excellent (can be >90%)[3][4]Moderate to goodGood to high (65-90%)[5]High[3]
Reaction Conditions Varies: from room temp. to high temp.; can be catalyzed by acid, base, or metal; microwave-assisted and solvent-free options available.[6]High temperature for cyclization (thermal or microwave)Often mild, room temperature.[5]Catalyst-free, often in environmentally benign solvents like ethanol.[3]
Advantages Convergent, versatile, widely applicable, many "green" variations.[7]Good for specific substitution patterns (e.g., 4-hydroxy derivatives).High atom economy, operational simplicity, rapid generation of molecular diversity.[8]High efficiency, forms multiple bonds in a single cascade, can be highly regioselective.[3]
Disadvantages May require harsh conditions in some variations; regioselectivity can be an issue with unsymmetrical ketones.Multi-step nature, high temperatures often required for cyclization.Limited to specific combinations of starting materials.Reaction discovery and optimization can be complex.

Experimental Protocols

Green Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a gram-scale synthesis utilizing the biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst in water.[9]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Deionized water

  • Nitrogen gas

Procedure:

  • To a reaction flask, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 µL, 1.5 mmol).

  • Add 1 mL of deionized water to the flask and begin stirring the mixture.

  • Add choline hydroxide (3 µL, 1 mol%) to the reaction mixture.[9]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.[9]

  • Upon completion, allow the mixture to cool to room temperature.

  • The product can be isolated by standard workup procedures (e.g., extraction with an organic solvent and removal of the solvent under reduced pressure).

  • The crude product can be purified by recrystallization or column chromatography to yield 2-methyl-1,8-naphthyridine as a cream solid (71 mg, 99% yield).[9]

Gould-Jacobs Reaction for 4-Hydroxy-1,8-naphthyridine Derivatives

This is a generalized procedure as detailed protocols for 1,8-naphthyridines are less common than for quinolines. The key steps involve condensation and thermal cyclization.[10][11]

Materials:

  • 2-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or another high-boiling solvent)

Procedure:

  • Condensation: A mixture of 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents) is heated (e.g., at 100-130°C) for a period of 1-3 hours, often with removal of the ethanol formed. The progress is monitored by TLC until the starting aminopyridine is consumed. The intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, can be isolated or used directly.

  • Cyclization: The intermediate from the previous step is added to a high-boiling solvent such as diphenyl ether and heated to a high temperature (typically 240-260°C) for 30 minutes to 2 hours. This effects the intramolecular cyclization.

  • The reaction mixture is cooled, and the product, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, often precipitates and can be collected by filtration and washed with a suitable solvent like petroleum ether.

  • If the unsubstituted 4-hydroxy-1,8-naphthyridine is desired, the ester can be saponified (e.g., with aqueous NaOH) and then decarboxylated by heating the resulting carboxylic acid.

Multicomponent Synthesis of Substituted 1,8-Naphthyridines

This protocol is based on a one-pot, three-component reaction catalyzed by N-bromosulfonamides.[5]

Materials:

  • A substituted 2-aminopyridine

  • An aromatic aldehyde

  • Malononitrile or methyl/ethyl cyanoacetate

  • N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as a catalyst

  • Acetonitrile

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and the active methylene compound (malononitrile or a cyanoacetate, 1 mmol) in acetonitrile (5 mL), add the substituted 2-aminopyridine (1 mmol) and the N-bromosulfonamide catalyst (e.g., TBBDA, 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is then subjected to a simple workup, which may involve washing with water and recrystallization from a suitable solvent (e.g., ethanol) to afford the pure substituted 1,8-naphthyridine. Yields are reported to be in the range of 65-90%.[5]

Visualizing Synthetic Pathways and Biological Mechanisms

To further elucidate the relationships between these synthetic routes and the biological function of the resulting compounds, the following diagrams are provided.

G cluster_friedlander Friedländer Annulation start1 2-Aminonicotinaldehyde intermediate1 Aldol/Knoevenagel Condensation start1->intermediate1 start2 Active Methylene Compound start2->intermediate1 intermediate2 Intramolecular Cyclization/ Dehydration intermediate1->intermediate2 product1 Substituted 1,8-Naphthyridine intermediate2->product1

Caption: Workflow for the Friedländer Annulation synthesis of 1,8-naphthyridines.

G cluster_gouldjacobs Gould-Jacobs Reaction start3 2-Aminopyridine intermediate3 Condensation start3->intermediate3 start4 Diethyl Ethoxymethylenemalonate start4->intermediate3 intermediate4 Thermal Cyclization intermediate3->intermediate4 product2 4-Hydroxy-1,8-Naphthyridine Derivative intermediate4->product2

Caption: Key steps in the Gould-Jacobs synthesis of 4-hydroxy-1,8-naphthyridines.

G cluster_topoisomerase Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives topoII Topoisomerase II cleavable_complex Cleavable Complex (Topo II + DNA) topoII->cleavable_complex dna Relaxed DNA dna->cleavable_complex stabilized_complex Stabilized Ternary Complex cleavable_complex->stabilized_complex religation DNA Religation (Blocked) cleavable_complex->religation Normal Cellular Process naphthyridine 1,8-Naphthyridine Derivative naphthyridine->stabilized_complex strand_breaks Double-Strand Breaks stabilized_complex->strand_breaks Inhibition of Religation religation->dna apoptosis Apoptosis strand_breaks->apoptosis

Caption: Mechanism of anticancer activity via Topoisomerase II inhibition.[10]

References

Comparative Biological Efficacy: Zopiclone vs. a 6-Chloro-1,8-naphthyridin-2(1H)-one Analog

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the biological efficacy of Zopiclone and Pagoclone, supported by experimental data and protocols.

Introduction

Zopiclone is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1][2] It belongs to the cyclopyrrolone class of drugs and exerts its therapeutic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][3] Pagoclone, a related cyclopyrrolone, was developed as an anxiolytic agent.[4][5] Unlike Zopiclone, which is a full agonist at the benzodiazepine binding site of the GABA-A receptor, Pagoclone acts as a partial agonist, leading to a distinct pharmacological profile with reduced sedative and amnestic effects at anxiolytic doses.[5][6]

Quantitative Comparison of Biological Efficacy

The following table summarizes the key quantitative data on the biological efficacy of Zopiclone and Pagoclone, focusing on their interaction with the GABA-A receptor.

ParameterZopiclonePagoclone
Target Receptor GABA-A Receptor (Benzodiazepine Site)GABA-A Receptor (Benzodiazepine Site)
Binding Affinity (Ki) ~28 nM (displaces [3H]-flunitrazepam)[7][8]0.7–9.1 nM (human GABA-A receptors with α1, α2, α3, or α5 subunits)[5]
Functional Activity Full Agonist[3]Partial Agonist (α1, α2, α5 subunits), Full Agonist (α3 subunit)[5]
Clinical Indication Insomnia (Hypnotic)[2][9]Anxiolytic (investigational)[4][5]
Reported In Vivo Effects Sedation, hypnosis, anxiolysis, muscle relaxation[3][10]Anxiolysis with minimal sedation and amnesia at low doses[5][6]

Mechanism of Action and Signaling Pathway

Both Zopiclone and Pagoclone exert their effects by binding to an allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.[1][5] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-).[1] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

As positive allosteric modulators, Zopiclone and Pagoclone enhance the effect of GABA.[1][5] Zopiclone, as a full agonist, significantly increases the chloride ion influx in the presence of GABA, leading to strong sedative and hypnotic effects.[3] Pagoclone, being a partial agonist at most relevant receptor subtypes, enhances GABA's effect to a lesser degree, which is thought to underlie its anxiolytic properties with a reduced sedative side-effect profile.[5][6]

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABAA_R GABA-A Receptor Chloride_channel Cl- Channel (Open) GABAA_R->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- Influx GABA_synapse->GABAA_R Binds Modulator Zopiclone / Pagoclone (Positive Allosteric Modulator) Modulator->GABAA_R

GABA-A Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological efficacy of compounds like Zopiclone and Pagoclone are provided below.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

  • Materials:

    • Rat brain cortex membranes (source of GABA-A receptors).

    • Radioligand: [3H]-Flunitrazepam or [3H]-Flumazenil (specifically binds to the benzodiazepine site).

    • Test compounds: Zopiclone, Pagoclone.

    • Non-specific binding control: Diazepam (at a high concentration).

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Aliquots of the rat brain membrane preparation are incubated with a fixed concentration of the radioligand ([3H]-Flunitrazepam).

    • Increasing concentrations of the unlabeled test compound (Zopiclone or Pagoclone) are added to compete with the radioligand for binding to the receptor.

    • A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., Diazepam) to determine non-specific binding.

    • After incubation to equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand ([3H]-Flunitrazepam) - Test Compound (Zopiclone/Pagoclone) - Assay Buffer start->prepare_reagents incubation Incubate Receptor Membranes with Radioligand and Test Compound prepare_reagents->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow.

Electrophysiological Recording (Two-Electrode Voltage Clamp)

This technique is used to measure the functional effect of a compound on ion channel activity.

  • Objective: To characterize the modulatory effect of Zopiclone and Pagoclone on GABA-evoked chloride currents in Xenopus oocytes expressing recombinant GABA-A receptors.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNAs encoding specific GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Two-electrode voltage clamp setup.

    • Recording solution (e.g., Ringer's solution).

    • GABA solution.

    • Test compound solutions (Zopiclone, Pagoclone).

  • Procedure:

    • Xenopus oocytes are injected with cRNAs for the desired GABA-A receptor subunits and incubated for 2-5 days to allow for receptor expression.

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

    • The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

    • A baseline current is established.

    • A sub-maximal concentration of GABA is applied to the oocyte to elicit a chloride current.

    • The test compound (Zopiclone or Pagoclone) is co-applied with GABA, and the change in the current amplitude is measured to determine the potentiation of the GABA response.

    • Dose-response curves are generated by applying different concentrations of the test compound to determine its potency (EC50) and efficacy (maximal potentiation).

Electrophysiology_Workflow start Start prepare_oocytes Prepare Xenopus Oocytes: Inject with GABA-A Receptor cRNA and Incubate start->prepare_oocytes setup Set up Two-Electrode Voltage Clamp: Impale Oocyte with Electrodes and Clamp at Holding Potential prepare_oocytes->setup apply_gaba Apply Sub-maximal GABA Concentration (Elicit Baseline Current) setup->apply_gaba apply_compound Co-apply Test Compound with GABA (Measure Current Potentiation) apply_gaba->apply_compound analysis Data Analysis: Generate Dose-Response Curve Determine EC50 and Efficacy apply_compound->analysis end End analysis->end

Electrophysiology Workflow.

Conclusion

Zopiclone and the structurally related compound Pagoclone both act as positive allosteric modulators of the GABA-A receptor. However, their distinct functional profiles—Zopiclone as a full agonist and Pagoclone as a partial agonist at key receptor subtypes—lead to different primary therapeutic effects. Zopiclone's robust potentiation of GABAergic neurotransmission underlies its efficacy as a hypnotic. In contrast, Pagoclone's more moderate enhancement of GABA's effects results in anxiolysis with a potentially more favorable side-effect profile regarding sedation. This comparison highlights the subtle but critical differences in the biological efficacy of these cyclopyrrolone derivatives and underscores the importance of detailed pharmacological characterization in drug development. Further research on novel 1,8-naphthyridin-2(1H)-one derivatives could uncover compounds with unique and clinically valuable GABA-A receptor modulatory properties.

References

Comparative Guide to the Off-Target Effects of 6-Chloro-1,8-naphthyridin-2(1H)-one and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound 6-Chloro-1,8-naphthyridin-2(1H)-one is not available in the public domain. This guide will focus on the well-characterized compound Pagoclone , which features a closely related 7-chloro-1,8-naphthyridin-2-yl chemical scaffold. Pagoclone will be compared to Zopiclone , a widely used hypnotic agent from the same cyclopyrrolone class, to provide a relevant comparison of on-target selectivity and potential for off-target effects.

Introduction

The 1,8-naphthyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry. While the off-target profile of the specific 6-chloro derivative is uncharacterized, the profile of Pagoclone offers valuable insights into the potential for target selectivity within this chemical class. Pagoclone was developed as a non-benzodiazepine anxiolytic that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. Its pharmacological profile is distinguished from that of full agonists like Zopiclone by a reduced incidence of sedation and amnesia. This difference is primarily attributed to its distinct interactions with GABA-A receptor subtypes, which can be considered a form of on-target selectivity that minimizes certain "off-target" physiological effects.

This guide provides a comparative analysis of Pagoclone and Zopiclone, focusing on their GABA-A receptor subtype selectivity and clinical side-effect profiles as an indirect measure of their potential for off-target effects. Detailed experimental protocols for assays used to determine such effects are also provided.

Comparative Analysis of Pagoclone and Zopiclone

GABA-A Receptor Subtype Affinity and Efficacy

The primary therapeutic and side effects of Pagoclone and Zopiclone are mediated through their action at the benzodiazepine binding site of the GABA-A receptor. The differential effects of these compounds are largely determined by their varying affinities and efficacies at different GABA-A receptor α subunits.

CompoundTargetAffinity (Ki)EfficacyAssociated Effects
Pagoclone GABA-A α10.7–9.1 nM[1]Partial Agonist[1]Sedation, Amnesia
GABA-A α20.7–9.1 nM[1]Partial Agonist[1]Anxiolysis
GABA-A α30.7–9.1 nM[1]Full Agonist[1]Anxiolysis, Myorelaxation
GABA-A α50.7–9.1 nM[1]Partial Agonist[1]Cognition, Memory
Zopiclone GABA-A α1HighFull AgonistSedation, Amnesia
GABA-A α2HighFull AgonistAnxiolysis
GABA-A α3HighFull AgonistAnxiolysis, Myorelaxation
GABA-A α5HighFull AgonistCognition, Memory
Clinical Side-Effect Profile as an Indicator of Off-Target Activity

The clinical side-effect profiles of Pagoclone and Zopiclone can provide clues to their potential off-target effects or the downstream consequences of their primary target engagement.

Side EffectPagocloneZopiclonePotential Implication
Sedation/Somnolence Mild[1]Significant[2]Stronger α1 agonism by Zopiclone
Amnesia Minimal[1]Reported[2]Stronger α1 agonism by Zopiclone
Dizziness ReportedReported[2]Common CNS depressant effect
Bitter/Metallic Taste Not a prominent featureCommon[2]Potential for interaction with taste receptors or off-target metabolism
Rebound Insomnia Less pronouncedReported[3]Differences in receptor modulation and pharmacokinetics
Abuse Potential Similar to or less than diazepam[4]Documented abuse and dependence[5]Partial vs. full agonist activity

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

GABA-A_Signaling GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Allosteric Modulators Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Pagoclone Pagoclone Pagoclone->GABA_A_Receptor Partial Agonist Zopiclone Zopiclone Zopiclone->GABA_A_Receptor Full Agonist

Caption: GABA-A receptor signaling pathway with allosteric modulation by Pagoclone and Zopiclone.

Generalized Workflow for Off-Target Profiling

Off_Target_Profiling_Workflow Generalized Workflow for Off-Target Profiling Test_Compound Test Compound (e.g., Pagoclone) Primary_Screen Primary Screen (e.g., Broad Receptor Panel) Test_Compound->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays Hit_Identification->Dose_Response Functional_Assay Functional Assays (e.g., Cell-based) Hit_Identification->Functional_Assay Ki_EC50_Determination Determine Ki / IC50 / EC50 Dose_Response->Ki_EC50_Determination Safety_Assessment Safety Assessment Ki_EC50_Determination->Safety_Assessment Confirmation_of_Activity Confirmation of Activity (Agonist, Antagonist, etc.) Functional_Assay->Confirmation_of_Activity Confirmation_of_Activity->Safety_Assessment

Caption: A generalized workflow for identifying and characterizing off-target effects of a compound.

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

This protocol describes a general method for assessing the binding of a test compound to a panel of receptors.

Objective: To determine the binding affinity (Ki) of a test compound for a variety of receptors in a competitive binding assay.

Materials:

  • Test Compound: Pagoclone or Zopiclone, serially diluted.

  • Radioligand: A specific radiolabeled ligand for each receptor being tested (e.g., [³H]-Flunitrazepam for the benzodiazepine site on GABA-A receptors).

  • Membrane Preparations: Cell membranes expressing the target receptors.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, the specific radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Controls:

    • Total Binding: Wells containing membrane, radioligand, and buffer (no test compound).

    • Non-specific Binding: Wells containing membrane, radioligand, and the non-specific binding control.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates and add scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Inhibitor Profiling Assay

This protocol outlines a general method for screening a compound against a panel of protein kinases.

Objective: To determine the inhibitory activity of a test compound against a panel of kinases.

Materials:

  • Test Compound: Pagoclone or Zopiclone.

  • Kinase Panel: A selection of purified recombinant protein kinases.

  • Substrate: A specific peptide or protein substrate for each kinase, often biotinylated.

  • ATP: Adenosine triphosphate, as the phosphate donor.

  • Assay Buffer: Buffer optimized for kinase activity.

  • Detection Reagents: e.g., an antibody that recognizes the phosphorylated substrate and a detection system (e.g., fluorescence or luminescence-based).

Procedure:

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the test compound at a fixed concentration (for a primary screen) or at varying concentrations (for IC50 determination).

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination: Stop the reaction, for example, by adding a solution containing EDTA.

  • Detection: Add the detection reagents. For instance, in a typical immunoassay format, a phosphospecific antibody is used, followed by a secondary antibody or reagent that generates a detectable signal.

  • Measurement: Read the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • For primary screens, calculate the percent inhibition of kinase activity relative to a vehicle control.

    • For dose-response experiments, plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While a comprehensive off-target profile for this compound is not available, the analysis of the closely related compound, Pagoclone, in comparison to Zopiclone, provides valuable insights. The distinct clinical profiles of these two drugs, particularly regarding sedation and amnesia, are primarily attributable to their differential efficacy at GABA-A receptor α1 subunits. This highlights the importance of on-target selectivity in minimizing undesirable physiological effects. A thorough off-target screening using the methodologies described would be necessary to fully characterize the safety and selectivity of any new chemical entity based on the 1,8-naphthyridin-2(1H)-one scaffold.

References

Comparative Cross-Reactivity Profiling of 6-Chloro-1,8-naphthyridin-2(1H)-one and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological targets and cross-reactivity profile of 6-Chloro-1,8-naphthyridin-2(1H)-one is limited. This guide provides a comparative analysis based on the well-documented profiles of established cyclin-dependent kinase (CDK) inhibitors, a common target for naphthyridinone-based compounds. The data presented for this compound is hypothetical and serves as a template for analysis should experimental data become available.

Introduction

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity. Understanding the cross-reactivity profile of compounds based on this scaffold is crucial for assessing their therapeutic potential and predicting off-target effects. This guide compares the hypothetical cross-reactivity of this compound with that of established CDK inhibitors: Roscovitine, Flavopiridol, and Milciclib.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the comparator compounds against a panel of kinases, illustrating their varying degrees of selectivity.

Kinase TargetThis compound (Hypothetical IC50, nM)Roscovitine (IC50, nM)Flavopiridol (IC50, nM)Milciclib (IC50, nM)
CDK2/cyclin A 50 700[1]40[2]45[3][4]
CDK1/cyclin B 400650[5]30[2]398[3][4]
CDK4/cyclin D1 >10,000>100,000[6]20-40[2]160[3][4]
CDK5/p35 200160[1]-265[4]
CDK7/cyclin H >10,000-875[2]150[3][4]
CDK9/cyclin T1 >10,000-20[2]-
TRKA >10,000--53[3][4]
ERK1 >10,00034,000[6]>14,000[2]-
ERK2 >10,00014,000[6]>14,000[2]-
GSK-3 >10,000-280[2]-

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

A comprehensive assessment of a compound's cross-reactivity profile involves a tiered approach, beginning with biochemical assays and progressing to cell-based and in vivo studies.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Purified recombinant kinase and its corresponding cyclin partner (e.g., CDK2/cyclin A).

  • Kinase-specific substrate (e.g., Histone H1 for CDKs).

  • [γ-³³P]ATP.

  • Test compound (serially diluted).

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Filter plates (e.g., GF/C unifilter plates).

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Plot the retained radioactivity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This method assesses the binding of a compound to its target protein in a cellular environment.

Objective: To confirm target engagement in live cells.

Materials:

  • Cultured cells expressing the target kinase.

  • Test compound.

  • Lysis buffer.

  • Equipment for heating cell lysates to a range of temperatures.

  • Instrumentation for protein detection (e.g., Western blotting or mass spectrometry).

Procedure:

  • Treat cultured cells with the test compound or a vehicle control.

  • Harvest and lyse the cells.

  • Divide the cell lysate into aliquots and heat them to a range of temperatures.

  • Centrifuge the heated lysates to separate aggregated proteins from the soluble fraction.

  • Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • The binding of the compound to the target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.

Mandatory Visualization

Signaling Pathway

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc ERK->Myc Cyclin_D Cyclin D Myc->Cyclin_D CDK46 CDK4/6 Cyclin_D->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_E->Rb hyper-phosphorylates S_Phase_Entry S-Phase Entry CDK2_Cyclin_E->S_Phase_Entry p21_p27 p21/p27 p21_p27->CDK2_Cyclin_E inhibits Compound This compound (Hypothetical Target) Compound->CDK2_Cyclin_E inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Workflow

Kinase_Inhibitor_Profiling_Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Screen Primary Biochemical Screen (e.g., against CDK2) Start->Primary_Screen Hit_Identified Hit Identification (IC50 < Threshold) Primary_Screen->Hit_Identified Selectivity_Panel Kinase Selectivity Profiling (Panel of >100 Kinases) Hit_Identified->Selectivity_Panel  Active SAR_Optimization Structure-Activity Relationship (SAR) Optimization Hit_Identified->SAR_Optimization Inactive or Poor Potency Data_Analysis Data Analysis (Determine IC50 for Off-Targets) Selectivity_Panel->Data_Analysis Cell_Based_Assays Cell-Based Assays (e.g., CETSA, Proliferation) Data_Analysis->Cell_Based_Assays Cell_Based_Assays->SAR_Optimization Feedback for Improved Selectivity Lead_Candidate Lead Candidate Cell_Based_Assays->Lead_Candidate Favorable Profile SAR_Optimization->Primary_Screen Iterative Cycles

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

References

Unveiling the Action of a Novel Naphthyridinone: A Comparative Guide to PKMYT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel, selective, and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. The naphthyridinone scaffold has emerged as a promising privileged structure, giving rise to a new class of inhibitors targeting key regulators of the cell cycle. This guide provides a comprehensive comparison of a novel naphthyridinone-based inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), herein referred to as "Compound 36," with a leading clinical-stage alternative, Lunresertib (RP-6306). We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows to facilitate a thorough understanding of this novel compound's mechanism of action.

Executive Summary

PKMYT1 is a crucial negative regulator of the G2/M cell cycle checkpoint, primarily through the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1).[1][2] In many cancers, dysregulation of the cell cycle is a hallmark, making PKMYT1 an attractive therapeutic target. The novel naphthyridinone, Compound 36, has demonstrated potent and selective inhibition of PKMYT1, offering a promising new avenue for cancer therapy. This guide will objectively compare its performance against Lunresertib (RP-6306), another potent and selective PKMYT1 inhibitor currently in clinical trials.[2][3]

Comparative Performance of PKMYT1 Inhibitors

The following table summarizes the key performance metrics of the novel naphthyridinone (Compound 36) and its competitor, Lunresertib (RP-6306).

ParameterNovel Naphthyridinone (Compound 36)Lunresertib (RP-6306)Reference
Target PKMYT1PKMYT1[3][4]
IC50 (PKMYT1) 4.4 nM14 nM[4][5]
Cellular EC50 Double-digit nanomolar2.5 ± 0.8 nM (NanoBRET)[6][7]
Selectivity High selectivity over other kinasesHigh selectivity over other kinases, including WEE1[6][8]
In Vivo Efficacy Strong anti-tumor activity in xenograft modelsDose-dependent reduction in tumor growth in xenograft models[4][9]
Key Advantages Potent enzymatic inhibitionWell-characterized clinical candidate[3][4]

Mechanism of Action: The PKMYT1 Signaling Pathway

PKMYT1 is a key gatekeeper of mitotic entry. It phosphorylates CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), holding the CDK1/Cyclin B complex in an inactive state and preventing premature entry into mitosis.[1][10] Inhibition of PKMYT1 by compounds like the novel naphthyridinone prevents this inhibitory phosphorylation, leading to the untimely activation of CDK1. This forces cells, particularly cancer cells with existing DNA damage or replication stress, into a catastrophic mitotic event, ultimately resulting in cell death (apoptosis).

PKMYT1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Dephosphorylation (CDC25) Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB_inactive p(Thr14) p(Tyr15) Naphthyridinone Novel Naphthyridinone (Compound 36) Naphthyridinone->PKMYT1 Inhibition Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation Enzymatic_Assay PKMYT1 Enzymatic Assay (IC50 Determination) Kinase_Selectivity Kinome Profiling (Selectivity Assessment) Enzymatic_Assay->Kinase_Selectivity Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Kinase_Selectivity->Cell_Viability Target_Engagement Western Blot for p-CDK1 (Target Engagement) Cell_Viability->Target_Engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle Xenograft Tumor Xenograft Model (Efficacy and Tolerability) Cell_Cycle->Xenograft Comparison_Diagram cluster_naphthyridinone Novel Naphthyridinone (Compound 36) cluster_lunresertib Lunresertib (RP-6306) cluster_considerations Key Considerations for Further Development Naph_Potency High in vitro potency (IC50 = 4.4 nM) PK_PD Pharmacokinetics and Pharmacodynamics Naph_Potency->PK_PD Naph_Selectivity High selectivity Tox Toxicology and Safety Profile Naph_Selectivity->Tox Naph_Efficacy Demonstrated in vivo efficacy Combo Combination Therapy Potential Naph_Efficacy->Combo Naph_Novelty Novel chemical scaffold Resistance Mechanisms of Resistance Naph_Novelty->Resistance Lun_Clinical Clinically validated target Lun_Clinical->PK_PD Lun_Data Extensive preclinical and clinical data Lun_Data->Tox Lun_Benchmark Established benchmark for PKMYT1 inhibition Lun_Benchmark->Combo

References

Benchmarking 6-Chloro-1,8-naphthyridin-2(1H)-one Against Known PARP Inhibitor Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of 6-Chloro-1,8-naphthyridin-2(1H)-one, a compound of interest, against established Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the absence of publicly available data on the PARP inhibitory activity of this compound, this document serves as a foundational guide for researchers looking to benchmark this or other novel compounds against known standards. The data presented for the established inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—is based on published experimental findings.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1][2] Inhibitors of PARP, particularly PARP1 and PARP2, have emerged as a significant class of anticancer agents.[1][3] Their mechanism of action involves inducing "synthetic lethality" in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[4] By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the formation of double-strand breaks during DNA replication. In cells with compromised homologous recombination repair, these double-strand breaks cannot be fixed, resulting in cell death.[4]

The 1,8-naphthyridin-2(1H)-one scaffold is a component of various biologically active compounds, and its structural similarity to known PARP inhibitors suggests that this compound may exhibit inhibitory activity against PARP enzymes. This guide outlines the experimental protocols and provides the necessary comparative data to test this hypothesis.

Quantitative Comparison of PARP Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of well-established PARP inhibitors against PARP1 and PARP2. These values are critical for assessing the potency of a novel compound like this compound.

Table 1: In Vitro Inhibitory Activity (IC50) Against PARP1

CompoundPARP1 IC50 (nM)Reference(s)
This compound Data Not Available
Olaparib5[5][6]
Rucaparib0.8[7]
Niraparib2.8 - 3.8[8][9]
Talazoparib0.57[10][11]

Table 2: In Vitro Inhibitory Activity (IC50) Against PARP2

CompoundPARP2 IC50 (nM)Reference(s)
This compound Data Not Available
Olaparib1[5][6]
Rucaparib0.5[7]
Niraparib0.6 - 2.1[8][9]
TalazoparibData Not Available

Experimental Protocols

To benchmark this compound, standardized assays should be employed. Below are detailed methodologies for key experiments.

PARP Enzyme Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP1 or PARP2 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • This compound and standard inhibitors (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent or colorimetric HRP substrate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and standard inhibitors in the assay buffer. The final DMSO concentration should be kept below 1%.

  • To each well of the histone-coated plate, add the PARP enzyme, activated DNA, and the test compound or standard inhibitor.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at 30°C for 1 hour.

  • Wash the plate to remove unincorporated reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 1 hour.

  • Wash the plate again.

  • Add the HRP substrate and measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP enzymes on a DNA substrate.[12][13][14][15]

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Fluorescently labeled nicked DNA oligonucleotide

  • NAD+

  • This compound and standard inhibitors (dissolved in DMSO)

  • Assay buffer

  • Black 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound and standard inhibitors.

  • In the wells of a black plate, combine the PARP enzyme and the fluorescently labeled nicked DNA.

  • Add the test compound or standard inhibitor.

  • Initiate the reaction by adding NAD+.

  • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence polarization. An increase in polarization indicates the trapping of the PARP-DNA complex.

  • Plot the change in fluorescence polarization against the inhibitor concentration to determine the potency of PARP trapping.

Visualizing the Mechanism of Action

The following diagrams illustrate the PARP signaling pathway and the experimental workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Synthesis (PARylation) PARP1->PAR catalyzes Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment signals for Repair DNA Repair Recruitment->Repair leads to PARP_Inhibitor This compound (or Standard Inhibitor) PARP1_Inhibited PARP1 Trapping & Inhibition of PARylation PARP_Inhibitor->PARP1_Inhibited causes SSB_Accumulation SSB Accumulation PARP1_Inhibited->SSB_Accumulation leads to DSB_Formation Double-Strand Break Formation (during replication) SSB_Accumulation->DSB_Formation Apoptosis Cell Death (in HR-deficient cells) DSB_Formation->Apoptosis

Caption: PARP Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Synthesize/Acquire This compound Dilution Prepare Serial Dilutions Compound->Dilution Standards Acquire Standard PARP Inhibitors (Olaparib, Rucaparib, etc.) Standards->Dilution Enzyme_Assay PARP Enzyme Inhibition Assay (IC50 Determination) Dilution->Enzyme_Assay Trapping_Assay PARP Trapping Assay (Potency Assessment) Dilution->Trapping_Assay Data_Table Summarize Data in Tables Enzyme_Assay->Data_Table Trapping_Assay->Data_Table Comparison Compare with Standards Data_Table->Comparison Conclusion Draw Conclusions on Potency and Mechanism Comparison->Conclusion

References

In Vivo Efficacy of 1,8-Naphthyridin-2(1H)-one Derivatives in Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridin-2(1H)-one scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects. This guide provides a comparative overview of the in vivo efficacy of a representative 1,8-naphthyridin-2(1H)-one derivative in a mouse model, supported by experimental data and detailed protocols. While the primary focus is on a specific derivative due to the availability of comprehensive in vivo data, the broader context of related compounds with anticancer potential is also discussed to provide a thorough comparative landscape.

Comparative Efficacy of a Lead 1,8-Naphthyridin-2(1H)-one Derivative

A notable example of a 1,8-naphthyridin-2(1H)-one derivative with demonstrated in vivo efficacy is a potent and selective inhibitor of sphingomyelin synthase 2 (SMS2). This compound, herein referred to as Compound 37, has been evaluated in mouse models to assess its ability to modulate lipid metabolism.[1] The following table summarizes the key in vivo efficacy data for this compound.

CompoundMouse ModelDosing RegimenKey Efficacy EndpointResult
Compound 37 (SMS2 Inhibitor) Male C57BL/6J miceRepeated oral administrationReduction of hepatic sphingomyelin levelsSignificant reduction in hepatic sphingomyelin[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies. Below is the protocol for the evaluation of the SMS2 inhibitor, Compound 37, in a mouse model.

In Vivo Efficacy Evaluation of a Sphingomyelin Synthase 2 (SMS2) Inhibitor

Objective: To determine the in vivo efficacy of a 1,8-naphthyridin-2-one derivative (Compound 37) in reducing hepatic sphingomyelin levels in mice.[1]

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J

  • Sex: Male

  • Supplier: Charles River Laboratories Japan, Inc.

  • Acclimatization: Mice were acclimated for at least one week prior to the experiment.

  • Housing: Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water.

Dosing and Administration:

  • Test Article: Compound 37, a 1,8-naphthyridin-2-one derivative and selective SMS2 inhibitor.

  • Vehicle: The specific vehicle for in vivo administration was not detailed in the provided summary but would typically consist of an aqueous solution or suspension suitable for oral gavage (e.g., 0.5% methylcellulose).

  • Route of Administration: Oral gavage.

  • Dosing Regimen: Repeated treatment. The exact dose and frequency were not specified in the abstract but would be determined based on prior pharmacokinetic and tolerability studies.

Efficacy Endpoint Measurement:

  • Primary Endpoint: Hepatic sphingomyelin levels.

  • Sample Collection: At the end of the treatment period, mice were euthanized, and liver tissues were collected.

  • Analysis: Hepatic lipids were extracted, and sphingomyelin levels were quantified using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS).

  • Statistical Analysis: Data were analyzed using appropriate statistical methods to compare the hepatic sphingomyelin levels between the treatment and vehicle control groups. A p-value of <0.05 was likely considered statistically significant.

Signaling Pathway and Mechanism of Action

The therapeutic effects of 1,8-naphthyridin-2(1H)-one derivatives are underpinned by their interaction with specific molecular targets and signaling pathways. The representative SMS2 inhibitor, Compound 37, exerts its effect by modulating sphingolipid metabolism.

Sphingomyelin synthase 2 (SMS2) is an enzyme that catalyzes the final step in the de novo synthesis of sphingomyelin, a key component of cell membranes and a precursor for several signaling molecules. Inhibition of SMS2 can lead to a reduction in sphingomyelin levels and an accumulation of its precursor, ceramide. This alteration in the balance of sphingolipids can have profound effects on cellular processes, including inflammation, apoptosis, and lipid metabolism. The targeting of SMS2 is being explored for the treatment of cardiovascular and metabolic diseases.[1]

Below is a diagram illustrating the simplified signaling pathway involving SMS2 and the point of intervention for an SMS2 inhibitor.

SMS2_Pathway cluster_synthesis Sphingolipid Synthesis cluster_inhibition Pharmacological Intervention Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->SMS2 Sphingomyelin Sphingomyelin SMS2->Sphingomyelin Diacylglycerol Diacylglycerol SMS2->Diacylglycerol Compound_37 1,8-Naphthyridin-2(1H)-one (SMS2 Inhibitor) Compound_37->SMS2 Inhibits

Caption: Simplified pathway of sphingomyelin synthesis and inhibition by a 1,8-naphthyridin-2(1H)-one derivative.

Broader Context and Alternative Derivatives

The development of these compounds often involves extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties for in vivo applications. The general experimental workflow for evaluating such compounds in preclinical mouse models is illustrated below.

Experimental_Workflow Start Compound Synthesis & In Vitro Screening PK_PD Pharmacokinetic & Pharmacodynamic Studies Start->PK_PD Toxicity Toxicity Assessment Start->Toxicity Efficacy In Vivo Efficacy Studies (e.g., Xenograft Model) PK_PD->Efficacy Toxicity->Efficacy Data_Analysis Data Analysis & Lead Optimization Efficacy->Data_Analysis

Caption: General experimental workflow for the preclinical evaluation of 1,8-naphthyridine derivatives.

References

Kinase Selectivity Profile of 6-Chloro-1,8-naphthyridin-2(1H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of compounds based on the 1,8-naphthyridin-2(1H)-one scaffold, contextualized against both a highly selective and a broad-spectrum kinase inhibitor. Due to the limited publicly available kinase screening data for 6-Chloro-1,8-naphthyridin-2(1H)-one, this guide utilizes Danusertib (PHA-739358), a well-characterized Aurora kinase inhibitor with a related pyrrolopyrazole core, as a representative compound for this chemical class. This comparison aims to offer a clear perspective on the compound's potential selectivity and position it within the broader landscape of kinase inhibitors.

The comparative analysis includes the highly selective Aurora A kinase inhibitor, Alisertib (MLN8237), and the pan-kinase inhibitor, Staurosporine, to provide a comprehensive view of the selectivity spectrum.

Quantitative Kinase Inhibition Profile

The inhibitory activity of a compound against a panel of kinases is a critical determinant of its therapeutic potential and off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the representative and comparative compounds against a selection of kinases. Lower IC50 values indicate greater potency.

Kinase TargetDanusertib (PHA-739358) IC50 (nM)Alisertib (MLN8237) IC50 (nM)Staurosporine IC50 (nM)
Aurora A 13[1][2][3]1.2[4]-
Aurora B 79[1][2][3]396.5[4][5]-
Aurora C 61[1][2][3]--
Abl 25[3][6]--
FGFR1 47[6]--
c-RET 31[6]--
TrkA 31[6]--
Protein Kinase A (PKA) --7
Protein Kinase C (PKC) --3
p60v-src --6
CaM Kinase II --20

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is paramount in drug discovery. A variety of established methodologies are employed to ascertain the potency and specificity of a compound against a broad spectrum of kinases. Below are detailed protocols for common kinase screening assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This widely used assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase's activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the test compound, the specific kinase, and the kinase substrate in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection: Add the ADP detection reagent, which halts the kinase reaction and initiates a process to convert ADP to ATP, ultimately generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Radiometric Kinase Assay

This classic method measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (protein or peptide)

  • [γ-³³P]ATP

  • Test compound

  • Kinase reaction buffer

  • Filter membranes or scintillation plates

  • Scintillation counter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate, test compound, and kinase buffer.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate at an optimal temperature for a set time.

  • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing away the excess ATP.

  • Detection: Quantify the radioactivity on the filter membrane using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition at different compound concentrations to determine the IC50.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in kinase inhibitor profiling and their biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Serial Dilution of This compound Plate Dispense into 96-well Plate Compound->Plate Kinase Kinase & Substrate Preparation Kinase->Plate Incubate Incubate at 30°C Plate->Incubate Add_Reagent Add ADP Detection Reagent Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Fig. 1: Workflow for a luminescence-based kinase inhibition assay.

G cluster_upstream Upstream Regulation cluster_aurora Aurora Kinase A Activation cluster_downstream Downstream Mitotic Events Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA CDK1 CDK1/Cyclin B CDK1->AuroraA Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraA->Cytokinesis Inhibitor This compound (or related inhibitor) Inhibitor->AuroraA

References

Navigating the Isomeric Maze: A Comparative Guide to Naphthyridinone Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetic profiles of naphthyridinone isomers reveals that subtle changes in nitrogen placement within the bicyclic core can significantly influence a compound's journey through the body. While direct comparative in vivo studies on a complete set of naphthyridinone isomers remain elusive in publicly accessible literature, analysis of individual derivatives and related heterocyclic systems provides critical insights for researchers in drug discovery and development. This guide synthesizes available data, outlines key experimental protocols, and visualizes the workflows essential for elucidating these pharmacokinetic nuances.

The arrangement of nitrogen atoms in the naphthyridinone scaffold dictates fundamental physicochemical properties such as dipole moment, lipophilicity, and hydrogen bonding capacity. These properties, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) of the molecule, ultimately shaping its efficacy and safety profile. Understanding these structure-pharmacokinetic relationships is paramount for optimizing drug candidates.

Comparative Pharmacokinetic Data

While a head-to-head comparison of a full isomeric series of naphthyridinones is not available, we can collate and analyze data from studies on different derivatives to draw inferences. The following table summarizes pharmacokinetic parameters for representative naphthyridinone-based compounds. It is important to note that these compounds bear different substituents, which also significantly impact their pharmacokinetic behavior.

Compound ClassSpecific CompoundDosing Route & SpeciesCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (F%)
Benzo[h][1][2]naphthyridin-2(1H)-oneTorin210 mg/kg, PO, Mouse1,23049,8805.854%
5-amino-naphthyridoneBMY 45243Not specified, MouseHigher than ciprofloxacinNot specifiedHigher than ciprofloxacinLonger than ciprofloxacinNot specified
1,6-NaphthyridinoneCompound 22aNot specifiedNot specifiedNot specifiedNot specified(t1/2 in human microsomes = 621.2 min)42%

This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison should be made with caution due to differing experimental conditions.

From the available data, it is evident that naphthyridinone derivatives can achieve good oral bioavailability. For instance, Torin2, a benzo[h][1][2]naphthyridin-2(1H)-one derivative, demonstrates an oral bioavailability of 54% in mice.[3] Another study on a 1,6-naphthyridinone derivative reported an oral bioavailability of 42%.[4] In contrast, a 5-amino-naphthyridone derivative, BMY 45243, was found to have a higher maximum concentration (Cmax), area under the curve (AUC), and a longer half-life (t1/2) in mice compared to ciprofloxacin.[1]

While these examples highlight the potential of the naphthyridinone scaffold, they also underscore the critical need for systematic studies that control for substituent effects to isolate the impact of the core isomeric structure on pharmacokinetics.

The Influence of Isomerism on ADME Properties

The position of the nitrogen atoms in the naphthyridinone rings can influence ADME properties in several ways:

  • Absorption: Changes in polarity and pKa due to nitrogen placement can affect a compound's solubility and permeability across the gastrointestinal tract.

  • Distribution: Plasma protein binding and tissue penetration can be altered by the different hydrogen bonding patterns and overall lipophilicity of the isomers.

  • Metabolism: The accessibility of metabolic enzymes, such as cytochrome P450s, to different parts of the molecule can vary between isomers, leading to different metabolic pathways and rates of clearance.

  • Excretion: The route and rate of elimination, whether renal or hepatic, can be influenced by the physicochemical properties of the isomers.

A study on 1,5- and 1,8-substituted fused naphthyridines, while not providing experimental pharmacokinetic data, used an in silico "boiled egg model" to predict human intestinal absorption and blood-brain barrier penetration. The model suggested that most of the tested 1,5- and 1,8-naphthyridines would be absorbed from the gastrointestinal tract. This highlights the utility of predictive models in the early stages of drug discovery to prioritize isomers for further experimental evaluation.

Experimental Protocols

To experimentally determine and compare the pharmacokinetic profiles of naphthyridinone isomers, a standardized in vivo study in a rodent model, such as the mouse, is essential. Below is a detailed methodology for a typical oral pharmacokinetic study.

Protocol for Oral Pharmacokinetic Study in Mice

1. Animal Model:

  • Species: Male CD-1 mice (or other appropriate strain), 8-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

2. Compound Formulation and Administration:

  • Vehicle: A suitable vehicle is selected based on the solubility of the test compounds (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil).

  • Dose: A standard oral dose is administered, for example, 10 mg/kg.

  • Administration: The compound is administered via oral gavage.

3. Blood Sampling:

  • A serial bleeding protocol is employed to obtain a complete pharmacokinetic profile from a single mouse, which reduces animal usage and inter-animal variability.

  • Blood samples (approximately 20-30 µL) are collected from the submandibular or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

4. Plasma Preparation and Analysis:

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).

  • The plasma samples are stored at -80°C until analysis.

  • The concentration of the naphthyridinone isomer in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • The following pharmacokinetic parameters are calculated:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)

    • t½ (Terminal half-life)

    • CL/F (Apparent total clearance)

    • Vd/F (Apparent volume of distribution)

  • For oral bioavailability (F%), a separate cohort of animals is administered the compound intravenously, and the AUC from the oral administration is compared to the AUC from the intravenous administration.

Visualizing the Workflow

To better understand the process of a comparative pharmacokinetic study, the following diagrams illustrate the key steps and logical relationships.

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study compound_admin Compound Administration (Oral Gavage) blood_sampling Serial Blood Sampling compound_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis data_comparison Data Comparison of Isomers pk_analysis->data_comparison

Caption: Experimental workflow for a comparative pharmacokinetic study of naphthyridinone isomers.

logical_relationship isomer_structure Naphthyridinone Isomeric Structure physicochem Physicochemical Properties (pKa, LogP, Solubility) isomer_structure->physicochem determines adme ADME Properties (Absorption, Distribution, Metabolism, Excretion) physicochem->adme influences pk_profile Pharmacokinetic Profile (Cmax, AUC, T½, F%) adme->pk_profile defines

Caption: Relationship between isomeric structure and the resulting pharmacokinetic profile.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-1,8-naphthyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-Chloro-1,8-naphthyridin-2(1H)-one as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Quantitative Data Summary

The following table summarizes the key hazard (H) and precautionary (P) statements for this compound.

CategoryCodeStatement
Hazard H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
H410Very toxic to aquatic life with long lasting effects.[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P273Avoid release to the environment.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocol: Spill Cleanup Methodology

In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined above.

  • Contain the Spill:

    • For solid spills, carefully sweep up the material to avoid generating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance.

  • Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

Proper disposal of this compound and its contaminated materials is a critical final step. As a halogenated organic compound, it requires specific disposal pathways.

  • Segregation:

    • Collect waste containing this compound in a dedicated hazardous waste container labeled "Halogenated Organic Waste".[3]

    • Do not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal.[4]

    • Keep solid and liquid waste in separate containers.

  • Container Management:

    • Use only compatible, leak-proof containers with screw-top caps provided by your institution's Environmental Health and Safety (EHS) department.[4]

    • Ensure the container is clearly and accurately labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[5] The label must include the full chemical name ("this compound") and its concentration. Avoid using abbreviations.

    • Keep the waste container closed at all times except when adding waste.[6]

  • Storage:

    • Store the waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[1][7]

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[8][9]

  • Disposal:

    • Once the container is full or is no longer being used, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

    • Complete all necessary paperwork for the waste manifest.

    • Never dispose of this compound down the drain or in regular trash.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Waste Container is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste Container is_solid->liquid_waste Liquid label_container Label container with 'Hazardous Waste' and full chemical name solid_waste->label_container liquid_waste->label_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa contact_ehs Contact EHS for pickup by licensed contractor store_saa->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-1,8-naphthyridin-2(1H)-one. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.

Chemical Profile:

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment ensemble is mandatory to prevent exposure. The primary method of exposure control should be engineering controls, such as a chemical fume hood, supplemented by the following PPE:

Protection Type Specific Equipment Standard/Notes
Eye/Face Protection Chemical splash goggles or a full-face shield.[3][4]Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is recommended if there is a splash hazard.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant gown.[3][5]Double-gloving is recommended.[4] Gloves should be inspected before use and removed carefully to avoid skin contamination. Gowns should be disposable, solid-front, and back-closing.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[5] For handling powders or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[4] A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[4]
Foot Protection Disposable shoe covers and closed-toe shoes.[4]Prevents tracking of chemical contamination outside the laboratory.

Operational Plan: Step-by-Step Handling Guidance

A systematic approach is critical to prevent contamination and exposure when handling this compound.

1. Preparation and Engineering Controls:

  • All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne levels and prevent inhalation of dust or fumes.[5]

  • Ensure safety showers and eyewash stations are readily accessible.

2. Donning PPE:

  • Before handling the compound, put on all required PPE as specified in the table above. A structured approach to donning PPE is crucial to avoid contamination.[1]

3. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Prevent the formation of dust when handling the solid form.[5]

  • Do not eat, drink, or smoke in the handling area.[4][5]

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[4][5]

  • Carefully remove and dispose of PPE to avoid cross-contamination.

Emergency and Disposal Plans

Spill and Decontamination Procedures:

  • Spill Containment: In case of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[5]

  • Cleanup: Wearing full PPE, gently sweep or vacuum the solid material to avoid creating dust.[5] Place the collected material into a suitable, labeled container for hazardous waste disposal.[5] Absorb liquid spills with an inert material.

  • Surface Decontamination: Decontaminate work surfaces after use. A suitable decontamination solution should be used, followed by a water rinse.

Waste Disposal Plan:

  • As a chlorinated heterocyclic compound, waste must be managed as hazardous chemical waste and segregated properly.

  • Trace Waste: Items with minimal residual contamination (e.g., used gloves, gowns, wipes) should be disposed of in designated hazardous waste containers for incineration.

  • Bulk Waste: Grossly contaminated items, unused or expired product, and materials used to clean up spills are considered bulk waste and must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Protocol (Spill) prep_area Designate Handling Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_compound Handle Compound in Fume Hood (Avoid Dust/Aerosol) don_ppe->handle_compound decontaminate Decontaminate Work Surfaces handle_compound->decontaminate evacuate Evacuate Area handle_compound->evacuate Spill Occurs doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Hazardous Waste (Trace vs. Bulk) wash_hands->segregate_waste Proceed to Waste Management dispose_waste Dispose According to Regulations segregate_waste->dispose_waste full_ppe Don Full PPE evacuate->full_ppe contain_spill Contain and Clean Spill full_ppe->contain_spill dispose_spill_waste Dispose of Spill Waste contain_spill->dispose_spill_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-1,8-naphthyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.